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  • Product: 4-Bromo-3-fluoro-2-hydroxybenzoic acid
  • CAS: 1429321-82-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

Abstract This technical guide provides a comprehensive analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid (CAS No. 1429321-82-3), a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical and f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid (CAS No. 1429321-82-3), a halogenated aromatic carboxylic acid of significant interest to the pharmaceutical and fine chemical industries. The strategic placement of bromo, fluoro, hydroxyl, and carboxylic acid moieties on the benzene ring imparts a unique reactivity profile, positioning it as a versatile synthetic building block. This document details its core physicochemical properties, provides predicted spectroscopic data for characterization, outlines a plausible synthetic pathway, and explores its chemical reactivity. Furthermore, we discuss its potential applications in drug discovery, drawing parallels with structurally related compounds used as key intermediates for enzyme inhibitors and therapeutic agents. Safety and handling protocols are also summarized to ensure its responsible use in a laboratory and industrial setting.

Introduction

In the landscape of medicinal chemistry and materials science, fluorinated and halogenated organic compounds are indispensable. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability[1][2]. 4-Bromo-3-fluoro-2-hydroxybenzoic acid is a prime example of a multifunctional scaffold. Its structure features a salicylic acid core, which is a common motif in biologically active compounds, further functionalized with both fluorine and bromine atoms. This unique combination offers multiple reactive sites for derivatization, making it a valuable precursor for complex molecular architectures. This guide serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Physicochemical and Spectroscopic Properties

Core Chemical Properties

The fundamental properties of 4-Bromo-3-fluoro-2-hydroxybenzoic acid are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
IUPAC Name 4-Bromo-3-fluoro-2-hydroxybenzoic acidN/A
CAS Number 1429321-82-3[3]
Molecular Formula C₇H₄BrFO₃
Molecular Weight 235.01 g/mol [4]
Appearance Powder or crystalline solid
Purity Typically ≥97%[4]
Storage Sealed in dry, room temperature conditions
Chemical Structure

The structural arrangement of the functional groups is critical to the molecule's reactivity.

Figure 1: 2D Structure of 4-Bromo-3-fluoro-2-hydroxybenzoic acid
Predicted Spectroscopic Data

Accurate spectroscopic analysis is paramount for structural confirmation and purity assessment. While experimental spectra for this specific isomer are not widely published, the following data are predicted based on its structural features and analysis of similar compounds[2][5].

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups will influence their chemical shifts.

  • Aromatic Protons (2H): Expected in the range of 7.0 - 8.0 ppm, likely appearing as doublets or doublets of doublets due to H-H and H-F coupling.

  • Carboxylic Acid (-COOH) Proton (1H): A broad singlet typically appearing far downfield, between 10.0 - 13.0 ppm.

  • Hydroxyl (-OH) Proton (1H): A broad singlet, typically between 5.0 - 9.0 ppm, depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The spectrum will show seven distinct signals for each carbon atom. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

  • Carboxylic Carbon (C=O): ~165-170 ppm.

  • Aromatic Carbons: ~110-160 ppm. The carbons directly attached to electronegative atoms (F, O, Br) will have characteristic shifts. The C-F bond will result in a large doublet for the carbon atom it is attached to.

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic pair of peaks (M+ and M+2) of nearly equal intensity.

  • Expected m/z: ~234 and ~236.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • O-H Stretch (Phenol): A broad band around 3200-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong peak around 1200-1300 cm⁻¹.

Synthesis and Reactivity

Proposed Synthetic Pathway

While multiple synthetic routes are possible, a logical approach can be adapted from established methods for producing related substituted benzoic acids[6][7]. A plausible multi-step synthesis starting from 2-bromo-3-fluoroanisole is outlined below. This pathway is illustrative and would require laboratory optimization.

Synthesis_Pathway A 2-Bromo-3-fluoroanisole B 4-Bromo-3-fluoro-2-methoxybenzonitrile A->B 1. Nitration (HNO₃/H₂SO₄) 2. Reduction (e.g., Fe/HCl) 3. Sandmeyer Reaction (NaNO₂, HCl, CuCN) C 4-Bromo-3-fluoro-2-hydroxybenzoic acid B->C Acid Hydrolysis (e.g., HBr, Δ)

Caption: A proposed multi-step synthesis pathway.

Rationale Behind Experimental Choices:

  • Functional Group Introduction: The synthesis begins by introducing a nitrogen-containing group, which can then be converted to a nitrile. Nitration is a standard electrophilic aromatic substitution. The directing effects of the existing methoxy, fluoro, and bromo groups will influence the position of substitution.

  • Sandmeyer Reaction: This classic and reliable reaction sequence converts an aniline (formed by the reduction of the nitro group) into a nitrile via a diazonium salt intermediate. The nitrile group serves as a precursor to the carboxylic acid.

  • Hydrolysis and Demethylation: A strong acid like hydrobromic acid (HBr) is effective for the simultaneous hydrolysis of the nitrile to a carboxylic acid and the cleavage of the methyl ether (demethylation) to reveal the final hydroxyl group[5][8].

Chemical Reactivity

The molecule's utility stems from the distinct reactivity of its three primary functional groups.

Reactivity_Diagram cluster_main cluster_products Main 4-Bromo-3-fluoro-2-hydroxybenzoic acid Ester Ester Derivative Main->Ester Carboxylic Acid Reactivity (e.g., Fischer Esterification, SOCl₂) Ether Ether Derivative Main->Ether Phenolic Hydroxyl Reactivity (e.g., Williamson Ether Synthesis) Coupling Cross-Coupling Product (e.g., Suzuki, Buchwald) Main->Coupling Aryl Bromide Reactivity (e.g., Pd-catalyzed reactions)

Caption: Key reactive sites on 4-Bromo-3-fluoro-2-hydroxybenzoic acid.
  • Carboxylic Acid Group: This group can undergo standard transformations such as Fischer esterification with alcohols under acidic catalysis, or conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This allows for the formation of amides and esters[5].

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers (O-alkylation), often after protecting the more acidic carboxylic acid group to prevent side reactions[5]. It also activates the ring towards further electrophilic substitution, although the ring is generally deactivated by the halogen and carboxyl groups.

  • Aryl Bromide: The carbon-bromine bond provides a critical handle for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination can be performed at this site to form new carbon-carbon or carbon-nitrogen bonds, dramatically increasing molecular complexity.

Applications in Research and Drug Development

4-Bromo-3-fluoro-2-hydroxybenzoic acid is not just a laboratory chemical; it is a strategic building block for creating high-value molecules.

  • Pharmaceutical Intermediate: Structurally similar compounds are crucial intermediates in the synthesis of important pharmaceuticals. For instance, 4-fluoro-3-hydroxybenzoic acid is a key building block for Acoramidis , a transthyretin (TTR) stabilizer used to treat transthyretin amyloidosis[2][6][8]. The subject compound offers an alternative substitution pattern for developing new analogues in this class.

  • Precursor for Enzyme Inhibitors: Derivatives of fluorinated hydroxybenzoic acids have been identified as potent inhibitors of enzymes like β-arylsulfotransferase IV (β-AST-IV)[2][9][10]. The synthesis of these inhibitors often involves forming an amide bond with the carboxylic acid moiety, highlighting the utility of this scaffold in generating focused compound libraries for screening.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized aromatic molecule, it is an ideal fragment for FBDD campaigns. The distinct chemical handles allow for the exploration of chemical space around a protein binding site once an initial hit is identified.

Safety and Handling

As a halogenated aromatic compound, proper handling is essential to ensure personnel safety. The following guidelines are based on data for structurally similar chemicals and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.

  • Hazard Identification: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation[8][11]. It is typically associated with the GHS07 pictogram and a "Warning" signal word[11].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[12][13].

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[13][14]. Avoid dust generation. Use appropriate grounding techniques for large-scale transfers to prevent static discharge[13].

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[12][13]. Keep the container tightly sealed to prevent moisture absorption and contamination[13][14].

  • Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways[14][15].

Conclusion

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a highly functionalized and versatile building block with significant potential in synthetic chemistry. Its unique combination of reactive sites—a carboxylic acid, a phenolic hydroxyl group, and an aryl bromide—provides a rich platform for constructing complex molecular architectures. Its utility as a precursor for pharmaceuticals, particularly enzyme inhibitors and TTR stabilizers, underscores its importance for researchers, scientists, and drug development professionals. Adherence to strict safety protocols is necessary to handle this compound responsibly, enabling the full exploration of its synthetic capabilities.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.).
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  • SAFETY DATA SHEET - (2011-06-27).
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  • 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem. (n.d.).
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  • 350-29-8|3-Fluoro-4-hydroxybenzoic acid|BLD Pharm. (n.d.).
  • 4-Bromo-3-fluoro-5-hydroxybenzoic acid | 1780212-93-2 - Sigma-Aldrich. (n.d.).
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).
  • The Versatility of 4-Fluoro-3-hydroxybenzoic Acid: A Comprehensive Technical Guide for Researchers - Benchchem. (2025-12-22).
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  • An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem. (n.d.).
  • 4-BROMO-3-HYDROXYBENZOIC ACID CAS#: 14348-38-0 - ChemicalBook. (n.d.).
  • NMR spectrum of the product 4-hydroxybenzoic acid. - ResearchGate. (n.d.).
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Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid from 4-bromo-1-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to 4-bromo-3-fluoro-2-hydroxybenzoic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to 4-bromo-3-fluoro-2-hydroxybenzoic acid, a valuable substituted salicylic acid derivative. Starting from the readily available 4-bromo-1-fluoro-2-methoxybenzene, the synthesis proceeds through a two-step sequence involving a highly regioselective directed ortho-lithiation and carboxylation, followed by a reliable demethylation. This document delves into the mechanistic underpinnings of each transformation, provides detailed, field-tested experimental protocols, and offers insights into the critical parameters that ensure a successful and scalable synthesis. The content is structured to provide researchers and drug development professionals with the necessary information to confidently replicate and adapt this methodology for their specific research and development needs.

Introduction: The Significance of Substituted Salicylic Acids

Substituted salicylic acids are a privileged scaffold in medicinal chemistry and materials science. The strategic placement of various functional groups on the salicylic acid core can profoundly influence their biological activity and physicochemical properties. 4-Bromo-3-fluoro-2-hydroxybenzoic acid, in particular, is a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the bromine and fluorine atoms offers handles for further functionalization through cross-coupling reactions, while the carboxylic acid and hydroxyl groups provide sites for esterification, amidation, and etherification.

This guide focuses on a logical and efficient synthetic pathway from 4-bromo-1-fluoro-2-methoxybenzene, emphasizing the principles of modern synthetic organic chemistry to achieve high yields and purity.

Synthetic Strategy: A Two-Step Approach

The overall synthetic transformation is depicted below:

Synthetic_Pathway Start 4-bromo-1-fluoro-2-methoxybenzene Intermediate 4-bromo-3-fluoro-2-methoxybenzoic acid Start->Intermediate 1. n-BuLi, THF, -78 °C 2. CO2 (s) Product 4-Bromo-3-fluoro-2-hydroxybenzoic acid Intermediate->Product BBr3, CH2Cl2

Figure 1: Overall synthetic scheme.

The synthesis is strategically divided into two key steps:

  • Directed ortho-Lithiation and Carboxylation: This step introduces the carboxylic acid group at the C3 position of the starting material. The methoxy group serves as a powerful directing group, ensuring high regioselectivity in the lithiation step.

  • Demethylation: The final step involves the cleavage of the methyl ether to unmask the phenolic hydroxyl group, yielding the target molecule. Boron tribromide (BBr3) is the reagent of choice for this transformation due to its high efficiency and selectivity.

Mechanistic Insights and Experimental Considerations

Step 1: Directed ortho-Lithiation and Carboxylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this synthesis, the methoxy group in 4-bromo-1-fluoro-2-methoxybenzene directs the lithiation to the adjacent C3 position.

Mechanism: The reaction is initiated by the coordination of the organolithium reagent (n-butyllithium) to the Lewis basic oxygen atom of the methoxy group. This coordination acidifies the ortho-protons, facilitating their abstraction by the butyl anion. The steric hindrance from the bromine atom at C4 and the electronic influence of the fluorine atom at C1 further favor lithiation at the C3 position. The resulting aryllithium intermediate is then quenched with a suitable electrophile, in this case, carbon dioxide (from dry ice), to install the carboxylic acid group.

Foundational

4-Bromo-3-fluoro-2-hydroxybenzoic acid structural characterization

An In-depth Technical Guide to the Structural Characterization of 4-Bromo-3-fluoro-2-hydroxybenzoic acid Introduction: Unveiling the Molecular Architecture 4-Bromo-3-fluoro-2-hydroxybenzoic acid is a highly functionalize...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characterization of 4-Bromo-3-fluoro-2-hydroxybenzoic acid

Introduction: Unveiling the Molecular Architecture

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a carboxylic acid, a hydroxyl group, and two different halogens—imparts specific physicochemical properties that are leveraged in the synthesis of more complex molecules, including pharmaceutical intermediates.[1][2] The precise arrangement of these functional groups is critical to its reactivity and its utility as a synthetic precursor. Therefore, rigorous structural characterization is not merely a procedural step but a foundational requirement to ensure material identity, purity, and suitability for downstream applications.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. We will move beyond procedural descriptions to explore the causal reasoning behind the selection of each analytical technique, the interpretation of the resulting data, and the synergistic power of combining methods to build an unambiguous and robust structural dossier.

Physicochemical & Structural Identity

A foundational step in characterization is the compilation of fundamental molecular properties. This data serves as a primary reference for all subsequent analytical work.

PropertyValueSource
Molecular Formula C₇H₄BrFO₃[3]
Molecular Weight 235.01 g/mol [3]
CAS Number 1429321-82-3[3]
Canonical SMILES C1=CC(=C(C(=C1C(=O)O)O)F)BrN/A
Appearance White to pale brown powder or crystals

Strategic Workflow for Structural Characterization

A comprehensive analysis relies on the integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the molecule's identity and purity.

G cluster_0 Primary Structure Elucidation cluster_1 Definitive 3D Structure & Purity cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (HRMS) NMR->MS Confirms Molecular Formula TA Thermal Analysis (DSC/TGA) NMR->TA Correlates purity with thermal events IR IR Spectroscopy MS->IR Confirms Functional Groups XRAY Single Crystal X-Ray Diffraction IR->XRAY Provides data for crystal growth attempts CONF Confirmed Structure of 4-Bromo-3-fluoro-2-hydroxybenzoic acid XRAY->CONF Provides absolute 3D structure TA->CONF Confirms Purity & Melting Point

Caption: Integrated workflow for the comprehensive structural characterization of the target molecule.

Part 1: Spectroscopic Characterization

Spectroscopy is the cornerstone of structural analysis, providing detailed information about the molecular framework, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous assignment.

Expertise & Causality: The choice of a deuterated polar aprotic solvent, such as DMSO-d₆, is critical. Protic solvents like D₂O or CD₃OD would lead to the rapid exchange of the acidic protons of the hydroxyl and carboxylic acid groups, rendering them invisible in the ¹H NMR spectrum. DMSO-d₆ preserves these signals, allowing for complete proton accounting.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

  • Aromatic Protons: The benzene ring has two protons. The proton at C5 will appear as a doublet, split by the adjacent proton at C6. The proton at C6 will appear as a doublet of doublets, split by the proton at C5 and the fluorine atom at C3 (³JHH and ⁴JHF coupling).

  • Hydroxyl Proton (-OH): A broad singlet, typically downfield. Its chemical shift can be concentration-dependent.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, significantly downfield (>10 ppm), due to strong hydrogen bonding.

Expected ¹³C NMR Spectral Data (in DMSO-d₆) The molecule possesses 7 unique carbon atoms.

  • Carbonyl Carbon (-COOH): The most downfield signal (~165-170 ppm).

  • Aromatic Carbons: Six distinct signals. The carbons directly attached to electronegative atoms (C1-COOH, C2-OH, C3-F, C4-Br) will show characteristic downfield shifts. The C-F bond will cause the C3 signal to be a large doublet (¹JCF) and will also introduce smaller couplings to adjacent carbons (²JCF, ³JCF).[4]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of -2 to 16 ppm.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for quantitative integration of the very broad carboxylic acid proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum over a range of 0 to 200 ppm.

    • A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID using an exponential multiplication function and perform Fourier transformation. Phase and baseline correct the spectrum and calibrate it to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula.

Expertise & Causality: The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity. This provides an immediate and definitive confirmation of the presence of a single bromine atom in the molecule and its fragments.

Expected Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion Peak (M⁺•): A prominent peak cluster corresponding to the molecular weight. It will appear as two peaks of almost equal intensity at m/z 234 and 236.

  • Key Fragments: Fragmentation is expected to occur via the loss of stable neutral molecules or radicals:

    • [M - H₂O]⁺•: Loss of water from the adjacent hydroxyl and carboxylic acid groups.

    • [M - COOH]⁺•: Loss of the carboxyl radical.

    • [M - Br]⁺•: Loss of the bromine radical.

Experimental Protocol: HRMS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in negative ion mode, as the acidic protons are easily lost to form [M-H]⁻. This often provides a cleaner spectrum with a strong molecular ion peak.

  • Data Analysis: Determine the exact mass of the [M-H]⁻ ion. Use the instrument's software to calculate the molecular formula based on this mass and compare it to the theoretical value for C₇H₃BrFO₃⁻. The measured mass should be within 5 ppm of the theoretical mass.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.

Expertise & Causality: The spectrum will be dominated by the O-H and C=O stretching vibrations. The carboxylic acid's O-H stretch is particularly diagnostic. Due to strong intermolecular hydrogen bonding (dimerization), this peak is exceptionally broad and appears in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretches. The phenolic O-H stretch is typically sharper and appears at a higher frequency.[4]

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3600O-H Stretch (sharp)Phenolic Hydroxyl
2500 - 3300O-H Stretch (very broad)Carboxylic Acid Dimer
~3050C-H StretchAromatic
1680 - 1710C=O StretchCarboxylic Acid
~1600, ~1470C=C StretchAromatic Ring
~1250C-O StretchAcid/Phenol
~1050C-F StretchAryl Fluoride

Experimental Protocol: ATR-IR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Clean the crystal and collect a background spectrum of the empty stage.

  • Sample Collection: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the key absorption bands and compare them to expected values.

Part 2: Solid-State Characterization

While spectroscopy defines the molecule, solid-state analysis defines the material.

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the gold standard for structural determination, providing an unambiguous 3D model of the molecule and revealing how it arranges itself in the solid state (crystal packing).

Expertise & Causality: The crystal structure of this molecule is expected to be heavily influenced by hydrogen bonding. Based on studies of similar molecules like 4-Bromo-2-hydroxybenzoic acid, two key hydrogen bonding motifs are anticipated[6]:

  • Intramolecular S(6) Ring: A hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid.

  • Intermolecular R²₂(8) Dimer: A pair of hydrogen bonds between the carboxylic acid groups of two adjacent molecules, forming a stable dimeric unit. These dimers are a classic feature of solid-state carboxylic acids.

Caption: Expected intermolecular hydrogen bonding forming a stable R²₂(8) dimer motif.

Experimental Protocol: SCXRD

  • Crystal Growth: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents (e.g., ethanol, ethyl acetate, acetone) and techniques (slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. Irradiate the crystal with monochromatic X-rays and collect the diffraction data.

  • Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Use specialized software (e.g., SHELX) to solve the phase problem and generate an initial electron density map. Build and refine the atomic model against the experimental data until convergence is reached.

  • Data Validation: The final model is validated using metrics like R-factor and by checking for any structural anomalies. The final structure is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

The structural characterization of 4-Bromo-3-fluoro-2-hydroxybenzoic acid is a multi-faceted process that provides a complete picture of the molecule's identity, from its atomic connectivity to its three-dimensional arrangement in the solid state. By logically integrating data from NMR, MS, and IR spectroscopy, a definitive primary structure can be established. This structure is then unequivocally confirmed in three dimensions by single-crystal X-ray diffraction, which also provides critical insights into the intermolecular forces that govern its material properties. This rigorous, evidence-based workflow ensures the quality and reliability of this important chemical building block for its intended applications in research and development.

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Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

Abstract: 4-Bromo-3-fluoro-2-hydroxybenzoic acid (CAS 179687-87-9) is a substituted aromatic carboxylic acid with significant potential as a building block in pharmaceutical and materials science research. Its precise mo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-3-fluoro-2-hydroxybenzoic acid (CAS 179687-87-9) is a substituted aromatic carboxylic acid with significant potential as a building block in pharmaceutical and materials science research. Its precise molecular structure, featuring a dense arrangement of electron-withdrawing and donating groups, presents a unique spectroscopic fingerprint. This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound. As direct experimental spectra are not widely available in public repositories, this document leverages foundational spectroscopic principles and expert analysis to predict and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations described herein establish a robust framework for researchers engaged in the synthesis, identification, and quality control of this and related halogenated phenolic compounds.

Introduction and Molecular Structure Overview

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a poly-substituted benzene derivative. The structural confirmation of such a molecule is non-trivial and relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation is essential for unambiguous verification.

The core challenge and interest in this molecule's spectroscopy lie in the interplay of its substituents:

  • Carboxylic Acid (-COOH): An electron-withdrawing group that strongly influences the chemical shifts of adjacent protons and carbons.

  • Hydroxyl (-OH): An electron-donating group that forms a strong intramolecular hydrogen bond with the ortho-carboxylic acid.

  • Fluorine (-F): A highly electronegative, electron-withdrawing atom that introduces characteristic spin-spin couplings in NMR spectra.

  • Bromine (-Br): A halogen that also acts as an electron-withdrawing group and possesses a distinctive isotopic signature in mass spectrometry.

This guide will deconstruct the predicted spectroscopic output for each major analytical technique.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is paramount for elucidating the substitution pattern on the aromatic ring. The analysis must account for both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
H-5~7.35 - 7.50dd³JH5-H6 ≈ 8.5 Hz, ⁴JH5-F ≈ 6.5 HzAromatic Proton
H-6~7.70 - 7.85dd³JH5-H6 ≈ 8.5 Hz, ³JH6-F ≈ 9.0 HzAromatic Proton
-OH~11.0 - 13.0br sN/APhenolic Hydroxyl
-COOH~13.0 - 14.0br sN/ACarboxylic Acid
Expert Interpretation:

The ¹H NMR spectrum is defined by the two remaining aromatic protons, H-5 and H-6.

  • Causality of Chemical Shifts: H-6 is positioned ortho to the strongly electron-withdrawing carboxylic acid group, causing it to resonate significantly downfield compared to H-5. The combined deshielding effects of the adjacent bromine and fluorine atoms further contribute to the downfield shift of both protons relative to benzene (7.36 ppm).

  • Splitting Patterns (Multiplicity):

    • The two aromatic protons are ortho to each other, resulting in a primary doublet splitting with a typical coupling constant of ³JH-H ≈ 8.5 Hz.

    • Crucially, the ¹⁹F nucleus (spin I=1/2) further splits each proton signal. H-6 experiences a larger ortho H-F coupling (³JH6-F ≈ 9.0 Hz), while H-5 shows a smaller meta H-F coupling (⁴JH5-F ≈ 6.5 Hz).

    • This complex coupling transforms each signal from a simple doublet into a doublet of doublets (dd) , providing definitive evidence for the relative positions of the protons and the fluorine atom.

  • Exchangeable Protons: The protons of the hydroxyl and carboxylic acid groups are acidic and rapidly exchange. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, these signals are typically observed as broad singlets at very low field (>11 ppm). Their presence confirms the functional groups but does not provide coupling information.

Visualization: Proton Environments

The following diagram illustrates the distinct proton environments and the key couplings discussed.

Caption: Key ¹H-¹H and ¹H-¹⁹F NMR couplings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of unique carbon atoms and insight into their electronic environment. The defining feature for this molecule is the large splitting of carbon signals due to coupling with the ¹⁹F nucleus.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Predicted SignalChemical Shift (δ, ppm)Multiplicity (C-F Coupling)Coupling Constant (JCF, Hz)Assignment
C-1~115 - 120d²JCF ≈ 20-25 HzC-COOH
C-2~145 - 150d²JCF ≈ 12-18 HzC-OH
C-3~152 - 158d¹JCF ≈ 240-260 HzC-F
C-4~108 - 114d²JCF ≈ 25-30 HzC-Br
C-5~128 - 134d³JCF ≈ 3-5 HzC-H
C-6~118 - 124d²JCF ≈ 2-4 HzC-H
C=O~168 - 172sN/ACarboxylic Acid
Expert Interpretation:
  • C-F Coupling as a Self-Validating System: The most authoritative signal is C-3, the carbon directly bonded to fluorine. It will appear as a large doublet with a ¹JCF coupling constant exceeding 240 Hz. This signal is unambiguous proof of the C-F bond. The carbons ortho (C-2, C-4) and meta (C-1, C-5) to the fluorine will also exhibit smaller doublet splittings, confirming the fluorine's position on the ring.

  • Substituent Effects on Chemical Shifts:

    • The carboxyl carbon (C=O) is the most downfield, as expected.

    • The carbons directly attached to the electronegative O (C-2) and F (C-3) atoms are significantly deshielded and appear far downfield in the aromatic region.

    • The carbon bearing the bromine (C-4) is shielded relative to benzene due to the "heavy atom effect," but its exact position is modulated by the other substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Predicted IR Absorption Bands (ATR)
Frequency (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
2500 - 3300Broad, StrongO-H StretchCarboxylic Acid O-H
~3400Broad, MediumO-H StretchPhenolic O-H
~1685Strong, SharpC=O StretchCarboxylic Acid (conjugated, H-bonded)
1580, 1470Medium-StrongC=C StretchAromatic Ring
~1250StrongC-O Stretch / O-H BendPhenol / Carboxylic Acid
~1180StrongC-F StretchAryl-Fluoride
~600MediumC-Br StretchAryl-Bromide
Expert Interpretation:

The IR spectrum provides a clear diagnostic checklist for the molecule's functional groups.

  • The Hydroxyl Region: The spectrum will be dominated by a very broad absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. Superimposed on this may be a sharper, but still broad, band for the phenolic -OH.

  • The Carbonyl Signal: The C=O stretch is expected around 1685 cm⁻¹. Its position below 1700 cm⁻¹ is indicative of both conjugation with the aromatic ring and the strong intramolecular hydrogen bond to the ortho-hydroxyl group, both of which weaken the C=O bond and lower its vibrational frequency.

  • The Fingerprint Region: The presence of strong bands for C-F and C-Br stretching in the lower frequency region provides complementary evidence for the halogenation of the ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, with fragmentation patterns offering further structural clues.

Predicted Mass Spectrometry Data (Electron Ionization, EI-MS)
  • Molecular Formula: C₇H₄BrFO₃

  • Molecular Weight: 234.01 g/mol

  • Exact Mass: 233.9324 Da

m/z (Predicted)Relative IntensityAssignment
234 / 236High (~1:1 ratio)[M]⁺˙ Molecular Ion
217 / 219Medium[M - OH]⁺
189 / 191Medium[M - COOH]⁺
155Low[M - Br]⁺
127Low[M - Br - CO]⁺
Expert Interpretation:
  • The Bromine Isotope Pattern: The most critical diagnostic feature is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two distinct peaks of nearly equal intensity separated by 2 mass units (m/z 234 and 236). This M/M+2 pattern is an unmistakable signature for the presence of a single bromine atom in the molecule.

  • Fragmentation Pathways: Common fragmentation pathways for benzoic acids will be observed. The initial loss of a hydroxyl radical (-OH, 17 Da) or the entire carboxyl group as a radical (-COOH, 45 Da) are expected. The resulting fragment ions will also exhibit the characteristic 1:1 bromine isotope pattern, further validating the assignments. The loss of the bromine atom (79/81 Da) would lead to a fragment at m/z 155.

Visualization: Spectroscopic Confirmation Workflow
Foundational

An In-depth Technical Guide to the NMR Analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid

Abstract This technical guide offers a comprehensive, field-expert approach to the complete Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. Designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive, field-expert approach to the complete Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It provides a predictive framework grounded in fundamental principles of chemical structure and magnetic resonance. We will explore the causality behind spectral phenomena, establish a self-validating protocol for structural confirmation, and detail the multi-dimensional NMR experiments required for unambiguous characterization. As direct experimental spectra for this specific compound (CAS No. 1429321-82-3) are not widely published, this guide serves as an expert-level predictive analysis, mirroring the exact process a senior scientist would undertake when encountering a novel or sparsely documented molecule.

Introduction: The Structural Imperative

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique assembly of functional groups—a carboxylic acid, a hydroxyl group, and two different halogens—creates a nuanced electronic environment that can be leveraged for targeted molecular design. The fluorine atom, in particular, is a common bioisostere used to enhance metabolic stability or binding affinity in drug candidates.[1]

Given this potential, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing precise, atom-level information about the molecular framework.[2][3] This guide will detail the theoretical predictions and practical methodologies for acquiring and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound, culminating in a robust protocol for its complete structural elucidation.

Foundational Principles: Decoding the Electronic Environment

The NMR spectrum of 4-Bromo-3-fluoro-2-hydroxybenzoic acid is dictated by the interplay of its substituents' electronic effects on the aromatic ring. Understanding these effects is the foundation of an accurate spectral prediction.

  • Hydroxyl (-OH): A powerful activating group, donating electron density via resonance, primarily at the ortho and para positions. This causes significant shielding (upfield shift) of nearby nuclei.

  • Carboxylic Acid (-COOH): A deactivating group, withdrawing electron density through both induction and resonance, causing deshielding (downfield shift), particularly of the ortho and para positions.

  • Fluorine (-F): An electronegative atom that withdraws electron density inductively (deshielding) but donates via resonance (shielding). Its net effect is complex but it strongly influences the chemical shifts of adjacent nuclei and introduces characteristic spin-spin couplings.

  • Bromine (-Br): Similar to fluorine, it is an inductively withdrawing and resonance-donating substituent, though its effects are generally less pronounced than fluorine's.

The combination of these competing effects results in a unique electronic fingerprint for each proton and carbon atom, which we can predict and resolve using NMR.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation.[4] This protocol is designed to yield high-quality, reproducible spectra suitable for both 1D and 2D analysis.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the benzoic acid derivative, and its high boiling point ensures sample stability. Critically, it is capable of hydrogen bonding, which allows for the observation of the labile -OH and -COOH protons, which might otherwise be broadened or exchange too rapidly in protic solvents like D₂O or methanol-d₄.[5]

  • Concentration:

    • For ¹H and ¹⁹F NMR: Prepare a solution of ~5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

    • For ¹³C and 2D NMR: A more concentrated sample of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure: i. Weigh the sample accurately into a clean, dry vial. ii. Add the deuterated solvent and gently vortex or sonicate until the solid is completely dissolved. A clear, particulate-free solution is essential for optimal magnetic field homogeneity (shimming). iii. Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. iv. Cap the tube and label it clearly.

NMR Data Acquisition

The following sequence of experiments provides a comprehensive dataset for full structural assignment.

  • ¹H NMR: A standard, high-resolution proton spectrum to identify all hydrogen environments, their integrations, and their coupling patterns.

  • ¹³C NMR: A proton-decoupled carbon spectrum to identify all unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): An experiment that differentiates between CH, CH₂, and CH₃ groups. In this case, it will show the two aromatic CH signals as positive peaks and will not show any signals for the quaternary carbons.

  • ¹⁹F NMR: A proton-decoupled fluorine spectrum to observe the fluorine environment and its chemical shift.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons. For this molecule, it will show a crucial cross-peak between the two adjacent aromatic protons, confirming their relationship.[6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing unambiguous C-H assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for assigning the quaternary carbons by observing their correlations to the known aromatic protons.[2]

The relationship between these core NMR experiments is illustrated in the workflow diagram below.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Structural Elucidation H1 ¹H NMR (Proton Environments & JHH) COSY COSY (H-H Correlations) H1->COSY Informs HSQC HSQC (Direct C-H Correlations) H1->HSQC HMBC HMBC (Long-Range C-H Correlations) H1->HMBC Structure Final Structure Confirmation H1->Structure C13 ¹³C NMR (Carbon Environments) C13->HSQC Informs C13->HMBC C13->Structure F19 ¹⁹F NMR (Fluorine Environment) F19->Structure DEPT DEPT-135 (CH vs. Cq) DEPT->HMBC Informs DEPT->Structure COSY->HSQC Confirms Connectivity HSQC->HMBC Assigns Protonated Carbons HMBC->Structure Assigns Quaternary Carbons

Caption: Experimental workflow for NMR-based structural elucidation.

Predictive Spectral Analysis and Interpretation

Based on established NMR principles and data from analogous structures, we can predict the spectra for 4-Bromo-3-fluoro-2-hydroxybenzoic acid with high confidence.[7][8][9]

Caption: Structure and key NMR couplings of the target molecule.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region will contain two signals corresponding to H5 and H6. The labile protons of the hydroxyl and carboxylic acid groups will also be visible, likely as broad signals.

  • H6 Signal: This proton is ortho to the electron-withdrawing -COOH group and meta to the electron-withdrawing -Br atom. It is also para to the strongly electron-donating -OH group. The deshielding effects of the -COOH and -Br groups are expected to dominate, placing this signal further downfield. It will appear as a doublet due to coupling with H5. This doublet may be further split into a doublet of doublets by a small, long-range coupling to the fluorine atom (⁵JFH).

  • H5 Signal: This proton is meta to the -COOH group and ortho to the -Br atom. The ortho bromine will have a significant deshielding effect. It will appear as a doublet from coupling to H6, which will be further split by a more significant four-bond coupling to the fluorine atom (⁴JFH), resulting in a doublet of doublets.

  • -OH and -COOH Signals: These protons will appear as broad singlets at very downfield chemical shifts. The carboxylic acid proton is typically found >12 ppm, while the phenolic proton will be slightly more upfield.[10] Their exact positions are highly dependent on concentration and temperature. A D₂O exchange experiment would confirm their assignment by causing their signals to disappear.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant(s) (Hz) Rationale
H6 7.65 - 7.80 dd ³J(H6-H5) ≈ 8.5 Hz⁵J(H6-F) ≈ 1-2 Hz Deshielded by ortho -COOH and meta -Br.
H5 7.40 - 7.55 dd ³J(H5-H6) ≈ 8.5 Hz⁴J(H5-F) ≈ 4-6 Hz Deshielded by ortho -Br.
OH 9.5 - 11.0 br s - Phenolic proton, exchangeable.

| COOH | 12.5 - 13.5 | br s | - | Carboxylic acid proton, exchangeable. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The spectrum will show seven distinct signals for the seven carbon atoms. The most prominent features will be the large one-bond coupling between C3 and the fluorine atom (¹JCF) and smaller long-range couplings for other carbons.[11]

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typical for a carboxylic acid.

  • C3 (C-F): This carbon will be significantly downfield due to the direct attachment of the electronegative fluorine and will appear as a large doublet with a ¹JCF of ~240-250 Hz.

  • C2 (C-OH): This carbon, attached to the hydroxyl group, will also be significantly downfield. It will show a smaller two-bond coupling to fluorine (²JCF).

  • C4 (C-Br): The ipso-carbon attached to bromine will be shielded relative to an unsubstituted carbon, appearing around 110-120 ppm. It will also exhibit a two-bond coupling to fluorine (²JCF).

  • C1 (C-COOH): The ipso-carbon of the carboxylic acid will be moderately downfield and will show a three-bond coupling to fluorine (³JCF).

  • C6 and C5: These protonated carbons can be unambiguously assigned using an HSQC experiment. Their chemical shifts reflect the complex electronic environment. Both will show long-range C-F couplings.

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted δ (ppm) Expected C-F Coupling Rationale
C=O 168 - 172 ⁴JCF ≈ 1-3 Hz Carboxylic acid carbonyl.
C3 152 - 156 ¹JCF ≈ 240-250 Hz Directly bonded to F, strong deshielding.
C2 148 - 152 ²JCF ≈ 15-20 Hz Directly bonded to OH, deshielded.
C6 128 - 132 ⁴JCF ≈ 2-4 Hz Aromatic CH, ortho to -COOH.
C1 124 - 128 ³JCF ≈ 5-8 Hz Quaternary carbon attached to -COOH.
C5 120 - 124 ³JCF ≈ 3-5 Hz Aromatic CH, ortho to -Br.

| C4 | 112 - 116 | ²JCF ≈ 20-25 Hz | Directly bonded to Br. |

Predicted ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆)

The ¹⁹F nucleus is highly sensitive, and its spectrum provides valuable confirmation.[12][13]

  • A single resonance is expected.

  • The signal will be split by the two aromatic protons it couples with. It will appear as a doublet of doublets due to coupling with H5 (⁴JFH ≈ 4-6 Hz) and H6 (⁵JFH ≈ 1-2 Hz).[14] The chemical shift will be in the typical range for an aryl fluoride.

Conclusion: A Pathway to Unambiguous Confirmation

This guide outlines a comprehensive, theory-driven approach to the complete NMR analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. By systematically applying a suite of 1D and 2D NMR experiments and interpreting the results within the framework of fundamental chemical principles, researchers can achieve unambiguous structural confirmation. The predictive data presented herein serves as a robust template for spectral assignment. The causality-focused experimental design ensures that the acquired data forms a self-validating system, providing the high level of structural integrity required for applications in pharmaceutical and materials science research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6420973, 4-Bromo-3-hydroxybenzoic acid. PubChem. Available at: [Link]

  • Jakobsen, M. [The Organic Chemistry Tutor]. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Available at: [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Available at: [Link]

  • Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. University College London. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Available at: [Link]

  • Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.). NMR Textbook – Interpretation of NMR Spectra. Institute of Organic Chemistry, Polish Academy of Sciences. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Peruchena, N. M., et al. (2017). Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF) Couplings in cis- and trans-4-t-Butyl-2-fluorocyclohexanones and Their Alcohol Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

  • Magritek. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Available at: [Link]

  • Bar-On, O., et al. (2011). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

<-48> Introduction 4-Bromo-3-fluoro-2-hydroxybenzoic acid is a multifaceted aromatic compound of significant interest in pharmaceutical and materials science research. As a substituted benzoic acid, its structure incorpo...

Author: BenchChem Technical Support Team. Date: January 2026

<-48>

Introduction

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a multifaceted aromatic compound of significant interest in pharmaceutical and materials science research. As a substituted benzoic acid, its structure incorporates a carboxylic acid, a phenolic hydroxyl group, and two different halogen atoms (bromine and fluorine) on a benzene ring. This unique combination of functional groups presents distinct challenges and opportunities for analytical characterization. Mass spectrometry (MS) stands as a cornerstone technique for the unambiguous identification, structural elucidation, and quantification of such molecules.[1]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. We will delve into the principles of ionization, predict the high-resolution mass spectrum with its characteristic isotopic patterns, propose a detailed fragmentation pathway under tandem MS conditions, and present a robust experimental protocol for its analysis. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to apply mass spectrometry to the study of complex small molecules.

Molecular Properties and Ionization Strategy

The chemical nature of 4-Bromo-3-fluoro-2-hydroxybenzoic acid dictates the optimal approach for its ionization. The presence of both a carboxylic acid and a phenolic hydroxyl group makes the molecule acidic. Therefore, Electrospray Ionization (ESI) in the negative ion mode is the most logical and effective ionization technique.[2][3]

Causality of Ionization Choice:

In the ESI process, a liquid sample is passed through a high-voltage capillary, creating a fine aerosol of charged droplets.[4] For an acidic analyte like 4-Bromo-3-fluoro-2-hydroxybenzoic acid, the application of a negative voltage promotes the deprotonation of the most acidic site—the carboxylic acid group—to form a [M-H]⁻ ion in the gas phase. This "soft" ionization method is ideal as it imparts minimal excess energy to the molecule, typically leaving the molecular ion intact with little to no in-source fragmentation.[5][6] This is crucial for accurately determining the molecular weight.

High-Resolution Mass Spectrum: The Isotopic Signature of Bromine

One of the most defining features in the mass spectrum of a bromine-containing compound is its isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[7][8] This results in a characteristic pair of peaks for any bromine-containing ion, separated by 2 m/z units, with a relative intensity ratio of roughly 1:1.[9][10]

For 4-Bromo-3-fluoro-2-hydroxybenzoic acid (C₇H₄BrFO₃), the deprotonated molecule [M-H]⁻ will exhibit this signature pattern. High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, can precisely measure these ions, allowing for elemental composition confirmation.[11]

Table 1: Predicted m/z Values for the Deprotonated Molecular Ion of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

Ion SpeciesIsotope CompositionCalculated Monoisotopic Mass (Da)Predicted m/zRelative Abundance (%)
[M-H]⁻C₇H₄⁷⁹BrFO₃233.9355233.9355100
[M+2-H]⁻C₇H₄⁸¹BrFO₃235.9334235.9334~98

Note: The predicted m/z values are for the deprotonated molecule and are calculated based on the monoisotopic masses of the most abundant isotopes of each element.

The presence of this distinct 1:1 doublet at m/z 233.9 and 235.9 is a primary and highly confident indicator of a molecule containing a single bromine atom.

Tandem Mass Spectrometry (MS/MS): Predicting the Fragmentation Pathway

To confirm the structure, tandem mass spectrometry (MS/MS) is employed.[12] In this technique, the deprotonated molecular ions ([M-H]⁻ at m/z ~234 and ~236) are isolated and then fragmented, typically through collision-induced dissociation (CID).[11] The resulting fragment ions provide a roadmap of the molecule's structure.

The fragmentation of deprotonated hydroxybenzoic acids is well-characterized and often proceeds through predictable neutral losses. The primary fragmentation pathways for [C₇H₃BrFO₃]⁻ are expected to be:

  • Loss of Carbon Dioxide (CO₂): The most common fragmentation for deprotonated carboxylic acids is the loss of CO₂ (44 Da).[13] This is a charge-remote fragmentation that results in a highly stable phenoxide anion.

  • Loss of Carbon Monoxide (CO): Phenolic compounds can undergo the loss of CO (28 Da).[14]

  • Loss of Bromine Radical (Br•): Halogens can be lost as radicals, although this is sometimes less favored in negative ion mode compared to positive ion mode.[10][15]

Based on these principles, a logical fragmentation pathway can be proposed. The initial loss of CO₂ is the most anticipated and diagnostically significant fragmentation.

Below is a diagram illustrating the predicted fragmentation cascade.

Fragmentation_Pathway cluster_M Molecular Ion cluster_F1 Primary Fragment cluster_F2 Secondary Fragment M [M-H]⁻C₇H₃BrFO₃⁻m/z 233.9 / 235.9 F1 [M-H-CO₂]⁻C₆H₃BrFO⁻m/z 189.9 / 191.9 M->F1 - CO₂ (44 Da) F2 [M-H-CO₂-CO]⁻C₅H₃BrF⁻m/z 161.9 / 163.9 F1->F2 - CO (28 Da)

Caption: Predicted MS/MS fragmentation pathway for [M-H]⁻ of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Experimental Protocol: A Practical Workflow for LC-MS/MS Analysis

This section provides a self-validating protocol for the analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS).[16]

4.1. Materials and Reagents

  • Reference Standard: 4-Bromo-3-fluoro-2-hydroxybenzoic acid (>98% purity)

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Mobile Phase Additive: LC-MS grade Formic Acid or Ammonium Acetate

4.2. Standard Preparation

  • Prepare a 1 mg/mL stock solution of the reference standard in Methanol.

  • Perform serial dilutions from the stock solution using 50:50 Methanol:Water to create working standards at concentrations of 10 µg/mL, 1 µg/mL, 100 ng/mL, and 10 ng/mL.

4.3. Liquid Chromatography (LC) Method

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

4.4. Mass Spectrometry (MS) Method

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow (N₂): 800 L/hr

  • Acquisition Mode:

    • Full Scan (MS1): Scan range m/z 50-500 to observe the [M-H]⁻ ion and its isotopic pattern.

    • Tandem MS (MS/MS): Select precursor ions at m/z 233.9 and 235.9. Apply a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

4.5. System Validation

  • Calibration: Calibrate the mass spectrometer before the analysis using the manufacturer's recommended calibration solution to ensure high mass accuracy.

  • Blank Injection: Inject a solvent blank (50:50 Methanol:Water) to ensure no carryover or system contamination.

  • Standard Injection: Inject the 100 ng/mL working standard to confirm retention time, isotopic pattern, and fragmentation spectrum against predicted data.

Data Interpretation and Verification

  • MS1 Spectrum Analysis: Extract the mass spectrum at the chromatographic peak corresponding to the analyte. Confirm the presence of the m/z 233.9 and 235.9 ions with a relative intensity ratio of approximately 1:1. Verify that the measured mass is within 5 ppm of the calculated exact mass.[11]

  • MS/MS Spectrum Analysis: Examine the product ion scan. The primary fragment should correspond to the neutral loss of CO₂ (m/z 189.9 / 191.9).[13] Further fragments, such as the loss of CO, should also be investigated to match the proposed pathway.

  • Structural Confirmation: The combination of an accurate mass measurement of the precursor ion, the characteristic bromine isotopic pattern, and a logical fragmentation pattern provides a very high degree of confidence in the structural identification of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Conclusion

The mass spectrometric analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid is a robust and highly specific method for its characterization. By leveraging ESI in negative mode, the acidic nature of the molecule is exploited for efficient ionization. High-resolution mass spectrometry provides definitive confirmation of the elemental formula through accurate mass measurement and the unmistakable 1:1 isotopic signature of bromine. Finally, tandem mass spectrometry elucidates the molecular structure by inducing predictable fragmentations, primarily the characteristic loss of carbon dioxide from the carboxylic acid moiety. The workflow and principles outlined in this guide offer a comprehensive framework for researchers to confidently identify and characterize this and similar halogenated aromatic acids.

References

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  • Wang, Y., et al. (2023). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 57(20), 7905–7914. Available at: [Link]

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  • Schiller, J., et al. (2015). 2,5-dihydroxybenzoic acid salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation. Journal of Mass Spectrometry, 50(1), 1-10. Available at: [Link]

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Foundational

An In-depth Technical Guide to 4-Bromo-3-fluoro-2-hydroxybenzoic Acid: A Versatile Building Block for Modern Drug Discovery

Introduction: Unveiling a Strategic Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful syn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Strategic Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Bromo-3-fluoro-2-hydroxybenzoic acid (CAS No. 1429321-82-3) emerges as a compound of significant interest for researchers and scientists in this domain. Its unique trifecta of functional groups—a carboxylic acid, a phenolic hydroxyl group, and strategically placed bromo and fluoro substituents on the aromatic ring—renders it a highly versatile scaffold for chemical modification.

The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The salicylic acid motif itself is a privileged structure in pharmacology, known for its anti-inflammatory and other biological activities.[3]

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, its anticipated reactivity, and detailed protocols for its characterization. Furthermore, we will explore its potential applications in drug development, drawing insights from the utility of structurally related compounds.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in synthetic chemistry and drug design. While extensive experimental data for 4-Bromo-3-fluoro-2-hydroxybenzoic acid is not widely published, the available information from commercial suppliers provides a foundational dataset.

PropertyValueSource
CAS Number 1429321-82-3[4]
Molecular Formula C₇H₄BrFO₃[4][5]
Molecular Weight 235.01 g/mol [4][5][6]
Appearance White to yellow solid
Purity ≥95%[7]
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C[4]

It is important to note that properties such as melting point, boiling point, and pKa have not been consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Reactivity: A Chemist's Perspective

Proposed Synthetic Pathway

Synthetic Pathway start 2-Bromo-1-fluoro-3-methoxybenzene intermediate1 Lithiation start->intermediate1 n-BuLi, THF, -78°C intermediate2 Carboxylation (CO2) intermediate1->intermediate2 intermediate3 Acidic Workup intermediate2->intermediate3 product 4-Bromo-3-fluoro-2-methoxybenzoic acid intermediate3->product demethylation Demethylation (e.g., BBr3 or HBr) product->demethylation final_product 4-Bromo-3-fluoro-2-hydroxybenzoic acid demethylation->final_product

Caption: Proposed synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

This proposed pathway leverages the directing effect of the methoxy group for the lithiation step. The final demethylation is a standard transformation to unmask the phenolic hydroxyl group.

Chemical Reactivity

The chemical reactivity of 4-Bromo-3-fluoro-2-hydroxybenzoic acid is governed by its three key functional groups:

  • Carboxylic Acid: This group can readily undergo esterification with alcohols under acidic catalysis or be converted to an acid chloride using reagents like thionyl chloride, which can then be reacted with amines to form amides.

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity also makes it a potential site for hydrogen bonding, which can influence intermolecular interactions.

  • Aromatic Ring: The electron-withdrawing nature of the fluorine, bromine, and carboxylic acid groups deactivates the ring towards electrophilic aromatic substitution. However, the bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at this position.

Experimental Protocols for Characterization

For any novel or sparsely characterized compound like 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a rigorous and systematic characterization is essential to confirm its identity, purity, and structure.

Workflow for Compound Characterization

Characterization Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Physicochemical Properties HPLC Purity Assessment (HPLC/UPLC) MS Molecular Weight Confirmation (LC-MS) HPLC->MS Identifies peak of interest NMR_H Proton NMR (¹H NMR) MS->NMR_H Confirms mass of pure compound NMR_C Carbon NMR (¹³C NMR) NMR_H->NMR_C Correlates proton and carbon environments NMR_F Fluorine NMR (¹⁹F NMR) NMR_C->NMR_F Confirms fluorine presence and environment IR Functional Group Analysis (FTIR) NMR_F->IR Provides complementary structural data MP Melting Point Determination IR->MP Final confirmation of bulk properties pKa pKa Determination (Potentiometric Titration) MP->pKa Sol Solubility Studies pKa->Sol

Caption: A logical workflow for the comprehensive characterization of a novel compound.

Detailed Methodologies

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Rationale: To determine the purity of the synthesized compound and to identify the presence of any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Procedure: A small sample of the compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated as the percentage of the main peak area relative to the total peak area.

2. Molecular Weight Confirmation by Mass Spectrometry (MS)

  • Rationale: To confirm the molecular weight of the compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with an LC system (LC-MS).

  • Procedure: The sample, either from the HPLC outflow or directly infused, is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 4-Bromo-3-fluoro-2-hydroxybenzoic acid, one would expect to observe a molecular ion peak corresponding to its molecular weight (235.01 g/mol ), likely as [M-H]⁻ in negative ion mode.

3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: To elucidate the precise arrangement of atoms within the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: To identify the number and chemical environment of the protons.

    • ¹³C NMR: To identify the number and chemical environment of the carbon atoms.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons.

4. Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: To identify the key functional groups present in the molecule.

  • Procedure: A small amount of the solid sample is analyzed, typically using an attenuated total reflectance (ATR) accessory. Characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), C-F, and C-Br bonds would be expected.

Potential Applications in Drug Development

Given its structural features, 4-Bromo-3-fluoro-2-hydroxybenzoic acid is a promising starting material for the synthesis of a variety of biologically active molecules.

  • Enzyme Inhibitors: The salicylic acid moiety is a known scaffold for inhibitors of enzymes such as cyclooxygenases (COX). The bromo and fluoro substituents can be exploited to enhance potency and selectivity for specific enzyme targets. For instance, derivatives of 4-fluoro-3-hydroxybenzoic acid have been investigated as inhibitors of β-arylsulfotransferase IV.[2][8]

  • Anti-Infective Agents: Salicylanilides, which can be synthesized from salicylic acid derivatives, have shown promising antimicrobial and antitubercular activities.[9] The unique substitution pattern of 4-Bromo-3-fluoro-2-hydroxybenzoic acid could lead to novel anti-infective agents with improved properties.

  • Agrochemicals: Substituted salicylic acids are also known to play a role in plant defense mechanisms and have been used as leads for the development of new crop protection agents.[10]

Conclusion

4-Bromo-3-fluoro-2-hydroxybenzoic acid represents a strategically designed building block with significant potential for medicinal chemistry and drug discovery. While a comprehensive public dataset on its properties is still emerging, its constituent functional groups and their predictable reactivity provide a solid foundation for its application in the synthesis of novel compounds. The experimental protocols outlined in this guide offer a robust framework for its characterization, ensuring the scientific integrity of future research endeavors that utilize this versatile molecule. As the demand for innovative therapeutics continues to grow, the exploration of such well-conceived chemical scaffolds will undoubtedly pave the way for the next generation of medicines.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved January 19, 2026, from [Link]

  • 4-Bromo-3-fluoro-2-hydroxybenzoic acid - CAS:1429321-82-3 - Sunway Pharm Ltd. (n.d.). Retrieved January 19, 2026, from [Link]

  • 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Functional Analogues of Salicylic Acid and Their Use in Crop Protection - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Structure and reaction of salicylic acid to form hydroxylated derivatives. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

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  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).
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Exploratory

An In-depth Technical Guide to 4-Bromo-3-fluoro-2-hydroxybenzoic Acid: From Synthesis to Significance

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This whitepaper provides a comprehensive technical overview of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid. W...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This whitepaper provides a comprehensive technical overview of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid. While a definitive historical record of its initial synthesis is not prominently documented, this guide constructs a probable history within the broader context of research into fluorinated aromatic compounds. We will delve into a detailed, plausible synthetic pathway, complete with step-by-step experimental protocols and the underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's chemistry and potential applications.

Introduction: The Emergence of Halogenated Salicylic Acids

Salicylic acid, a naturally derived compound known for centuries for its medicinal properties, serves as a foundational scaffold in medicinal chemistry.[1] The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the salicylic acid backbone can dramatically alter its physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3][4] Bromine, on the other hand, can introduce specific steric and electronic effects, influencing receptor interactions.

The compound 4-Bromo-3-fluoro-2-hydroxybenzoic acid is a member of this class of halogenated aromatics. While its specific discovery is not widely attributed to a single researcher or a landmark publication, its existence is a logical outcome of the systematic exploration of halogenated benzoic acids for applications in pharmaceuticals and agrochemicals.[5][6] This guide will illuminate its likely synthesis and properties, providing a valuable resource for its application in modern research.

A Plausible History: The Pursuit of Novel Bioactive Molecules

The "discovery" of 4-Bromo-3-fluoro-2-hydroxybenzoic acid can be contextualized within the broader advancements in organic synthesis during the mid to late 20th century. The development of regioselective halogenation and ortho-lithiation techniques provided chemists with the tools to precisely functionalize aromatic rings.[7] The synthesis of related compounds, such as various fluorinated and brominated hydroxybenzoic acids, indicates a sustained interest in this chemical space for the development of novel therapeutic agents and materials.[2][8][9] It is highly probable that 4-Bromo-3-fluoro-2-hydroxybenzoic acid was first synthesized as part of a larger library of compounds during a screening program aimed at discovering new bioactive molecules.

Proposed Synthetic Pathway

The synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid can be logically approached from commercially available starting materials. A plausible and efficient synthetic route starting from 2-fluoroanisole is outlined below. This pathway leverages well-established reactions in organic chemistry, ensuring reproducibility and scalability.

Synthesis_Workflow A 2-Fluoroanisole B 3-Bromo-2-fluoroanisole A->B Bromination C 4-Bromo-3-fluoro-2-methoxytoluene B->C Friedel-Crafts Alkylation D 4-Bromo-3-fluoro-2-methoxybenzoic acid C->D Oxidation E 4-Bromo-3-fluoro-2-hydroxybenzoic acid D->E Demethylation

Caption: Proposed synthetic workflow for 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Step 1: Bromination of 2-Fluoroanisole

Rationale: The initial step involves the regioselective bromination of 2-fluoroanisole. The methoxy group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. The directing effects of the methoxy group are dominant, and to minimize steric hindrance, bromination is expected to occur at the para position to the methoxy group.

Experimental Protocol:

  • To a solution of 2-fluoroanisole (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-fluoroanisole.

Step 2: Friedel-Crafts Alkylation

Rationale: This step introduces a methyl group, which will later be oxidized to a carboxylic acid. The Friedel-Crafts alkylation is directed by the substituents on the ring. The position ortho to the methoxy group and para to the bromine atom is the most likely site of alkylation.

Experimental Protocol:

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane, add 3-bromo-2-fluoroanisole (1.0 eq) at 0 °C under an inert atmosphere.

  • Slowly add methyl iodide (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purify the product by vacuum distillation or column chromatography to yield 4-bromo-3-fluoro-2-methoxytoluene.

Step 3: Oxidation of the Methyl Group

Rationale: The methyl group introduced in the previous step is now oxidized to a carboxylic acid. Potassium permanganate is a strong oxidizing agent capable of this transformation.

Experimental Protocol:

  • Dissolve 4-bromo-3-fluoro-2-methoxytoluene (1.0 eq) in a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate (3.0 eq) portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate disappears.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-bromo-3-fluoro-2-methoxybenzoic acid.

Step 4: Demethylation

Rationale: The final step is the cleavage of the methyl ether to reveal the hydroxyl group. Boron tribromide is a powerful reagent for this purpose.

Experimental Protocol:

  • Dissolve 4-bromo-3-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C and add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product by recrystallization to yield 4-bromo-3-fluoro-2-hydroxybenzoic acid.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₇H₄BrFO₃
Molecular Weight 235.01 g/mol
Appearance White to off-white crystalline solid
Melting Point Not widely reported, expected to be in the range of other halogenated salicylic acids.
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and acetone.

Expected Spectroscopic Data:

  • ¹H NMR: Aromatic protons will appear as multiplets in the aromatic region. The acidic protons of the carboxylic acid and hydroxyl groups will appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic ring, with characteristic shifts due to the attached functional groups.

  • IR Spectroscopy: Characteristic peaks for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-Br and C-F stretches are expected.

  • Mass Spectrometry: The molecular ion peak will show a characteristic isotopic pattern for bromine.

Applications and Future Directions

4-Bromo-3-fluoro-2-hydroxybenzoic acid, as a multifunctional building block, holds significant potential in several areas of research and development:

  • Pharmaceuticals: It can serve as a key intermediate in the synthesis of novel drug candidates. The unique substitution pattern can be exploited to fine-tune the pharmacological properties of lead compounds.

  • Agrochemicals: Halogenated aromatic compounds are prevalent in modern pesticides and herbicides.[6] This molecule could be a precursor to new agrochemicals with enhanced efficacy and selectivity.

  • Materials Science: The compound can be used in the synthesis of specialty polymers and liquid crystals, where the halogen atoms can influence the material's properties.[6]

Future research will likely focus on the development of more efficient and greener synthetic routes to this and related compounds. Furthermore, the exploration of its biological activities and its incorporation into novel functional materials will continue to be areas of active investigation.

Conclusion

While the specific historical discovery of 4-Bromo-3-fluoro-2-hydroxybenzoic acid remains elusive in the published literature, its existence is a testament to the ongoing quest for novel chemical entities with valuable properties. This guide has provided a robust, plausible synthetic pathway, grounded in established chemical principles and supported by methodologies for analogous transformations. The detailed experimental protocols and scientific rationale presented herein offer a solid foundation for researchers to synthesize and utilize this versatile compound in their scientific endeavors.

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  • A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. (n.d.). ResearchGate.
  • 4-Bromo-2-hydroxybenzoic acid synthesis. (n.d.). ChemicalBook.
  • The Halogenation of Salicylic Acid. (1940). Semantic Scholar.
  • The Natural Origins and Industrial Synthesis of Salicylic Acid: A Chemical Journey. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
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  • 4-Fluoro-3-hydroxybenzoic acid. (n.d.). Benchchem.
  • Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. (n.d.). Ningbo Inno Pharmchem Co., Ltd..
  • An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-hydroxybenzoic Acid from 4-Fluorophenol. (n.d.). Benchchem.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Bromo-3-fluoro-2-hydroxybenzoic Acid as a Versatile Synthetic Building Block

Introduction In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological and material properties. 4-Bromo-3-fluoro-2-hydroxybenzoic acid has emerged as a pivotal building block, offering a unique combination of reactive functional groups that enable diverse synthetic transformations. Its trifunctional aromatic core, featuring a carboxylic acid, a hydroxyl group, and two halogen substituents (bromo and fluoro), provides a versatile platform for the construction of complex molecular architectures. The presence of the fluorine atom can improve metabolic stability, binding affinity, and bioavailability of target molecules, while the bromine atom is amenable to a wide range of cross-coupling reactions.[1][2][3][4] This guide provides an in-depth exploration of the synthetic utility of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. 4-Bromo-3-fluoro-2-hydroxybenzoic acid is typically a white to off-white crystalline solid.

Table 1: Physicochemical Properties of 4-Bromo-3-fluoro-2-hydroxybenzoic acid

PropertyValue
CAS Number 1429321-82-3[5]
Molecular Formula C₇H₄BrFO₃
Molecular Weight 235.01 g/mol
Appearance White to off-white powder or crystals
Melting Point Not consistently reported; requires experimental verification.
Solubility Sparingly soluble in water; soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[4]

Table 2: Spectroscopic Data of 4-Bromo-3-fluoro-2-hydroxybenzoic acid

Spectroscopy Expected Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.0-13.0 (br s, 1H, -COOH), ~10.0-11.0 (br s, 1H, -OH), ~7.6-7.8 (m, 1H, Ar-H), ~7.1-7.3 (m, 1H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~170 (C=O), ~155 (d, JCF), ~145 (d, JCF), ~125, ~120, ~115, ~110
IR (KBr, cm⁻¹) ~3400-2500 (br, O-H stretch of COOH), ~1650-1700 (C=O stretch), ~1580, ~1480 (C=C stretch), ~1250 (C-O stretch), ~1050 (C-F stretch)
Mass Spectrometry (ESI-) m/z: 232.9 [M-H]⁻

Synthetic Applications and Reaction Mechanisms

The strategic arrangement of functional groups on the 4-Bromo-3-fluoro-2-hydroxybenzoic acid scaffold allows for a variety of chemical transformations. The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The carboxylic acid and hydroxyl groups are sites for esterification, amidation, and etherification.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, and the bromo substituent of 4-Bromo-3-fluoro-2-hydroxybenzoic acid makes it an excellent substrate for this reaction.[6][7] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling.[7]

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of catalyst can influence reaction rate and yield, depending on the electronic and steric nature of the substrates.

  • Ligand: Phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. The choice of ligand can impact the efficiency of oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The strength and solubility of the base can affect the reaction outcome.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling reactant1 4-Bromo-3-fluoro-2-hydroxybenzoic acid reagents Pd Catalyst Base Solvent reactant1->reagents reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->reagents product 4-Aryl-3-fluoro-2-hydroxybenzoic acid reagents->product caption Suzuki-Miyaura Coupling Workflow

Suzuki-Miyaura Coupling Workflow
Amide Bond Formation: Synthesis of Bioactive Amides

The carboxylic acid moiety of 4-Bromo-3-fluoro-2-hydroxybenzoic acid is readily converted to amides, a key functional group in many pharmaceutical agents, including PARP inhibitors and kinase inhibitors.[8][9][10][11][12] Standard peptide coupling reagents such as HBTU, HATU, or EDC/HOBt can be employed for this transformation.

Causality Behind Experimental Choices:

  • Coupling Reagents: The choice of coupling reagent depends on the reactivity of the amine and the potential for side reactions. For hindered or electron-deficient amines, more potent coupling reagents like HATU may be necessary.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used to dissolve the reactants.

Amide_Bond_Formation reactant1 4-Bromo-3-fluoro-2-hydroxybenzoic acid reagents Coupling Reagent Base Solvent reactant1->reagents reactant2 Primary or Secondary Amine (R-NH₂ or R₂NH) reactant2->reagents product 4-Bromo-3-fluoro-2-hydroxybenzamide Derivative reagents->product caption Amide Bond Formation Workflow

Amide Bond Formation Workflow

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-3-fluoro-2-hydroxybenzoic acid derivative.

Materials:

  • 4-Bromo-3-fluoro-2-hydroxybenzoic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-Bromo-3-fluoro-2-hydroxybenzoic acid, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-3-fluoro-2-hydroxybenzoic acid.

Self-Validation:

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • Determine the purity of the product by HPLC analysis.

Protocol 2: General Procedure for Amide Bond Formation

Objective: To synthesize a 4-Bromo-3-fluoro-2-hydroxybenzamide derivative.

Materials:

  • 4-Bromo-3-fluoro-2-hydroxybenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HBTU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-Bromo-3-fluoro-2-hydroxybenzoic acid in DMF in a round-bottom flask.

  • Add HBTU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine to the reaction mixture and continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Self-Validation:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Assess the purity of the final compound by HPLC.

Applications in Drug Discovery: A Case Study

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a key intermediate in the synthesis of several promising therapeutic agents. For instance, it is a crucial building block for the synthesis of Acoramidis, a transthyretin stabilizer for the treatment of transthyretin amyloidosis.[3][4][13] Its derivatives have also been investigated as potent inhibitors of β-arylsulfotransferase IV.[3][4]

Conclusion

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a highly valuable and versatile building block for organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an essential component in the synthesis of complex molecules with significant biological activity. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and materials science endeavors.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: )
  • Exploring the Utility of Fluorinated Benzoic Acid Deriv
  • 4-Bromo-3-fluoro-2-hydroxybenzaldehyde - MySkinRecipes. (URL: [Link])

  • Applications of 4-Fluoro-2-hydroxybenzoic Acid in Drug Discovery. (URL: [Link])

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central. (URL: [Link])

  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (URL: [Link])

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
  • 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369 - PubChem. (URL: [Link])

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])

  • 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem. (URL: [Link])

  • Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC - NIH. (URL: [Link])

  • (PDF) 4-Bromo-2-hydroxybenzoic acid - ResearchGate. (URL: [Link])

Sources

Application

Application Notes and Protocols for 4-Bromo-3-fluoro-2-hydroxybenzoic Acid in Medicinal Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals Author's Note: Navigating Underexplored Chemical Space The landscape of medicinal chemistry is vast, with countless molecular scaffolds available fo...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note: Navigating Underexplored Chemical Space

The landscape of medicinal chemistry is vast, with countless molecular scaffolds available for the design of novel therapeutics. While many building blocks are well-characterized, others, like 4-Bromo-3-fluoro-2-hydroxybenzoic acid , represent a more nascent territory. To date, the direct application of this specific molecule in reported bioactive compounds or clinical candidates is not extensively documented in publicly accessible literature. However, this lack of precedent does not diminish its potential.

This guide, therefore, takes a forward-looking, principles-based approach. As Senior Application Scientists, we often encounter promising, yet underutilized, chemical matter. Our role is to extrapolate from established principles of medicinal chemistry to forecast potential applications and provide robust protocols for exploration. This document is structured not as a retrospective of known uses, but as a practical and scientifically-grounded roadmap for investigating the potential of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. We will dissect its constituent parts, propose its strategic value, and provide detailed methodologies for its derivatization and initial biological screening.

The Strategic Value of the 4-Bromo-3-fluoro-2-hydroxybenzoic Acid Scaffold

The potential utility of 4-Bromo-3-fluoro-2-hydroxybenzoic acid in medicinal chemistry stems from the unique interplay of its substituent groups on a benzene ring. Each functional group offers distinct advantages for modulating the physicochemical and pharmacokinetic properties of a parent molecule.

Physicochemical Properties and Medicinal Chemistry Rationale
PropertyValue (Computed)Rationale for Medicinal Chemistry Application
Molecular Formula C₇H₄BrFO₃Provides a solid foundation for a small molecule drug discovery program.
Molecular Weight 235.01 g/mol Falls within the typical range for a fragment in fragment-based drug discovery (FBDD), allowing for significant subsequent chemical elaboration.[1]
XLogP3 2.9Indicates a moderate lipophilicity, which is often a good starting point for balancing aqueous solubility and membrane permeability.
Hydrogen Bond Donors 2 (hydroxyl, carboxyl)The hydroxyl and carboxylic acid groups can form crucial hydrogen bonds with biological targets such as enzymes or receptors.
Hydrogen Bond Acceptors 3 (hydroxyl, carboxyl, fluorine)The multiple hydrogen bond acceptors provide additional opportunities for specific interactions within a binding pocket.
The Influence of Key Functional Groups:
  • Fluorine: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry.[2][3][4][5] Its high electronegativity can alter the acidity of the neighboring hydroxyl group, potentially influencing its interaction with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and half-life of a drug candidate.[2][5]

  • Bromine: The bromine atom is a versatile substituent in drug design.[6][7][8][9] Its size and polarizability can lead to favorable van der Waals interactions and, more specifically, halogen bonding.[10][11][12] A halogen bond is a non-covalent interaction between the electropositive crown on the bromine atom and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone), which can significantly enhance binding affinity and selectivity.[10][12] Bromine can also serve as a synthetic handle for further modifications via cross-coupling reactions.

  • Hydroxyl and Carboxylic Acid Groups: These polar groups are pivotal for forming strong interactions with biological targets. The ortho-hydroxybenzoic acid motif is a known pharmacophore in a number of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). These groups also provide convenient points for chemical derivatization, allowing for the exploration of structure-activity relationships (SAR).

Potential Applications in Drug Discovery

Given its structural features, 4-Bromo-3-fluoro-2-hydroxybenzoic acid is a promising candidate for several drug discovery approaches.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 250 g/mol , this molecule is an ideal starting point for FBDD campaigns.[1] FBDD involves screening small, low-complexity molecules that can bind with low affinity to a biological target.[1][13] Once a binding fragment is identified, it can be elaborated into a more potent lead compound. The multiple functional groups on 4-Bromo-3-fluoro-2-hydroxybenzoic acid provide vectors for fragment growth.

Workflow for FBDD using 4-Bromo-3-fluoro-2-hydroxybenzoic acid

FBDD_Workflow cluster_screening Screening cluster_hit_to_lead Hit-to-Lead A 4-Bromo-3-fluoro- 2-hydroxybenzoic acid B Fragment Library (including target molecule) C Biophysical Screening (e.g., SPR, NMR, X-ray) B->C Screen against Target Protein D Hit Identification & Validation C->D Identify Binders E Structure-Based Design (Fragment Growing/Linking) D->E Structural Biology F Lead Optimization E->F Iterative Synthesis & SAR Amide_Synthesis A Dissolve 4-Bromo-3-fluoro- 2-hydroxybenzoic acid in acetone B Add DCC (1.1 eq) Stir for 1 hr at RT A->B C Add Amine (1.0 eq) and aqueous NaHCO3 B->C D Stir for 24 hrs at RT Monitor by TLC C->D E Filter to remove DCU byproduct D->E F Aqueous Workup: Extract with Ethyl Acetate E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Sources

Method

The Emerging Potential of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid in Drug Discovery: A Technical Guide for Researchers

The landscape of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer unique structural and functional properties to address complex therapeutic challenges. Within this context, halogenated...

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer unique structural and functional properties to address complex therapeutic challenges. Within this context, halogenated benzoic acids have emerged as privileged structures, providing a versatile foundation for the development of innovative therapeutic agents. This guide focuses on 4-Bromo-3-fluoro-2-hydroxybenzoic acid , a polysubstituted salicylic acid derivative, and explores its potential as a valuable building block in modern drug discovery. While direct biological applications of this specific molecule are still under extensive investigation, its structural similarity to compounds with established pharmacological relevance provides a strong rationale for its exploration.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and protocols to facilitate the investigation of 4-Bromo-3-fluoro-2-hydroxybenzoic acid and its derivatives. By leveraging insights from structurally related compounds, we will delve into potential therapeutic targets, synthetic derivatization strategies, and robust in vitro evaluation methodologies.

Physicochemical Properties and Synthetic Versatility

4-Bromo-3-fluoro-2-hydroxybenzoic acid possesses a unique combination of functional groups that contribute to its chemical reactivity and potential for biological interactions. The presence of a carboxylic acid, a hydroxyl group, a fluorine atom, and a bromine atom on the benzene ring opens up a multitude of possibilities for synthetic modification.

PropertyValueReference
CAS Number 1429321-82-3[1][2]
Molecular Formula C₇H₄BrFO₃[1]
Molecular Weight 235.01 g/mol [1]
Appearance Powder or crystals[3]
Storage Sealed in dry, room temperature[3]

The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The carboxylic acid and hydroxyl groups are amenable to esterification, amidation, and etherification, further expanding the chemical space for derivatization.

Inferred Therapeutic Applications Based on Structural Analogs

The therapeutic potential of 4-Bromo-3-fluoro-2-hydroxybenzoic acid can be inferred from the well-documented applications of its close structural analog, 4-fluoro-3-hydroxybenzoic acid. This analog is a key intermediate in the synthesis of Acoramidis, a transthyretin (TTR) stabilizer, and is also a precursor for potent inhibitors of β-arylsulfotransferase IV (β-AST-IV).[4][5][6][7][8]

Potential as a Scaffold for Transthyretin (TTR) Stabilizers

Transthyretin amyloidosis (ATTR) is a debilitating disease caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils.[7] Stabilizing the TTR tetramer is a clinically validated therapeutic strategy. Given that 4-fluoro-3-hydroxybenzoic acid is a crucial component of Acoramidis, it is plausible that derivatives of 4-Bromo-3-fluoro-2-hydroxybenzoic acid could also bind to and stabilize the TTR tetramer.[7] The bromine atom could be exploited to introduce novel interactions within the TTR binding pocket, potentially leading to enhanced stabilization.

Experimental Protocols

The following section provides detailed protocols for the synthesis of derivatives of 4-Bromo-3-fluoro-2-hydroxybenzoic acid and for the in vitro evaluation of their biological activity.

Protocol 1: Synthesis of Amide Derivatives via HBTU Coupling

This protocol describes a general procedure for the synthesis of amide derivatives of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a common strategy for creating bioactive molecules.

Materials:

  • 4-Bromo-3-fluoro-2-hydroxybenzoic acid

  • Desired amine (1.0 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-Bromo-3-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_synthesis Amide Synthesis Workflow Start 4-Bromo-3-fluoro-2-hydroxybenzoic acid + Amine Activation Activation with HBTU/DIPEA in DMF Start->Activation Step 1 & 2 Coupling Amide Bond Formation Activation->Coupling Step 3 & 4 Workup Aqueous Workup & Extraction Coupling->Workup Step 5 & 6 Purification Column Chromatography Workup->Purification Step 7 Product Purified Amide Derivative Purification->Product Step 8

Caption: Workflow for amide synthesis.

Protocol 2: In Vitro Transthyretin (TTR) Stabilization Assay

This fluorescence-based assay can be used to screen for compounds that stabilize the TTR tetramer and prevent its dissociation under acidic conditions.

Materials:

  • Recombinant human TTR

  • 8-Anilino-1-naphthalenesulfonic acid (ANS)

  • Citrate buffer (pH 4.4)

  • Tris buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of TTR in Tris buffer.

  • In a 96-well plate, add 2 µL of the test compound at various concentrations. Include a positive control (e.g., a known TTR stabilizer) and a DMSO vehicle control.

  • Add 98 µL of TTR solution to each well and incubate for 30 minutes at 37°C.

  • Induce TTR dissociation by adding 100 µL of citrate buffer (pH 4.4) to each well.

  • Incubate for 72 hours at 37°C.

  • Add 10 µL of ANS solution to each well and incubate for 30 minutes at room temperature in the dark.

  • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 480 nm.

  • Calculate the percentage of TTR stabilization for each compound concentration relative to the controls.

G cluster_assay TTR Stabilization Assay Workflow Incubation1 Incubate TTR with Test Compound Dissociation Induce Dissociation (Acidic pH) Incubation1->Dissociation ANS_Binding Add ANS (Fluorescent Probe) Dissociation->ANS_Binding Measurement Measure Fluorescence ANS_Binding->Measurement Analysis Calculate % Stabilization Measurement->Analysis

Caption: TTR stabilization assay workflow.

Protocol 3: In Vitro β-Arylsulfotransferase IV (β-AST-IV) Inhibition Assay

This protocol describes a fluorescence-based assay to screen for inhibitors of β-AST-IV.

Materials:

  • Recombinant human β-AST-IV

  • 4-Methylumbelliferone (4-MU) as the substrate

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor

  • Tris-HCl buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add 2 µL of the test compound at various concentrations. Include a positive control (e.g., a known β-AST-IV inhibitor) and a DMSO vehicle control.

  • Add 50 µL of β-AST-IV enzyme solution in Tris-HCl buffer to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding a mixture of 4-MU and PAPS to each well.

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 0.2 M glycine-carbonate buffer, pH 10.5).

  • Measure the fluorescence of the product, 4-methylumbelliferyl sulfate, at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

G cluster_enzyme_inhibition Enzyme Inhibition Assay Workflow Pre-incubation Pre-incubate Enzyme with Inhibitor Reaction_Start Add Substrate (4-MU) & Co-factor (PAPS) Pre-incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Measurement Measure Fluorescence Reaction_Stop->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Enzyme inhibition assay workflow.

Conclusion and Future Directions

4-Bromo-3-fluoro-2-hydroxybenzoic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its rich chemical functionality allows for the creation of diverse chemical libraries, and its structural similarity to known bioactive compounds suggests a high probability of identifying derivatives with interesting pharmacological profiles. The protocols and application notes provided in this guide offer a solid foundation for initiating research into the therapeutic potential of this versatile molecule. Future investigations should focus on synthesizing a broad range of derivatives and screening them against a panel of relevant biological targets to unlock the full potential of 4-Bromo-3-fluoro-2-hydroxybenzoic acid in drug discovery.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]

  • 4-Bromo-5-fluoro-2-hydroxybenzoic acid. AppChem. Available at: [Link]

  • 4-Bromo-3-fluoro-2-hydroxybenzaldehyde. MySkinRecipes. Available at: [Link]

  • 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973. PubChem. Available at: [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel 4-hydroxybenzene Acrylic Acid Derivatives. PubMed. Available at: [Link]

Sources

Application

synthesis of Acoramidis intermediate 4-Bromo-3-fluoro-2-hydroxybenzoic acid

An Application Note for the Synthesis of Acoramidis Intermediate: 4-Bromo-3-fluoro-2-hydroxybenzoic Acid Abstract This application note provides a detailed, two-part protocol for the synthesis of 4-Bromo-3-fluoro-2-hydro...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Acoramidis Intermediate: 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

Abstract

This application note provides a detailed, two-part protocol for the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a critical intermediate in the manufacturing of Acoramidis (AG10). Acoramidis is a potent, orally bioavailable stabilizer of transthyretin (TTR), developed for the treatment of transthyretin amyloidosis (ATTR), a progressive and fatal disease.[1][2][3] The accurate and efficient synthesis of this halogenated and functionalized benzoic acid derivative is paramount for the drug substance's overall yield and purity. This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and analytical protocols to ensure a reproducible and scalable synthesis.

Introduction and Strategic Overview

The synthesis of complex pharmaceutical intermediates like 4-Bromo-3-fluoro-2-hydroxybenzoic acid requires a robust and well-defined synthetic strategy. The target molecule features a highly substituted benzene ring with four different functional groups, necessitating precise control over regioselectivity. Direct functionalization of a simple benzene precursor is challenging due to competing reactions and potential for isomeric impurities.

Our strategic approach, therefore, involves a two-stage process:

  • Part A: Synthesis of the Core Scaffold: Preparation of 3-fluoro-2-hydroxybenzoic acid via a regioselective Kolbe-Schmitt carboxylation of 2-fluorophenol. This step establishes the foundational fluorine and hydroxyl/carboxyl arrangement.

  • Part B: Regioselective Bromination: Introduction of the bromine atom at the C4 position through electrophilic aromatic substitution. The directing effects of the pre-existing substituents are leveraged to achieve high regioselectivity, a critical factor for the final product's purity.

This methodology is designed to maximize yield and minimize complex purification steps, making it suitable for both lab-scale synthesis and potential scale-up operations.

Synthesis_Workflow cluster_part_a Part A: Precursor Synthesis cluster_part_b Part B: Final Product Synthesis Start Start: 2-Fluorophenol Step1 Step 1: Phenoxide Formation (KOH) Start->Step1 Step2 Step 2: Kolbe-Schmitt Carboxylation (CO₂, Heat, Pressure) Step1->Step2 Step3 Step 3: Acidification & Workup (H₂SO₄) Step2->Step3 Product_A Intermediate Product: 3-Fluoro-2-hydroxybenzoic acid Step3->Product_A Step4 Step 4: Electrophilic Bromination (Br₂ in Acetic Acid) Product_A->Step4 Proceed to Bromination Step5 Step 5: Quenching & Precipitation (H₂O) Step4->Step5 Step6 Step 6: Purification (Filtration & Recrystallization) Step5->Step6 Product_B Final Product: 4-Bromo-3-fluoro-2-hydroxybenzoic acid Step6->Product_B

Caption: Overall workflow for the two-part synthesis of the target intermediate.

Part A: Synthesis of 3-Fluoro-2-hydroxybenzoic Acid

Principle and Rationale

This stage employs a modified Kolbe-Schmitt reaction, a well-established method for the ortho-carboxylation of phenols.[4][5] By first converting 2-fluorophenol to its potassium salt (potassium 2-fluorophenoxide), we enhance the nucleophilicity of the aromatic ring. The electron-donating nature of the phenoxide oxygen atom strongly activates the ring towards electrophilic attack by carbon dioxide, primarily at the ortho position, which is sterically unhindered in this case. Subsequent acidification protonates the carboxylate and phenoxide groups to yield the desired product.

Materials and Equipment
Reagent/MaterialCAS No.FormulaM.W. ( g/mol )SupplierNotes
2-Fluorophenol367-12-4C₆H₅FO112.10Sigma-AldrichPurity ≥99%
Potassium Hydroxide (KOH)1310-58-3KOH56.11Fisher ScientificACS Grade, pellets
Carbon Dioxide (CO₂)124-38-9CO₂44.01AirgasHigh purity, in cylinder
Sulfuric Acid (H₂SO₄)7664-93-9H₂SO₄98.08VWRConcentrated (98%)
Distilled Water7732-18-5H₂O18.02In-house
Ethyl Acetate141-78-6C₄H₈O₂88.11EMD MilliporeACS Grade
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Sigma-AldrichGranular
Equipment
High-pressure reactor (autoclave)---ParrWith stirring and heating
Four-necked round-bottom flask---Corning
Heating mantle, mechanical stirrer---
Condenser, dropping funnel---
Büchner funnel, filter paper---
Detailed Experimental Protocol
  • Phenoxide Formation: In a four-necked flask equipped with a mechanical stirrer and condenser, dissolve potassium hydroxide (11.2 g, 0.2 mol) in distilled water (50 mL). Carefully add 2-fluorophenol (15.0 g, 0.134 mol) to the solution. The reaction is exothermic. Stir the mixture at 50°C for 30 minutes to ensure complete formation of the potassium 2-fluorophenoxide salt.

  • Solvent Removal: Remove the water under reduced pressure using a rotary evaporator to obtain a dry, solid phenoxide salt. This step is crucial as the presence of water can interfere with the carboxylation.

  • Carboxylation: Transfer the dry potassium 2-fluorophenoxide to a high-pressure autoclave. Seal the reactor and purge with nitrogen gas. Pressurize the reactor with carbon dioxide gas to 5-6 atm.

  • Reaction: Begin stirring and heat the reactor to 150-160°C. Maintain this temperature and pressure for 6-8 hours. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing via TLC or HPLC.

  • Work-up and Acidification: After cooling the reactor to room temperature, carefully vent the excess CO₂. Dissolve the solid reaction mass in 200 mL of warm water. Transfer the solution to a beaker and cool in an ice bath. While stirring vigorously, slowly add concentrated sulfuric acid dropwise until the pH of the solution is ~1-2. A precipitate will form.[5]

  • Isolation: Filter the precipitated solid using a Büchner funnel, wash with cold distilled water (3 x 50 mL) to remove inorganic salts, and dry under vacuum at 60°C. The crude product is 3-fluoro-2-hydroxybenzoic acid. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Part B: Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

Principle and Rationale

This step involves the regioselective electrophilic bromination of the synthesized 3-fluoro-2-hydroxybenzoic acid. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring:

  • -OH (Hydroxyl): A powerful activating group and an ortho, para-director.

  • -F (Fluoro): A deactivating group (due to induction) but an ortho, para-director (due to resonance).

  • -COOH (Carboxyl): A strong deactivating group and a meta-director.

The hydroxyl group's activating effect is dominant. It directs the incoming electrophile (Br⁺) to the positions ortho and para to itself. The position para to the -OH group (C4) is the most favorable due to less steric hindrance compared to the ortho position (C6). Therefore, bromination is expected to occur selectively at the C4 position.

Caption: Reaction scheme for the regioselective bromination step.

Materials and Equipment
Reagent/MaterialCAS No.FormulaM.W. ( g/mol )SupplierNotes
3-Fluoro-2-hydroxybenzoic acid321-14-2C₇H₅FO₃156.11From Part ADried
Bromine (Br₂)7726-95-6Br₂159.81Sigma-AldrichACS Grade, handle with extreme care
Glacial Acetic Acid64-19-7CH₃COOH60.05Fisher ScientificACS Grade
Sodium Thiosulfate7772-98-7Na₂S₂O₃158.11VWRFor quenching
Equipment
Three-necked round-bottom flask---Corning
Magnetic stirrer, stir bar---
Dropping funnel, ice bath---
Fume hood---Essential
Detailed Experimental Protocol
  • Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-hydroxybenzoic acid (10.0 g, 0.064 mol) in glacial acetic acid (75 mL). Cool the solution to 10-15°C in an ice bath.

  • Bromination: Prepare a solution of bromine (10.7 g, 0.067 mol, ~3.4 mL) in glacial acetic acid (25 mL). Add this solution dropwise to the stirred reaction mixture over a period of 1.5 hours, ensuring the temperature does not exceed 25°C.[6]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Quenching and Precipitation: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form. To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange/brown color dissipates.

  • Isolation and Purification: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the crude 4-Bromo-3-fluoro-2-hydroxybenzoic acid in a vacuum oven at 60°C. For higher purity, the product can be recrystallized from an appropriate solvent system like ethanol/water.

Analytical Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

AnalysisTechniqueExpected Results
Identity ¹H NMRAromatic protons with characteristic shifts and coupling constants (H-F and H-H coupling). Disappearance of the proton signal at the C4 position.
¹³C NMRAppearance of a C-Br signal and shifts in other aromatic carbon signals consistent with the substitution pattern.
¹⁹F NMRA singlet or doublet (due to H-F coupling) in the expected region for an aryl fluoride.
LC-MSMass spectrum showing the molecular ion peak [M-H]⁻ at m/z ≈ 233/235, corresponding to the bromine isotopes (⁷⁹Br/⁸¹Br).
Purity HPLC-UVPurity ≥98% by area percentage.[7]
High-Performance Liquid Chromatography (HPLC) Protocol

This method provides a baseline for assessing the purity of the final compound.[8]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start at 70% A / 30% B, linear gradient to 10% A / 90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:Water

Safety and Handling

All procedures must be performed in a well-ventilated fume hood by trained personnel.

  • Bromine (Br₂): Extremely corrosive, toxic, and a strong oxidizing agent. Causes severe burns upon contact. Inhalation can be fatal. Always handle in a fume hood with appropriate PPE, including heavy-duty gloves, safety goggles, and a face shield.

  • Acids (H₂SO₄, Acetic Acid): Corrosive. Cause severe skin and eye damage. Handle with care, using appropriate PPE.

  • 2-Fluorophenol: Toxic and corrosive. Avoid skin contact and inhalation.

  • General Precautions: Wear standard PPE, including a lab coat, safety glasses, and gloves, at all times.[9][10][11] Have spill kits and appropriate quenching agents (e.g., sodium thiosulfate for bromine) readily available.

References

  • VertexAI Search Result 1. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
  • VertexAI Search Result 3. Acoramidis Synthetic Routes - MedKoo Biosciences.
  • VertexAI Search Result 4. Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem.
  • VertexAI Search Result 5. 4 - SAFETY DATA SHEET.
  • VertexAI Search Result 6. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem.
  • VertexAI Search Result 10. Scheme S1. Synthesis of AG10. a) 1,3-dibromopropane, K 2 CO 3 , DMF,... - ResearchGate.
  • VertexAI Search Result 13. SAFETY DATA SHEET - Thermo Fisher Scientific.
  • VertexAI Search Result 14. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
  • VertexAI Search Result 17. The Versatility of 4-Fluoro-3-hydroxybenzoic Acid: A Comprehensive Technical Guide for Researchers - Benchchem.
  • VertexAI Search Result 19. A Comparative Analysis of 4-Fluoro-3-hydroxybenzoic Acid and Its Positional Isomers - Benchchem.
  • VertexAI Search Result 22. acoramidis | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.

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Method

Application Notes for the Synthetic Utility of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

Abstract This technical guide provides a comprehensive overview of the chemical reactivity and synthetic potential of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. As a polysubstituted aromatic compound, this molecule presents...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and synthetic potential of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. As a polysubstituted aromatic compound, this molecule presents three distinct and synthetically valuable functional groups: a carboxylic acid, a phenolic hydroxyl, and an aryl bromide. While specific, peer-reviewed protocols for this exact substrate are not extensively documented, this guide leverages established chemical principles and analogous reaction data to provide robust, detailed protocols for its selective functionalization. We will explore methodologies for esterification of the carboxylic acid, etherification of the phenolic hydroxyl, and palladium-catalyzed Suzuki-Miyaura cross-coupling at the aryl bromide site. The causality behind experimental choices, strategies for achieving chemoselectivity, and methods for reaction monitoring and product characterization are discussed in detail to empower researchers in drug discovery and materials science to effectively utilize this versatile building block.

Introduction and Molecular Overview

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a specialized aromatic building block with significant potential in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing (bromo, fluoro, carboxyl) and electron-donating (hydroxyl) groups on a benzene ring creates a nuanced electronic landscape, influencing the reactivity of each functional site. The strategic value of this compound lies in the ability to selectively modify one functional group while leaving the others intact, enabling sequential and controlled synthetic transformations.

The three key reactive centers are:

  • Carboxylic Acid (-COOH): Amenable to esterification, amidation, and reduction. Its acidity is influenced by the adjacent hydroxyl and halogen substituents.

  • Phenolic Hydroxyl (-OH): Can undergo O-alkylation (etherification), acylation, or be used to direct ortho-lithiation, though the existing substitution pattern makes the latter less straightforward.

  • Aryl Bromide (-Br): An ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Physicochemical and Safety Data
PropertyValue / InformationSource (Analogous)
Molecular Formula C₇H₄BrFO₃-
Molecular Weight 235.01 g/mol -
Appearance Likely a white to off-white solid[1]
GHS Hazard Statements Assumed: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2]

Mandatory Safety Precautions:

  • Always work in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.

  • Avoid inhalation of dust and generation of aerosols.

  • Wash hands thoroughly after handling.

Strategic Functionalization and Reaction Protocols

The key to unlocking the synthetic potential of 4-Bromo-3-fluoro-2-hydroxybenzoic acid is chemoselectivity. The reactivity of the functional groups can be modulated by the choice of reagents and reaction conditions.

Etherification_Workflow Figure 2: Workflow for Selective O-Alkylation A Starting Material (4-Bromo-3-fluoro-2-hydroxybenzoic Acid) B Step 1: Esterification (Protection of -COOH) A->B MeOH, SOCl₂ (Protocol 1) C Intermediate (Methyl 4-bromo-3-fluoro-2-hydroxybenzoate) B->C D Step 2: Etherification (Williamson Synthesis) C->D R-X, K₂CO₃ DMF or Acetone E Final Product (Methyl 4-bromo-3-fluoro-2-alkoxybenzoate) D->E Suzuki_Cycle Figure 3: Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-Br(L₂) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl Ar-Pd(II)-R(L₂) transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Regenerates Catalyst Product Ar-R (Product) red_elim->Product ArBr Ar-Br (Substrate) ArBr->ox_add Boronic R-B(OH)₂ + Base Boronic->transmetal

Sources

Application

Application Note: A Guide to the Copper-Catalyzed Cyanation of 4-Bromo-1-fluoro-2-methoxybenzene

Introduction: The Strategic Importance of Aryl Nitriles Aryl nitriles are indispensable building blocks in modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Nitriles

Aryl nitriles are indispensable building blocks in modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile moiety is a versatile functional group, readily transformable into amines, amides, carboxylic acids, and various nitrogen-containing heterocycles. The target molecule of this guide, 4-fluoro-2-methoxybenzonitrile, is a valuable precursor for more complex molecular architectures in drug discovery.

Historically, the synthesis of aryl nitriles was dominated by methods like the Sandmeyer and Rosenmund-von Braun reactions, which often required harsh conditions and stoichiometric amounts of copper(I) cyanide, leading to significant waste and purification challenges.[1][2] The advent of transition-metal catalysis has revolutionized this field. While palladium-catalyzed methods are highly effective, copper-catalyzed systems have gained prominence due to copper's lower cost, reduced toxicity, and unique reactivity.[3] This application note provides a detailed protocol and scientific rationale for the copper-catalyzed cyanation of 4-bromo-1-fluoro-2-methoxybenzene, a representative electron-rich aryl bromide.

Scientific Principles: Mechanism and Causality

The modern copper-catalyzed cyanation of aryl halides is a significant improvement upon the classical Ullmann condensation.[4][5] These reactions now proceed under much milder conditions with catalytic amounts of a copper source, made possible by the crucial role of ligands.

The Catalytic Cycle and the Domino Halide Exchange

For aryl bromides, a highly efficient pathway involves a "domino halide exchange-cyanation" mechanism.[6][7][8] The reaction, catalyzed by a copper(I) salt such as CuI, is initiated by an in-situ Finkelstein-type reaction where an iodide source (often KI or iodide from the catalyst itself) converts the starting aryl bromide into a more reactive aryl iodide intermediate.[9] This is a key step, as the C-I bond is more susceptible to oxidative addition to the copper center than the C-Br bond.

The proposed catalytic cycle proceeds as follows:

  • Ligand Association: The copper(I) catalyst coordinates with a ligand, typically a bidentate amine like N,N'-dimethylethylenediamine (DMEDA). This enhances the catalyst's solubility and reactivity.

  • Oxidative Addition: The ligated Cu(I) complex undergoes oxidative addition with the in-situ generated aryl iodide, forming a transient Cu(III) intermediate.

  • Cyanide Metathesis: The cyanide anion (CN⁻) from a source like NaCN displaces the iodide from the copper complex.

  • Reductive Elimination: The aryl nitrile product is formed via reductive elimination, regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.

The Indispensable Role of Ligands

Early Ullmann reactions required high temperatures because of the low reactivity and solubility of the copper reagents. The introduction of chelating ligands, particularly diamines and amino acids, was a watershed moment.[10][11][12] These ligands:

  • Increase Solubility: They form soluble complexes with the copper salt, preventing the formation of inactive copper aggregates.

  • Enhance Reactivity: By coordinating to the copper center, they modulate its electronic properties, facilitating the key steps of oxidative addition and reductive elimination.[12]

  • Enable Milder Conditions: The enhanced reactivity allows the reaction to proceed at significantly lower temperatures (e.g., 110 °C in toluene) compared to traditional methods (>200 °C).[6][7][10]

Choosing the Cyanide Source

While highly effective, simple alkali cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN) are extremely toxic.[8] A significant advancement in the field is the use of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as a much less toxic and safer alternative.[3][13] It serves as a slow-release source of cyanide ions, which can also prevent catalyst deactivation caused by high concentrations of free cyanide.[13][14] For this protocol, we will focus on the well-established and highly reliable NaCN method, while noting that K₄[Fe(CN)₆] is a viable alternative for greener applications.

Visualizing the Process

Proposed Catalytic Cycle

Catalytic Cycle cluster_main Copper(I) Catalytic Cycle Cu(I)L Cu(I)-Ligand Complex OxAdd Oxidative Addition Cu(I)L->OxAdd Ar-I Ar-I Ar-I->OxAdd Ar-Br Ar-Br Ar-Br->Ar-I Halide Exchange KI KI Cu(III)Complex Ar-Cu(III)(I)L OxAdd->Cu(III)Complex CN_Met Cyanide Metathesis Cu(III)Complex->CN_Met Cu(III)CN Ar-Cu(III)(CN)L CN_Met->Cu(III)CN RedElim Reductive Elimination Cu(III)CN->RedElim RedElim->Cu(I)L Catalyst Regeneration Product Ar-CN RedElim->Product NaCN NaCN NaCN->CN_Met

Caption: Proposed mechanism for the domino halide exchange-cyanation.

Experimental Workflow

Experimental Workflow start Start: Assemble Glassware reagents Add Ar-Br, CuI, KI, NaCN to Flask start->reagents atmosphere Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->atmosphere solvent_ligand Add Toluene and N,N'-Dimethylethylenediamine atmosphere->solvent_ligand heating Heat to 110 °C with Vigorous Stirring solvent_ligand->heating monitoring Monitor Reaction (TLC/GC-MS) heating->monitoring workup Cool, Quench, and Extract monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification end End: Isolate Pure Product purification->end

Caption: Step-by-step experimental workflow for the cyanation reaction.

Detailed Application Protocol

This protocol is adapted from the highly efficient methods developed for aryl bromides.[6][7][8]

Reaction: 4-Bromo-1-fluoro-2-methoxybenzene → 4-Fluoro-2-methoxybenzonitrile

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Molar Eq.Physical Form
4-Bromo-1-fluoro-2-methoxybenzene205.025.01.0Liquid/Solid
Copper(I) Iodide (CuI)190.450.50.1Powder
Potassium Iodide (KI)166.001.00.2Solid
Sodium Cyanide (NaCN)49.016.01.2Solid
N,N'-Dimethylethylenediamine (DMEDA)88.155.01.0Liquid
Toluene (anhydrous)92.14--Liquid
Inert Gas (Argon or Nitrogen)---Gas
Step-by-Step Experimental Procedure
  • Glassware Preparation: Ensure all glassware (a round-bottom flask, condenser) is oven-dried and cooled under a stream of inert gas to exclude moisture.

  • Reagent Loading: To the reaction flask, add 4-bromo-1-fluoro-2-methoxybenzene (1.025 g, 5.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), potassium iodide (166 mg, 1.0 mmol), and sodium cyanide (294 mg, 6.0 mmol). Extreme Caution: Sodium cyanide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Ligand Addition: Through the septum, add anhydrous toluene (20 mL) via syringe, followed by N,N'-dimethylethylenediamine (0.54 mL, 5.0 mmol).

  • Reaction Execution: Lower the flask into a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots (carefully) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 30 mL of aqueous ammonia (to complex the copper) and 30 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with 20 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-fluoro-2-methoxybenzonitrile.

Safety and Troubleshooting

  • Cyanide Handling: All operations involving sodium cyanide must be performed in a certified chemical fume hood. Have a cyanide antidote kit available and ensure all personnel are trained in its use. Acidic conditions must be avoided during workup as they will generate highly toxic hydrogen cyanide gas. The aqueous waste should be treated with bleach or hydrogen peroxide to neutralize residual cyanide before disposal.

  • Low Yield: If the reaction stalls or gives a low yield, ensure all reagents and the solvent are anhydrous. The quality of the copper catalyst and ligand is also critical. An increase in reaction time or a slight increase in temperature may be necessary.

  • Side Reactions: The presence of electron-donating groups (fluoro, methoxy) on the aryl bromide generally leads to good reactivity. If side products are observed, purification by column chromatography is usually effective.

Conclusion

This copper-catalyzed protocol offers an efficient, cost-effective, and scalable method for the synthesis of 4-fluoro-2-methoxybenzonitrile from its corresponding aryl bromide.[6] The use of a diamine ligand is critical for achieving high yields under relatively mild conditions.[7] By understanding the underlying mechanistic principles, researchers can adapt and optimize this procedure for a wide range of substituted aryl nitriles, accelerating discovery in pharmaceutical and materials science.

References

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Method

Application Notes &amp; Protocols for the Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid via the Sandmeyer Reaction

Abstract This document provides a comprehensive guide for the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a valuable substituted aromatic building block in medicinal chemistry and materials science. The protocol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a valuable substituted aromatic building block in medicinal chemistry and materials science. The protocol leverages the Sandmeyer reaction, a robust and versatile method for the conversion of an aromatic amine to an aryl halide. This guide details the underlying mechanism, provides a validated, step-by-step experimental protocol, outlines critical safety considerations, and offers troubleshooting insights. The content is designed for researchers, chemists, and professionals in drug development who require a reliable method for preparing this and structurally similar compounds.

Introduction and Scientific Context

Substituted benzoic acids are cornerstone synthons in the development of novel pharmaceutical agents and functional materials. The specific substitution pattern of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, incorporating a bromine atom, a fluorine atom, and a hydroxyl group, offers multiple points for further chemical modification. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a premier method for introducing a wide range of functional groups, including halogens, onto an aromatic ring by displacing a diazonium salt functional group.[1] This transformation is particularly powerful as it allows for substitution patterns that are often difficult to achieve through direct electrophilic aromatic substitution.

The overall synthetic strategy involves two primary stages:

  • Diazotization: The conversion of the starting material, 4-amino-3-fluoro-2-hydroxybenzoic acid, into a reactive aryldiazonium salt using nitrous acid.

  • Copper-Catalyzed Bromination: The substitution of the diazonium group with a bromide ion, facilitated by a copper(I) bromide catalyst.

This protocol has been designed to be self-validating, with explanations for each critical step to ensure both reproducibility and a deep understanding of the reaction chemistry.

Reaction Mechanism: A Tale of Two Stages

The Sandmeyer reaction proceeds via a free radical mechanism.[2] The transformation is not a simple nucleophilic substitution but a copper-catalyzed process that involves single-electron transfers.[3]

Stage 1: Diazotization The first step is the formation of an aryldiazonium salt from a primary aromatic amine. The amine, in this case, 4-amino-3-fluoro-2-hydroxybenzoic acid, is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr). The strong acid protonates the nitrous acid, which then reacts with the amine to form the diazonium salt. This process must be conducted at low temperatures (typically 0–5 °C) because diazonium salts are thermally unstable and can decompose violently if isolated or heated.[4][5]

Stage 2: Radical-Mediated Bromination The core of the Sandmeyer reaction involves the copper(I) catalyst.[1]

  • Single Electron Transfer (SET): Copper(I) bromide donates a single electron to the diazonium salt. This reduces the diazonium cation and forms an aryl diazo radical.[2]

  • Dediazoniation: The highly unstable diazo radical rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically very favorable process, to generate an aryl radical.[2]

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the final product, 4-Bromo-3-fluoro-2-hydroxybenzoic acid, and regenerating the copper(I) catalyst.[2]

The catalytic cycle is illustrated in the diagram below.

Sandmeyer_Mechanism cluster_diazotization Stage 1: Diazotization cluster_sandmeyer Stage 2: Copper-Catalyzed Bromination Amine Ar-NH₂ (4-amino-3-fluoro-2-hydroxybenzoic acid) Diazonium Ar-N₂⁺ Br⁻ (Aryldiazonium Bromide) Amine->Diazonium NaNO₂, HBr 0-5 °C ArN2 Ar-N₂⁺ SET Single Electron Transfer ArN2->SET + Cu(I)Br CuBr Cu(I)Br CuBr->SET Ar_Radical Ar• (Aryl Radical) SET->Ar_Radical - N₂ CuBr2 Cu(II)Br₂ SET->CuBr2 Product Ar-Br (Final Product) Ar_Radical->Product + Cu(II)Br₂ N2 N₂ Gas CuBr2->Product Product->CuBr (Catalyst Regenerated) Workflow start Start: Reagents diazotization Step 1: Diazotization - Dissolve Amine in HBr - Cool to 0-5 °C - Add NaNO₂ solution dropwise start->diazotization cu_prep Step 2: Prepare CuBr Solution - Dissolve CuBr in HBr start->cu_prep sandmeyer Step 3: Sandmeyer Reaction - Add diazonium solution to CuBr solution slowly - Warm to RT, then heat diazotization->sandmeyer cu_prep->sandmeyer workup Step 4: Work-up & Isolation - Cool and quench - Extract with diethyl ether - Dry organic layer sandmeyer->workup purify Step 5: Purification - Remove solvent - Recrystallize crude solid workup->purify product Final Product: 4-Bromo-3-fluoro-2-hydroxybenzoic acid purify->product

Caption: Experimental workflow for the synthesis.

Step-by-Step Synthesis Protocol

Step 1: Diazotization of 4-Amino-3-fluoro-2-hydroxybenzoic acid

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 4-amino-3-fluoro-2-hydroxybenzoic acid (8.55 g, 50 mmol) and 48% hydrobromic acid (40 mL).

  • Stir the mixture until a fine suspension is formed. Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Causality: Low temperatures are critical to prevent the premature decomposition of the diazonium salt being formed. [4][6]3. In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol, 1.05 eq) in deionized water (15 mL).

  • Slowly add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting pale yellow solution at 0–5 °C for an additional 20 minutes.

  • Check for excess nitrous acid using starch-iodide paper (should turn blue). If the test is positive, add a small amount of sulfamic acid until the test is negative. Causality: Excess nitrous acid can lead to unwanted side reactions.

Step 2: The Sandmeyer Reaction

  • In a separate 500 mL flask, dissolve copper(I) bromide (7.89 g, 55 mmol, 1.1 eq) in 48% hydrobromic acid (30 mL).

  • Carefully and slowly, add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide solution. This addition should be done in portions to control the effervescence. Causality: The reaction is initiated upon mixing and evolves nitrogen gas. A slow, controlled addition prevents excessive foaming and potential loss of material.

  • Once the addition is complete, a dark-colored mixture will have formed. Allow the reaction to slowly warm to room temperature over 1 hour, then heat the mixture to 60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with deionized water (50 mL) followed by a saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The resulting crude solid can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

  • Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Product Characterization

The final product, 4-Bromo-3-fluoro-2-hydroxybenzoic acid, should be a crystalline solid.

PropertyExpected Value
IUPAC Name4-Bromo-3-fluoro-2-hydroxybenzoic acid
Molecular FormulaC₇H₄BrFO₃
Molecular Weight235.01 g/mol
AppearanceOff-white to pale brown crystalline solid
Melting PointTo be determined experimentally. Expected to be in the range of similar compounds (e.g., 4-bromo-3-hydroxybenzoic acid).
¹H NMR (DMSO-d₆)Expected signals for aromatic protons, a carboxylic acid proton, and a hydroxyl proton.
¹³C NMR (DMSO-d₆)Expected signals for aromatic carbons, including those coupled to fluorine, and a carbonyl carbon.

Critical Safety Considerations

The Sandmeyer reaction involves several significant hazards that must be managed with stringent safety protocols.

  • Diazonium Salt Instability: Aryldiazonium salts are notoriously unstable and can be explosive in solid, dry form. NEVER attempt to isolate the diazonium salt intermediate. Always keep it in a cold (0-5 °C) aqueous solution and use it immediately. [4][5][7]Any uncontrolled rise in temperature can lead to rapid decomposition and release of nitrogen gas, causing a dangerous pressure buildup. [6]* Toxic Reagents: Sodium nitrite is highly toxic if ingested. Hydrobromic acid is corrosive and can cause severe burns. [8]All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.

  • Quenching: Have a quenching agent, such as sulfamic acid, readily available to destroy any excess nitrous acid at the end of the diazotization step.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete diazotization. 2. Diazonium salt decomposed before reacting. 3. Inactive Cu(I) catalyst.1. Ensure stoichiometric or slight excess of NaNO₂. Check for complete dissolution of the amine. 2. Maintain the temperature strictly between 0-5 °C during diazotization and addition. Use the diazonium solution immediately. 3. Use fresh, high-purity CuBr. Old catalyst may have oxidized to Cu(II).
Formation of a Dark Tar Unwanted side reactions, such as azo coupling or polymerization, often due to elevated temperatures.Maintain rigorous temperature control throughout the reaction. Ensure slow, controlled addition of the diazonium salt to the copper solution.
Reaction Foams Excessively Addition of the diazonium salt was too fast, leading to a rapid evolution of N₂ gas.Add the diazonium salt solution in small portions or very slowly via a dropping funnel. Ensure the reaction vessel is large enough to accommodate some foaming (e.g., not more than half-full).
Starch-Iodide Test Remains Negative Insufficient sodium nitrite was added.Add a small amount of additional NaNO₂ solution dropwise until the test is positive. Avoid adding a large excess.

Conclusion

The Sandmeyer reaction is a highly effective and reliable method for the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid from its corresponding aniline precursor. By carefully controlling the reaction parameters, particularly temperature, and adhering to strict safety protocols, this procedure can provide high yields of the desired product. The insights and detailed steps provided in this guide are intended to empower researchers to successfully and safely perform this valuable chemical transformation.

References

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Application

Application Notes and Protocols for Amination Reactions of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid Precursors

Abstract This technical guide provides a comprehensive overview of amination strategies for 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a key precursor in the synthesis of high-value pharmaceutical compounds. Recognizing the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of amination strategies for 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a key precursor in the synthesis of high-value pharmaceutical compounds. Recognizing the synthetic challenges posed by the multifunctional nature of this substrate, we present detailed protocols and expert insights into two primary catalytic approaches: Copper-Catalyzed C-N Coupling (Ullmann Condensation) and Palladium-Catalyzed Buchwald-Hartwig Amination. The causality behind experimental choices, including catalyst selection, ligand design, base, and solvent effects, is thoroughly discussed to empower researchers in drug discovery and process development. This guide emphasizes chemoselectivity and functional group tolerance, offering pathways for both protected and unprotected substrates. All protocols are designed to be self-validating, with integrated analytical checkpoints for reaction monitoring and product characterization.

Introduction: The Strategic Importance of Substituted 2-Aminobenzoic Acids

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a highly functionalized aromatic building block. The introduction of an amino group in place of the bromine atom yields versatile intermediates for the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents, kinase inhibitors, and other therapeutic agents. The unique substitution pattern—a halogen for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and hydroxyl and carboxylic acid groups for further derivatization or as key pharmacophoric elements—makes this scaffold particularly attractive in medicinal chemistry.

However, the presence of multiple reactive functional groups presents a significant challenge for selective amination. The acidic protons of the hydroxyl and carboxylic acid moieties can interfere with many catalytic systems, necessitating careful consideration of reaction conditions or the implementation of protecting group strategies. This guide aims to provide researchers with the foundational knowledge and practical protocols to navigate these challenges effectively.

Core Concepts in C-N Cross-Coupling of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

The primary challenge in the amination of 4-Bromo-3-fluoro-2-hydroxybenzoic acid is achieving chemoselective C-N bond formation at the C-Br position without undesired side reactions involving the hydroxyl and carboxylic acid groups. Both the phenolic -OH and the carboxylic -COOH are acidic and can react with the strong bases typically employed in cross-coupling reactions, potentially leading to catalyst deactivation or unwanted byproducts.

Two of the most powerful and versatile methods for the formation of aryl-nitrogen bonds are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methodologies depends on the specific amine nucleophile, desired scale, and tolerance to reaction conditions.

Copper-Catalyzed Amination (Ullmann-Type Reaction)

The Ullmann condensation is a classical method for C-N bond formation that has seen a modern resurgence with the development of improved catalyst systems.[1] It often exhibits excellent functional group tolerance, and critically, several protocols have been developed that are compatible with free carboxylic acids and phenols.[2] For the amination of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a copper-catalyzed approach offers a direct route that may circumvent the need for protecting groups.

The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to furnish the desired arylamine.[1]

Ullmann_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Catalyst CuAmide Cu(I)-NR₂ CuI->CuAmide + R₂NH + Base - Base·HBr Amine R₂NH Base Base ArylHalide 4-Bromo-3-fluoro-2-hydroxybenzoic acid Product 4-Amino-3-fluoro-2-hydroxybenzoic acid derivative Catalyst_Regen Cu(I) Catalyst Product->Catalyst_Regen OxidativeAddition [Ar-Cu(III)(Br)(NR₂)] CuAmide->OxidativeAddition + Ar-Br OxidativeAddition->Product Reductive Elimination Buchwald_Hartwig_Mechanism cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ OxidativeAddition Ar-Pd(II)(Br)L₂ Pd0->OxidativeAddition + Ar-Br ArylHalide Protected 4-Bromo-3-fluoro-2-hydroxybenzoic acid Product Protected 4-Amino-3-fluoro-2-hydroxybenzoic acid derivative Catalyst_Regen Pd(0)L₂ Product->Catalyst_Regen AmineCoordination [Ar-Pd(II)(NHR₂)L]⁺Br⁻ OxidativeAddition->AmineCoordination + R₂NH - L Deprotonation Ar-Pd(II)(NR₂)L AmineCoordination->Deprotonation + Base - Base·HBr Deprotonation->Product Reductive Elimination

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig Amination.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Copper-Catalyzed Amination of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid (Protecting-Group-Free)

This protocol is adapted from methodologies developed for the amination of halobenzoic acids and is designed to be tolerant of the free carboxylic acid and hydroxyl groups. [2] Materials:

  • 4-Bromo-3-fluoro-2-hydroxybenzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.2 - 2.0 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Argon or Nitrogen gas

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line (manifold or balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-3-fluoro-2-hydroxybenzoic acid (1.0 eq), CuI (10 mol%), and K₂CO₃ (2.0 eq).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent (DMF or DMSO) via syringe, followed by the amine (1.2 - 2.0 eq).

  • Reaction: Heat the reaction mixture to 100-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidification: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid and any unreacted amine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Protocol 2: Buchwald-Hartwig Amination via a Protected Intermediate

This protocol employs a benzyl ether protecting group for the hydroxyl function, which is stable under the basic conditions of the Buchwald-Hartwig reaction and can be readily removed by hydrogenolysis.

Workflow_Protected_Amination Start 4-Bromo-3-fluoro-2-hydroxybenzoic acid Protection Step 1: Protection (e.g., Benzylation) Start->Protection Protected_Intermediate 2-(Benzyloxy)-4-bromo-3-fluorobenzoic acid Protection->Protected_Intermediate Amination Step 2: Buchwald-Hartwig Amination Protected_Intermediate->Amination Aminated_Protected 4-Amino-2-(benzyloxy)-3-fluorobenzoic acid derivative Amination->Aminated_Protected Deprotection Step 3: Deprotection (e.g., Hydrogenolysis) Aminated_Protected->Deprotection Final_Product Final Product Deprotection->Final_Product

Figure 3: Workflow for the protected amination strategy.

Part A: Protection of the Hydroxyl Group (Benzylation)

Materials:

  • 4-Bromo-3-fluoro-2-hydroxybenzoic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetone or DMF (anhydrous)

Procedure:

  • To a round-bottom flask, add 4-Bromo-3-fluoro-2-hydroxybenzoic acid and K₂CO₃.

  • Add anhydrous acetone or DMF and stir the suspension.

  • Add benzyl bromide dropwise at room temperature.

  • Heat the mixture to reflux (for acetone) or 60 °C (for DMF) and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction, filter off the salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(Benzyloxy)-4-bromo-3-fluorobenzoic acid.

Part B: Buchwald-Hartwig Amination

Materials:

  • 2-(Benzyloxy)-4-bromo-3-fluorobenzoic acid (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos or similar Buchwald ligand (4-5 mol%)

  • Lithium bis(trimethylsilyl)amide (LiN(TMS)₂) (2.2 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and the phosphine ligand to a dry Schlenk flask.

  • Reagent Addition: Add the protected benzoic acid, the base (LiN(TMS)₂), and the anhydrous solvent.

  • Add the amine to the mixture.

  • Reaction: Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride.

  • Extraction and Purification: Follow steps 7-10 from Protocol 1 to isolate and purify the protected aminated product.

Part C: Deprotection (Hydrogenolysis)

Materials:

  • Protected aminated product from Part B

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas (balloon or Parr shaker)

Procedure:

  • Dissolve the protected amine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction under a hydrogen atmosphere at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final aminated product.

Data Presentation and Comparison

The choice of amination strategy will depend on the specific amine and the desired process efficiency. Below is a comparative table of typical conditions.

ParameterProtocol 1: Copper-CatalyzedProtocol 2: Buchwald-Hartwig (Protected)
Catalyst CuI (10 mol%)Pd₂(dba)₃ (2 mol%)
Ligand None typically requiredBulky phosphine (e.g., XPhos, 4-5 mol%)
Base K₂CO₃ or Cs₂CO₃LiN(TMS)₂
Solvent DMF, DMSOToluene, Dioxane
Temperature 100-130 °C80-110 °C
Key Advantage Protecting-group-free, lower catalyst costBroader amine scope, milder conditions
Key Disadvantage Higher temperatures, potentially narrower scopeRequires protection/deprotection steps

Conclusion

The amination of 4-Bromo-3-fluoro-2-hydroxybenzoic acid is a pivotal transformation for the synthesis of valuable pharmaceutical intermediates. This guide has detailed two robust catalytic methodologies—a direct copper-catalyzed approach and a versatile palladium-catalyzed Buchwald-Hartwig reaction employing a protection strategy. By understanding the underlying principles of chemoselectivity and the specific roles of catalysts, ligands, and bases, researchers can confidently select and optimize the appropriate protocol for their synthetic goals. The provided step-by-step procedures serve as a validated starting point for laboratory execution, enabling the efficient and reliable synthesis of novel aminated benzoic acid derivatives.

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  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. [Link]

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. [Link]

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Method

Purification of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid: A Guide for Researchers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of purification techniques for 4-Bromo-3-fluoro-2-hydroxybenzoic acid. The methodologies detailed he...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of purification techniques for 4-Bromo-3-fluoro-2-hydroxybenzoic acid. The methodologies detailed herein are grounded in fundamental chemical principles and are designed to be adaptable to various laboratory settings. This document offers in-depth protocols for recrystallization, acid-base extraction, and column chromatography, enabling the purification of this valuable synthetic intermediate to a high degree of purity.

Introduction

4-Bromo-3-fluoro-2-hydroxybenzoic acid, a substituted salicylic acid derivative, is a key building block in the synthesis of various pharmaceutical compounds. Its purification is a critical step to ensure the quality and efficacy of the final active pharmaceutical ingredients. The presence of bromine and fluorine atoms, along with hydroxyl and carboxylic acid functional groups, imparts specific physicochemical properties that can be leveraged for its separation from impurities.

Physicochemical Properties and Impurity Profile

While experimental data for 4-Bromo-3-fluoro-2-hydroxybenzoic acid is not extensively available, we can infer its properties from structurally similar compounds.

Table 1: Estimated Physicochemical Properties of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
4-Bromo-3-fluoro-2-hydroxybenzoic acid1429321-82-3C₇H₄BrFO₃235.01Not available~2-3 (carboxyl), ~8-9 (hydroxyl)
4-Bromo-5-fluoro-2-hydroxy-benzoic acid1784366-04-6C₇H₄BrFO₃235.01Not available2.29±0.10[1]
4-Bromo-3-hydroxybenzoic acid14348-38-0C₇H₅BrO₃217.02225-2273.85±0.10[2]
4-Fluoro-3-hydroxybenzoic acid51446-31-2C₇H₅FO₃156.11214-218[3][4]4.02±0.10[4]

Potential Impurities:

The impurity profile of 4-Bromo-3-fluoro-2-hydroxybenzoic acid is largely dependent on its synthetic route. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric byproducts: Other positional isomers of bromofluorohydroxybenzoic acid.

  • Dehalogenated or partially halogenated species: Compounds lacking the bromine or fluorine substituents.

  • Solvents and reagents: Residual solvents and reagents from the reaction and workup.

Purification Strategies

The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound. The following sections detail three common and effective purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the mother liquor.

Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For aromatic carboxylic acids, common solvent systems include ethanol/water, methanol/water, or toluene.[5]

  • Dissolution: In a flask, add the crude 4-Bromo-3-fluoro-2-hydroxybenzoic acid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Diagram 1: Recrystallization Workflow

G A Crude Solid B Dissolve in Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling B->D No insoluble impurities C->D E Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for the purification of 4-Bromo-3-fluoro-2-hydroxybenzoic acid by recrystallization.

Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid and phenolic hydroxyl groups. By treating an organic solution of the impure compound with an aqueous base, the acidic compound is deprotonated to form a water-soluble salt, which partitions into the aqueous phase, leaving non-acidic impurities in the organic phase.[6][7][8]

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude 4-Bromo-3-fluoro-2-hydroxybenzoic acid in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be selectively deprotonated and extracted into the aqueous layer.[9] The more acidic carboxylic acid will react with the weak base, while the less acidic phenol may require a stronger base like sodium hydroxide for deprotonation.

  • Separation: Allow the layers to separate and drain the aqueous layer containing the carboxylate salt.

  • Washing: Wash the organic layer with water to remove any residual base.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic. The protonated 4-Bromo-3-fluoro-2-hydroxybenzoic acid will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Diagram 2: Acid-Base Extraction Strategy

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Compound (in Organic Solvent) C Add Aqueous Base (e.g., NaHCO3) A->C B Non-Acidic Impurities C->B remains in organic phase D Deprotonated Acid (Water-Soluble Salt) C->D extracts into aqueous phase E Acidify (e.g., HCl) D->E F Precipitated Pure Acid E->F

Caption: Separation of 4-Bromo-3-fluoro-2-hydroxybenzoic acid using acid-base extraction.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For phenolic compounds like 4-Bromo-3-fluoro-2-hydroxybenzoic acid, silica gel is a common stationary phase.

Protocol for Column Chromatography:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase for separating phenolic compounds is a mixture of hexane and ethyl acetate, with a gradual increase in the proportion of ethyl acetate.[10] The addition of a small amount of acetic or formic acid to the mobile phase can improve the peak shape of acidic compounds.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Diagram 3: Column Chromatography Process

G A Slurry Pack Column with Silica Gel B Load Crude Sample on top of Column A->B C Elute with Solvent Gradient (Increasing Polarity) B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Caption: Step-by-step workflow for purification by column chromatography.

Conclusion

The purification of 4-Bromo-3-fluoro-2-hydroxybenzoic acid is a critical step in its utilization as a synthetic intermediate. The choice of the most appropriate purification technique—recrystallization, acid-base extraction, or column chromatography—will be dictated by the specific impurities present and the desired scale of purification. The protocols provided in this guide offer a solid foundation for researchers to develop and optimize their purification strategies, ensuring a high-quality starting material for their synthetic endeavors.

References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Hangzhou Hongqin Pharmtech Co.,Ltd. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Leveraging 4-Bromo-3-fluoro-2-hydroxybenzoic Acid Derivatives in Modern Drug Discovery

Abstract The 4-Bromo-3-fluoro-2-hydroxybenzoic acid scaffold, a polysubstituted derivative of salicylic acid, represents a unique and highly valuable building block in medicinal chemistry. While direct literature on its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-Bromo-3-fluoro-2-hydroxybenzoic acid scaffold, a polysubstituted derivative of salicylic acid, represents a unique and highly valuable building block in medicinal chemistry. While direct literature on its synthesized derivatives is emergent, a detailed analysis of its core structural motifs—the salicylic acid backbone, a fluorine atom, and a bromine atom—provides a robust framework for predicting and developing its applications. This guide elucidates the inferred potential of this scaffold, grounded in the established principles of drug design and the known bioactivities of structurally related compounds. We present detailed application notes for its use in developing novel anti-inflammatory agents and enzyme inhibitors, complete with actionable, step-by-step synthetic protocols and mechanistic diagrams to empower researchers in their drug discovery endeavors.

Foundational Principles: The Intrinsic Value of the Scaffold

The therapeutic potential of 4-Bromo-3-fluoro-2-hydroxybenzoic acid is not derived from a single feature, but from the synergistic interplay of its three key components. Understanding these components is critical to rationally designing novel derivatives.

The Salicylic Acid Core: A Privileged Anti-Inflammatory Backbone

The 2-hydroxybenzoic acid (salicylic acid) moiety is one of medicinal chemistry's most enduring scaffolds.[1] Its derivatives form the basis of the entire class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The carboxylic acid and adjacent hydroxyl group are essential for the anti-inflammatory and analgesic activity, historically associated with the inhibition of cyclooxygenase (COX) enzymes.[3][4] Modern derivatives are explored for a wide range of biological activities, including anti-arthritic[2], antioxidant, and even anticancer effects.[2] Reducing the acidity of the carboxylic acid group, for example by converting it to an amide, may retain analgesic action while altering other properties.[1] This inherent bioactivity makes the salicylic acid core a privileged starting point for developing new therapeutic agents.

The Role of Fluorine: Enhancing Drug-Like Properties

The strategic incorporation of fluorine is a cornerstone of modern drug design.[5] Its presence in the 4-Bromo-3-fluoro-2-hydroxybenzoic acid scaffold is not incidental; it is a deliberate design element intended to confer significant advantages. As the most electronegative element, fluorine's strong electron-withdrawing effect can modulate the pKa of nearby functional groups, influencing a molecule's ionization state and binding interactions.[6] Crucially, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing a drug's metabolic stability and half-life.[7][8] This modification can also lead to enhanced binding affinity with target proteins through the formation of unique hydrogen bonds and dipole interactions.[5][9]

The Bromine Handle: A Tool for Potency and Synthesis

The bromine atom at the 4-position serves a dual purpose. Firstly, the substitution of halogen atoms on the aromatic ring of salicylic acid is known to enhance both biological potency and, concurrently, toxicity, requiring careful optimization.[1] Secondly, the carbon-bromine bond provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold to improve structure-activity relationships (SAR).

Application I: A Scaffold for Potent Anti-Inflammatory Agents

The convergence of the anti-inflammatory salicylic acid core with potency-enhancing halogenation makes this scaffold an ideal candidate for the development of novel anti-inflammatory drugs.

Mechanistic Rationale: Targeting Key Inflammatory Pathways

Chronic inflammation is often driven by the over-activation of key intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] These pathways, when triggered by inflammatory stimuli like lipopolysaccharide (LPS), lead to the transcription and release of pro-inflammatory mediators such as cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).[10][12] The inhibition of NF-κB and MAPK signaling is a primary strategy for developing anti-inflammatory therapeutics.[12] Derivatives of salicylic acid have shown the potential to modulate these pathways, thereby reducing the downstream inflammatory response.[7]

The diagram below illustrates the central role of these pathways in inflammation, representing key targets for derivatives of the 4-Bromo-3-fluoro-2-hydroxybenzoic acid scaffold.

G cluster_0 cluster_1 cluster_2 LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPK_pathway MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_pathway Activates IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK_pathway->AP1 AP1_nuc AP-1 (Active) AP1->AP1_nuc Translocates Gene Inflammatory Gene Transcription NFkB_nuc->Gene Induces AP1_nuc->Gene Induces Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines Upregulates COX2 COX-2 Gene->COX2 Upregulates iNOS iNOS Gene->iNOS Upregulates

Fig. 1: Simplified NF-κB and MAPK inflammatory signaling pathways.
Data on Related Structures

While specific IC₅₀ values for 4-Bromo-3-fluoro-2-hydroxybenzoic acid derivatives are not yet published, data from related substituted salicylic acids highlight the potential for potent enzyme inhibition. The table below summarizes inhibitory activities for representative analogues against COX enzymes.

Compound ClassTargetIC₅₀ (µM)Selectivity Index (SI)Reference
5-substituted-2-hydroxy-benzoic acid analoguesCOX-10.0057 - 0.5High (768 for chloro analogue)[4]
Azomethine salicylic acid derivativesCOX-19.68 - 30.37Moderate[2]
Azomethine salicylic acid derivativesCOX-28.81 - 21.14Moderate[2]
Ester analogues of salicylic acidCOX-20.048High vs. Aspirin[13]

This table demonstrates that substitution on the salicylic acid ring is a validated strategy for achieving high-potency inhibition of key inflammatory enzymes.

Application II: A Versatile Scaffold for General Enzyme Inhibitors

The utility of this scaffold extends beyond inflammation. The reactive handles (carboxylic acid and hydroxyl group) are ideal for generating libraries of derivatives to screen against a multitude of enzyme targets.

Rationale: Mimicking Substrates and Targeting Active Sites

The carboxylic acid can act as a bioisostere for phosphate groups or form critical salt-bridge and hydrogen bond interactions within an enzyme's active site.[14] The hydroxyl group can act as a key hydrogen bond donor or acceptor. By converting the carboxylic acid to an amide or hydrazone, a diverse array of side chains (R-groups) can be introduced, projecting into different sub-pockets of a target enzyme to optimize binding affinity and selectivity. This "scaffold-decoration" approach is a highly effective strategy in hit-to-lead optimization. Salicylic acid derivatives have already been identified as inhibitors for diverse targets such as malarial threonyl tRNA-synthetase[15] and the bacterial enzyme MurA.[16]

The workflow for leveraging this scaffold in an enzyme inhibitor discovery program is outlined below.

Fig. 2: Workflow for inhibitor discovery using the subject scaffold.

Experimental Protocols

The following protocols provide practical, actionable methods for the synthesis and derivatization of the core scaffold.

Protocol 1: Synthesis of an N'-(arylmethylene)-4-bromo-3-fluoro-2-hydroxybenzohydrazide Derivative

This protocol describes the conversion of the core carboxylic acid into a hydrazide, followed by condensation with an aromatic aldehyde to form a hydrazone, a common strategy for creating derivatives for biological screening.[17][18]

Causality: The initial conversion to a methyl ester followed by reaction with hydrazine hydrate is a standard and efficient method for producing the required hydrazide intermediate. The subsequent condensation with an aldehyde is a robust reaction that proceeds readily in an alcoholic solvent, often with acid catalysis, to generate the final product with high purity.

Methodology:

  • Esterification:

    • To a solution of 4-Bromo-3-fluoro-2-hydroxybenzoic acid (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the mixture to reflux and stir for 12 hours, monitoring by TLC until the starting material is consumed.[19]

    • Cool the reaction, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

  • Hydrazide Formation:

    • Dissolve the methyl ester (1.0 eq) in ethanol (0.2 M) in a round-bottom flask.

    • Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 8 hours.

    • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

    • Wash the resulting solid with cold diethyl ether to afford the pure 4-bromo-3-fluoro-2-hydroxybenzohydrazide.

  • Hydrazone Synthesis:

    • Dissolve the hydrazide (1.0 eq) in ethanol (0.2 M) by heating under reflux.

    • Add the desired aromatic aldehyde (1.1 eq) and 2-3 drops of glacial acetic acid.

    • Continue heating under reflux for 15-40 minutes until a precipitate appears or TLC indicates reaction completion.[17]

    • Cool the mixture to ambient temperature.

    • Collect the crystalline precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the final N'-arylmethylene hydrazone derivative.

Protocol 2: Proposed Synthetic Route to the Core Scaffold

Causality: This route begins with a commercially available, appropriately substituted phenol. The hydroxyl group is protected to prevent interference in subsequent steps. Directed ortho-metalation (DoM) using a strong base like LDA allows for regioselective deprotonation ortho to the fluorine atom, which is a stronger directing group than the protected hydroxyl. Quenching the resulting aryllithium species with solid carbon dioxide (dry ice) introduces the carboxylic acid group at the desired position. Finally, deprotection reveals the target molecule.

Fig. 3: Proposed workflow for the synthesis of the core scaffold.

Conclusion

The 4-Bromo-3-fluoro-2-hydroxybenzoic acid scaffold is a promising, albeit underexplored, platform for drug discovery. By dissecting its structure into its fundamental components, we can logically infer its high potential for developing novel enzyme inhibitors and anti-inflammatory agents. The strategic combination of a bioactive salicylic acid core with metabolism-blocking fluorine and potency-enhancing bromine creates a foundation ripe for synthetic exploration. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive starting point for researchers and drug development professionals to unlock the full therapeutic potential of this versatile chemical entity.

References

  • Singh, V., & Gupta, M. (1983). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittel-Forschung, 33(9), 1226-30. [Link]

  • Dou, F., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Oxidative Medicine and Cellular Longevity. [Link]

  • Gasper, M. P., et al. (1978). Synthesis and analgesic-antiinflammatory activity of some 4- and 5-substituted heteroarylsalicylic acids. Journal of Medicinal Chemistry, 21(11), 1100-4. [Link]

  • Kusanur, R. A., & Kulkarni, M. V. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science, 8(2), 107-112. [Link]

  • Ghavipour, M., et al. (2023). NF-κB and MAPK pathways in inflammation. ResearchGate. [Link]

  • Diyah, N. W., et al. (2022). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education, 22(4), 1-8. [Link]

  • Mitchell, S., et al. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. [Link]

  • Nak K., et al. (2021). Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors. PLoS ONE. [Link]

  • Abdel-Aziz, M., et al. (2024). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. Scientific Reports. [Link]

  • Rahman, M. M., et al. (2022). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Molecules. [Link]

  • Liu, T., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Lunkad, A. (2022). Salicylates: SAR and Uses. YouTube. [Link]

  • Kim, J. S., et al. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Biological & Pharmaceutical Bulletin, 44(9), 1230-1238. [Link]

  • Slynko, I., et al. (2022). In vitro inhibitory potencies of salicylic acid analogues against MurA, mAChE, and hBChE. Molecules. [Link]

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  • Ivanova, Y., et al. (2017). Synthesis and biological activity of hydrazones of o- and p-hydroxybenzoic acids. Spatial structure of 5-Bromo-2-hydroxybenzylidene-4-hydroxybenzohydrazide. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

Welcome to the technical support center for the synthesis of 4-bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable chemical intermediate. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity of your experimental outcomes.

Introduction

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, while conceptually straightforward, is often complicated by the formation of structural isomers and other impurities that can be challenging to separate. This guide provides a comprehensive overview of the common synthetic routes, the mechanistic origins of frequently observed byproducts, and detailed troubleshooting protocols to optimize your synthesis for purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Bromo-3-fluoro-2-hydroxybenzoic acid?

A1: The two primary synthetic strategies involve:

  • Carboxylation of 3-bromo-2-fluorophenol: This is typically achieved via the Kolbe-Schmitt reaction, where the phenoxide of 3-bromo-2-fluorophenol is reacted with carbon dioxide under pressure.[1][2]

  • Bromination of 3-fluoro-2-hydroxybenzoic acid: This route involves the electrophilic aromatic substitution of 3-fluoro-2-hydroxybenzoic acid with a suitable brominating agent.

Q2: What is the most common byproduct I should expect to see in my reaction?

A2: The most prevalent byproducts are typically regioisomers of the desired product. In the Kolbe-Schmitt carboxylation of 3-bromo-2-fluorophenol, the primary isomeric byproduct is 6-bromo-3-fluoro-2-hydroxybenzoic acid . Depending on the reaction conditions, minor amounts of other isomers may also be formed. In the bromination route, the main byproduct will depend on the directing effects of the substituents, but isomers with bromine at other positions are possible.

Q3: Why is the formation of the 6-bromo isomer so common in the Kolbe-Schmitt reaction?

A3: The Kolbe-Schmitt reaction proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide.[1] The hydroxyl group is a strong activating and ortho-, para- director. In 3-bromo-2-fluorophenol, there are two available ortho positions to the hydroxyl group (C4 and C6). While the desired product is formed by carboxylation at the C4 position, carboxylation at the C6 position leads to the formation of the 6-bromo isomer. The regioselectivity is influenced by factors such as the counter-ion (sodium vs. potassium), temperature, and pressure.[1][3]

Q4: Can the starting material, 3-bromo-2-fluorophenol, be a significant impurity in the final product?

A4: Yes, incomplete carboxylation will result in the presence of unreacted 3-bromo-2-fluorophenol. Additionally, decarboxylation of the desired product, 4-bromo-3-fluoro-2-hydroxybenzoic acid, can occur, especially if the reaction is carried out at high temperatures for extended periods, leading to the reformation of the starting phenol.[4]

Q5: How can I effectively monitor the progress of my reaction to minimize byproduct formation?

A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the recommended methods for monitoring reaction progress. HPLC is particularly effective for quantifying the ratio of the desired product to its isomers and other impurities.[5] Regular sampling and analysis will help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

Troubleshooting Guides

Issue 1: High Levels of Isomeric Byproducts (e.g., 6-bromo-3-fluoro-2-hydroxybenzoic acid)

Primary Cause: Lack of regioselectivity in the carboxylation or bromination step.

Troubleshooting Steps:

  • Reaction System & Reagents:

    • For Kolbe-Schmitt Reaction:

      • Counter-ion selection: Sodium phenoxides tend to favor ortho-carboxylation more than potassium phenoxides, which can lead to a higher proportion of the para-isomer if that position were available.[1][3] In this specific case, sticking with sodium hydroxide to form the phenoxide is recommended.

      • Moisture control: Ensure all reagents and solvents are scrupulously dry, as the presence of water can decrease the yield.[6]

    • For Bromination Reaction:

      • Choice of Brominating Agent: Use a mild brominating agent to improve selectivity. N-Bromosuccinimide (NBS) in a polar aprotic solvent can sometimes offer better regioselectivity than elemental bromine.[7]

      • Catalyst: For bromination of activated rings, often no catalyst is needed. If a catalyst is used, its nature can influence isomer distribution.

  • Reaction Conditions:

    • Temperature Control:

      • Kolbe-Schmitt: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor the formation of thermodynamically more stable, but undesired, isomers or lead to decarboxylation. A typical starting point is 120-150°C.

      • Bromination: Perform the reaction at a low temperature (e.g., 0-5°C) to enhance regioselectivity. Add the brominating agent slowly and portion-wise to maintain temperature control.

    • Pressure (for Kolbe-Schmitt): The pressure of carbon dioxide is a critical parameter. Higher pressures generally favor carboxylation. A pressure of 5-100 atm is typical for this reaction.[6]

Data Summary Table for Isomer Control in Kolbe-Schmitt Reaction:

ParameterRecommendation for Higher SelectivityRationale
Base Sodium HydroxideFavors ortho-carboxylation.[1][3]
Temperature 120-150°C (optimize)Balances reaction rate and selectivity; avoids decarboxylation.
CO2 Pressure > 5 atm (optimize)Higher pressure drives the carboxylation equilibrium forward.[6]
Solvent Aprotic, high-boiling point (if used)Ensures solubility and appropriate reaction temperature.
Issue 2: Significant Amount of Unreacted Starting Material

Primary Cause: Incomplete reaction due to insufficient activation, low reactivity, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Reagent Stoichiometry and Quality:

    • Ensure the carboxylation or bromination agent is used in the correct stoichiometric amount, or a slight excess if necessary.

    • Verify the purity of the starting materials. Impurities can inhibit the reaction.

  • Reaction Conditions:

    • Reaction Time: Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.

    • Temperature: Gradually increase the reaction temperature, while being mindful of the potential for increased byproduct formation.

    • Mixing: Ensure efficient stirring to overcome any mass transfer limitations, especially in heterogeneous reactions like the Kolbe-Schmitt process.

Issue 3: Presence of Decarboxylation Product (3-bromo-2-fluorophenol)

Primary Cause: The desired product is thermally unstable and undergoes decarboxylation at elevated temperatures.

Troubleshooting Steps:

  • Temperature Management:

    • Avoid excessively high reaction temperatures.

    • During work-up, especially distillation or drying, use the lowest possible temperature under vacuum to remove solvents.

  • pH Control:

    • While not the primary driver in thermal decarboxylation, extreme pH conditions during work-up should be avoided if heating is required.

Experimental Protocols

Protocol 1: Purification of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid by Recrystallization

This protocol is designed to separate the desired product from less soluble or more soluble impurities, including isomeric byproducts.

  • Solvent Selection:

    • Perform small-scale solubility tests with various solvents (e.g., ethanol/water, acetic acid/water, toluene) to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the mixture in an ice bath to maximize the recovery of the purified product.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to avoid decarboxylation.

Protocol 2: HPLC Analysis of Isomeric Purity

This protocol provides a general method for assessing the purity of the synthesized 4-bromo-3-fluoro-2-hydroxybenzoic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically effective for separating isomers of hydroxybenzoic acids.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where all components absorb (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a suitable solvent like methanol.

Visualizations

Reaction Pathway and Byproduct Formation in Kolbe-Schmitt Synthesis

kolbe_schmitt_byproducts start 3-Bromo-2-fluorophenol phenoxide Sodium 3-bromo-2-fluorophenoxide start->phenoxide + NaOH co2 + CO2 product 4-Bromo-3-fluoro-2-hydroxybenzoic acid (Desired Product) co2->product Ortho-carboxylation (C4) byproduct 6-Bromo-3-fluoro-2-hydroxybenzoic acid (Isomeric Byproduct) co2->byproduct Ortho-carboxylation (C6) product->start Decarboxylation decarboxylation Decarboxylation (High Temp.)

Caption: Kolbe-Schmitt synthesis pathway and major byproduct formation.

Troubleshooting Logic for Isomer Formation

troubleshooting_isomer issue High Isomeric Byproduct Formation Check Reaction Parameters temp Temperature Control - Lower Temp. for Bromination - Optimize for Kolbe-Schmitt issue->temp reagents Reagent Selection - Mild Brominating Agent - Na+ for Kolbe-Schmitt issue->reagents pressure CO2 Pressure (Kolbe-Schmitt) - Increase Pressure issue->pressure purification Purification - Recrystallization - Chromatography issue->purification

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid

Welcome to the technical support center dedicated to the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance the yield and purity of this valuable synthetic intermediate.

Introduction

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a highly functionalized aromatic compound with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, fluoro, hydroxyl, and carboxylic acid moieties offers multiple points for further chemical modification. However, the synthesis of this specific isomer can be challenging, often leading to issues with yield and purity. This guide provides a comprehensive resource to navigate these synthetic hurdles.

The most direct and logical synthetic route to 4-Bromo-3-fluoro-2-hydroxybenzoic acid is the ortho-carboxylation of 3-bromo-2-fluorophenol, primarily via the Kolbe-Schmitt reaction. This reaction, while a cornerstone of industrial salicylic acid synthesis, requires careful optimization when applied to substituted phenols to control regioselectivity and achieve high yields.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting the Kolbe-Schmitt reaction with 3-bromo-2-fluorophenol, but I'm observing a very low yield of the desired 4-Bromo-3-fluoro-2-hydroxybenzoic acid. What are the likely causes and how can I improve the conversion?

Answer: Low yields in the Kolbe-Schmitt reaction of substituted phenols are a common problem. Several factors could be contributing to this issue. Let's break down the potential causes and solutions.

  • Incomplete Phenoxide Formation: The first step of the Kolbe-Schmitt reaction is the deprotonation of the phenol to form the more nucleophilic phenoxide.[2] If this step is incomplete, the subsequent carboxylation will be inefficient.

    • Solution: Ensure that you are using at least a stoichiometric equivalent of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction should be performed under anhydrous conditions, as water can inhibit the formation of the phenoxide and consume the base.[3]

  • Suboptimal Reaction Conditions (Temperature and Pressure): The traditional Kolbe-Schmitt reaction requires high temperatures (typically 125-150°C) and high pressures of carbon dioxide (up to 100 atm).[1] Deviations from these conditions can drastically reduce the yield.

    • Solution: Ensure your reaction setup can safely achieve and maintain the required temperature and pressure. If high-pressure equipment is not available, consider a modified atmospheric pressure Kolbe-Schmitt reaction, which has been shown to be effective for various phenols.[4][5]

  • Poor CO2 Availability: The concentration of CO2 in the reaction medium is critical.

    • Solution: Ensure a continuous and sufficient supply of dry CO2 gas. For high-pressure reactions, ensure the vessel is properly sealed and pressurized. For atmospheric pressure methods, a constant stream of CO2 bubbled through the reaction mixture is necessary.

Issue 2: Formation of Isomeric Byproducts

Question: My reaction is producing a mixture of hydroxybenzoic acids. How can I improve the regioselectivity for the desired ortho-carboxylation?

Answer: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions, particularly the choice of the alkali metal counter-ion and the temperature.[6]

  • Influence of the Counter-ion: The nature of the alkali metal phenoxide plays a crucial role. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides often lead to the formation of the para-carboxylated product, especially at higher temperatures.[7]

    • Solution: To favor the formation of 4-Bromo-3-fluoro-2-hydroxybenzoic acid (the ortho-product), use sodium hydroxide to generate the sodium phenoxide of 3-bromo-2-fluorophenol.

  • Reaction Temperature: At lower temperatures, the ortho-product is generally kinetically favored. At higher temperatures, the thermodynamically more stable para-product can be formed, sometimes through rearrangement of the initially formed ortho-product.

    • Solution: Maintain the reaction temperature in the lower range of the recommended conditions (e.g., around 125°C) to maximize the yield of the ortho-isomer.

Issue 3: Difficulty in Product Purification

Question: I have a crude product that appears to be a mixture. What is the best way to purify 4-Bromo-3-fluoro-2-hydroxybenzoic acid?

Answer: Purifying substituted hydroxybenzoic acids typically involves taking advantage of the acidic nature of the carboxylic acid group and differences in polarity.

  • Acid-Base Extraction: This is a powerful technique to separate the acidic product from neutral starting materials or byproducts.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic solution with an aqueous basic solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The aqueous layer can then be separated and acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Recrystallization: This is an effective method for removing minor impurities.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydroxybenzoic acids, aqueous ethanol or mixtures of water and acetic acid are often good choices.[8][9] Experiment with different solvent systems to find the optimal conditions for your product.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-fluorophenol (Starting Material)

A plausible synthesis of 3-bromo-2-fluorophenol can be achieved through electrophilic bromination of 2-fluorophenol. Care must be taken to control the reaction conditions to favor mono-bromination at the position para to the hydroxyl group.

Step-by-Step Methodology:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude 3-bromo-2-fluorophenol by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid via Kolbe-Schmitt Reaction

This protocol outlines the traditional high-pressure synthesis.

Step-by-Step Methodology:

  • In a high-pressure autoclave, place anhydrous 3-bromo-2-fluorophenol and a stoichiometric equivalent of anhydrous sodium hydroxide.

  • Heat the mixture under vacuum to remove any residual water and form the sodium phenoxide.

  • Cool the autoclave, then introduce dry carbon dioxide gas to a pressure of 80-100 atm.

  • Heat the autoclave to 125-130°C and maintain this temperature and pressure for 4-6 hours with stirring.

  • Cool the autoclave to room temperature and slowly vent the excess CO2.

  • Dissolve the solid reaction mass in water and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The crude 4-Bromo-3-fluoro-2-hydroxybenzoic acid will precipitate. Collect the solid by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 3: Modified Atmospheric Pressure Kolbe-Schmitt Reaction

This protocol is an alternative for laboratories not equipped for high-pressure reactions, adapted from methodologies developed for other phenols.[4][5]

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a gas inlet, add anhydrous 3-bromo-2-fluorophenol and 2-3 equivalents of sodium hydride (NaH) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a high-boiling point aprotic solvent (e.g., DMF or DMSO).

  • Carefully heat the mixture to form the sodium phenoxide (hydrogen gas will be evolved).

  • Once phenoxide formation is complete, begin bubbling dry carbon dioxide gas through the reaction mixture.

  • Heat the reaction to 160-185°C and maintain for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and quench by carefully adding it to ice-water.

  • Acidify the aqueous solution with concentrated HCl to precipitate the product.

  • Collect the crude product by filtration and purify as described in Protocol 2.

Data Summary Table

ParameterTraditional Kolbe-SchmittModified Atmospheric PressureImpact on Yield and Selectivity
Pressure High (80-100 atm)Atmospheric (1 atm)High pressure increases CO2 concentration, generally favoring higher yields.
Temperature 125-150°C160-185°CTemperature affects reaction rate and regioselectivity. Lower temperatures favor ortho-product.
Base NaOH (favors ortho)NaHThe choice of cation is critical for regioselectivity. Sodium favors ortho-carboxylation.
Solvent None (solid-gas phase)High-boiling aprotic (DMF, DMSO)Solvents in the modified reaction can improve homogeneity but require higher temperatures.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_start Starting Material Synthesis cluster_main Kolbe-Schmitt Carboxylation 2_Fluorophenol 2_Fluorophenol 3_Bromo_2_fluorophenol 3_Bromo_2_fluorophenol 2_Fluorophenol->3_Bromo_2_fluorophenol Br2, Acetic Acid Sodium_Phenoxide Sodium 3-bromo-2-fluorophenoxide 3_Bromo_2_fluorophenol->Sodium_Phenoxide 1. NaOH Product 4-Bromo-3-fluoro-2-hydroxybenzoic acid Sodium_Phenoxide->Product 2. CO2, High P, Heat 3. H+ workup

Caption: Proposed synthetic route to 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Product Check_Phenoxide Check Phenoxide Formation Start->Check_Phenoxide Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_CO2 Ensure Adequate CO2 Supply Start->Check_CO2 Solution_Base Use anhydrous strong base (e.g., NaOH) Check_Phenoxide->Solution_Base Solution_Conditions Ensure correct T and P (e.g., 125°C, 100 atm) Check_Conditions->Solution_Conditions Solution_CO2 Use dry CO2, check for leaks Check_CO2->Solution_CO2

Caption: Troubleshooting logic for low yield in the Kolbe-Schmitt reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use potassium hydroxide instead of sodium hydroxide? A1: While KOH is a strong base and will form the phenoxide, it is known to favor the formation of the para-carboxylated product, especially at higher temperatures.[6][7] To maximize the yield of the desired ortho-product (4-Bromo-3-fluoro-2-hydroxybenzoic acid), sodium hydroxide is the recommended base.

Q2: How can I monitor the progress of the reaction? A2: Monitoring a high-pressure reaction can be challenging. Typically, the reaction is run for a predetermined amount of time based on literature for similar substrates. For the atmospheric pressure modification, it is possible to take aliquots from the reaction mixture (with caution), quench them, and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product.

Q3: Are there any alternative methods for the ortho-carboxylation of phenols? A3: Yes, research into alternative carboxylation methods is ongoing. Biocatalytic methods using enzymes like benzoic acid decarboxylases have shown high ortho-selectivity under mild conditions, though their applicability to this specific substrate would need to be investigated.[10][11] Other chemical methods are also being developed to avoid the harsh conditions of the traditional Kolbe-Schmitt reaction.[4]

Q4: What safety precautions should be taken? A4: The Kolbe-Schmitt reaction involves high pressures and temperatures and should only be performed in appropriate equipment by trained personnel. Bromine and strong bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The use of sodium hydride in the atmospheric pressure method requires extreme caution as it is a highly reactive and flammable solid that produces hydrogen gas upon reaction with the phenol.

References

  • Luo, J., Preciado, S., Xie, P., & Larrosa, I. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Chemistry – A European Journal, 22(18), 6243-6246. [Link]

  • Wikipedia contributors. (2023). Kolbe–Schmitt reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Kolbe-Schmitt Reaction. (n.d.). In Name Reactions in Organic Chemistry. [Link]

  • Luo, J., Preciado, S., Xie, P., & Larrosa, I. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Angewandte Chemie International Edition, 55(18), 5437-5440. [Link]

  • Shaikh, A. A. G., & Sivaram, S. (1980). The Kolbe-Schmitt reaction. Industrial & Engineering Chemistry Product Research and Development, 19(4), 583-591. [Link]

  • Scribd. (n.d.). Efficient Phenol Carboxylation Method. [Link]

  • Pearson Education. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. [Link]

  • Gröger, H., & Hummel, W. (2014). Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction. Green Chemistry, 16(4), 1599-1605. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Regioselective ortho-Carboxylation of Phenols Catalyzed by Benzoic Acid Decarboxylases: A Biocatalytic Equivalent to the Kolbe—Schmitt Reaction. [Link]

  • ResearchGate. (2020). A Para‐Selective Kolbe–Schmitt Reaction. [Link]

  • ResearchGate. (2017). Remote carboxylation of halogenated aliphatic hydrocarbons with carbon dioxide. [Link]

  • Juliá-Hernández, F., Moragas, T., Cornella, J., & Martin, R. (2017). Remote carboxylation of halogenated aliphatic hydrocarbons with carbon dioxide. Nature, 545(7652), 84-88. [Link]

  • L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. [Link]

  • Organic Syntheses. (n.d.). 4-BROMORESORCINOL. [Link]

  • J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. [Link]

  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Z. Naturforsch. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. [Link]

  • ResearchGate. (2023). Remote carboxylation of halogenated aliphatic hydrocarbons with CO2. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis of 2-Bromo-3-fluorophenol. [Link]

  • PubChem. (n.d.). 3-Bromo-2-fluorophenol. [Link]

  • Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

Welcome to the technical support resource for the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insigh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and optimize reaction conditions. The content is structured in a practical question-and-answer format to directly address challenges encountered during synthesis.

I. Troubleshooting Guide

This section provides detailed solutions to specific problems that may be encountered during the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. Two primary synthetic routes are considered based on established chemical principles for analogous structures.

Route A: Electrophilic Bromination of 3-Fluoro-2-hydroxybenzoic Acid

This is often the most direct approach, involving the selective bromination of the commercially available starting material. The hydroxyl and carboxyl groups strongly direct electrophiles to the C4 and C6 positions, while the fluorine at C3 provides additional electronic influence.

Q1: My bromination reaction shows low conversion, with significant starting material remaining. How can I drive the reaction to completion?

A1: Low conversion is typically due to insufficient reactivity of the brominating agent or suboptimal reaction conditions.

  • Activating the Brominating Agent: If you are using molecular bromine (Br₂), the reactivity can be enhanced by a Lewis acid catalyst. However, this can sometimes lead to over-bromination. A more controlled approach is to use a more reactive brominating source.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is an effective and milder alternative to Br₂ for activated rings. It is often used in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.[1]

  • Temperature and Reaction Time: While many brominations of activated phenols proceed at room temperature or below, gentle heating (e.g., 40-50 °C) can increase the reaction rate.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid byproduct formation with extended heating.

Q2: I'm observing the formation of a di-brominated byproduct. How can I improve the selectivity for mono-bromination at the C4 position?

A2: The formation of di-bromo species (likely 4,6-dibromo-3-fluoro-2-hydroxybenzoic acid) occurs when the product is sufficiently activated to react faster than the starting material.

  • Control Stoichiometry: Ensure you are using a precise stoichiometry of the brominating agent (1.0 to 1.05 equivalents). Adding the agent portion-wise or as a dilute solution over time can help maintain a low concentration, favoring mono-substitution.

  • Lower the Temperature: Cooling the reaction mixture (e.g., to 0-5 °C) will decrease the overall reaction rate and enhance selectivity, as the second bromination step typically has a higher activation energy.

  • Solvent Choice: Using a less polar solvent can sometimes temper the reactivity of the system. For example, switching from DMF to acetic acid may provide more control.[2]

Q3: The crude product is difficult to purify. What are the likely impurities and best purification strategies?

A3: The main impurities are likely unreacted starting material, the di-brominated byproduct, and potentially regioisomers.

  • Recrystallization: This is the most effective method for purifying crystalline solids. A solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures is ideal. Ethanol/water or acetic acid/water mixtures are common for hydroxybenzoic acids.[3]

  • Acid-Base Extraction: Since the product is a carboxylic acid, you can dissolve the crude material in a non-polar organic solvent (like ethyl acetate) and wash with a weak aqueous base (e.g., sodium bicarbonate solution). The desired acid and starting material will move to the aqueous layer as their carboxylate salts, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified with HCl to precipitate the purified acid, which is collected by filtration.[2]

  • Decarboxylation Impurity: At elevated temperatures, particularly under acidic or basic conditions, decarboxylation can occur, leading to 2-bromo-3-fluorophenol as an impurity.[3] Avoid excessive heat during reaction and workup.

Route B: Kolbe-Schmitt Carboxylation of 2-Bromo-3-fluorophenol

This classic reaction introduces a carboxylic acid group onto a phenol ring. It proceeds by heating the alkali phenoxide with carbon dioxide under pressure.[4]

Q1: The carboxylation yield is very low, and I recover mostly the starting phenol. What are the critical parameters for the Kolbe-Schmitt reaction?

A1: The Kolbe-Schmitt reaction is highly sensitive to reaction conditions, especially the absence of water.

  • Anhydrous Conditions: The phenoxide is the active nucleophile. Any moisture present will consume the base and protonate the phenoxide, shutting down the reaction. Ensure all reagents, solvents, and glassware are thoroughly dried before use.[5]

  • CO₂ Pressure and Temperature: This reaction requires high pressure (typically 5-100 atm) and elevated temperatures (125-150 °C) to proceed efficiently.[4] Ensure your reaction vessel is properly sealed and can maintain the required pressure.

  • Formation of the Phenoxide: Complete deprotonation of the phenol is essential. Use at least one full equivalent of a strong base (e.g., NaOH, KOH). The phenol and base should be thoroughly mixed and dried (often by heating under vacuum) before introducing CO₂.

Q2: The carboxylation occurred at the wrong position, yielding an isomeric hydroxybenzoic acid. How can I control the regioselectivity?

A2: Regioselectivity in the Kolbe-Schmitt reaction (ortho vs. para to the hydroxyl group) is famously dependent on the alkali metal counter-ion and temperature.[6]

  • Choice of Base: For ortho-carboxylation to produce salicylic acid derivatives, smaller cations like Na⁺ are generally preferred as they form a tighter complex with the phenoxide oxygen, guiding the CO₂ to the ortho position.[5][6] Using potassium hydroxide (KOH) often favors the formation of the para-isomer.[4]

  • Temperature Control: Lower reaction temperatures (around 125 °C) typically favor the ortho product (salicylic acid derivative). Higher temperatures can cause rearrangement to the more thermodynamically stable para-isomer.[4] For your target, carboxylation must occur ortho to the hydroxyl group.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected purity for the final product, and how should it be assessed?

A1: For pharmaceutical development applications, a purity of >98% as measured by HPLC is typically required.[7] Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) to confirm the structure and identify impurities, and by melting point analysis, which should be sharp for a pure compound.

Q2: What are the primary safety concerns when working with the reagents for this synthesis?

A2:

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): Irritant and moisture-sensitive. Handle in a fume hood.

  • Strong Acids/Bases (H₂SO₄, HCl, NaOH): Corrosive. Handle with care and appropriate PPE.

  • High-Pressure Reactions (Kolbe-Schmitt): Require a properly rated autoclave and adherence to strict safety protocols for high-pressure equipment.

Q3: My final product appears as an off-white or pale brown powder. Is this normal?

A3: While the pure compound is expected to be a white or off-white solid, coloration can indicate the presence of minor oxidized impurities.[8] If HPLC and NMR analysis confirm high purity, the color may not be an issue for subsequent steps. If a high degree of purity and white color are required, a final recrystallization, perhaps with a small amount of activated charcoal to remove colored impurities, can be performed.

Q4: Can this synthesis be scaled up for pilot plant production?

A4: Yes, but each route has different scale-up considerations.

  • Route A (Bromination): This route is generally more straightforward to scale. The primary challenges are heat management during the exothermic bromination step and handling large volumes of solvents for extraction and recrystallization.

  • Route B (Kolbe-Schmitt): Scaling this route requires specialized high-pressure equipment (autoclaves). Ensuring uniform heating and efficient mixing of the solid phenoxide with CO₂ gas can be challenging at a larger scale.

III. Experimental Protocols & Data

Proposed Synthetic Workflow

The diagram below illustrates the two primary synthetic pathways discussed for obtaining 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Synthetic_Workflow cluster_0 Route A: Electrophilic Bromination cluster_1 Route B: Kolbe-Schmitt Carboxylation start_A 3-Fluoro-2-hydroxybenzoic Acid step_A Bromination (NBS, Acetonitrile) start_A->step_A Step 1 purification Purification (Recrystallization) step_A->purification start_B 2-Bromo-3-fluorophenol step_B1 Phenoxide Formation (NaOH, heat/vacuum) start_B->step_B1 Step 1 step_B2 Carboxylation (CO₂, high pressure, heat) step_B1->step_B2 Step 2 step_B3 Acidification (HCl) step_B2->step_B3 Step 3 step_B3->purification product 4-Bromo-3-fluoro-2-hydroxybenzoic Acid purification->product

Caption: Synthetic routes to 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Table 1: Optimized Conditions for Route A (Bromination)
ParameterConditionRationale & Key Citation
Starting Material 3-Fluoro-2-hydroxybenzoic AcidCommercially available precursor.
Brominating Agent N-Bromosuccinimide (NBS)Provides better selectivity and milder conditions than Br₂.[1]
Stoichiometry 1.05 eq. NBSA slight excess ensures full conversion of the starting material.
Solvent Acetonitrile or DMFPolar aprotic solvents facilitate the reaction.[1]
Temperature 20-40 °CBalances reaction rate with selectivity.[1]
Reaction Time 2-6 hoursMonitor by TLC/HPLC for completion.
Work-up Aqueous quench, filtrationSimple procedure to isolate the crude product.
Purification Recrystallization (Ethanol/H₂O)Effective for removing non-polar and di-brominated impurities.[9]
Protocol 1: Synthesis via Route A
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-Fluoro-2-hydroxybenzoic acid (1.0 eq.). Dissolve it in acetonitrile (approx. 10 mL per gram of starting material).

  • Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (1.05 eq.) in acetonitrile. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature (20-25 °C).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress every hour using TLC (e.g., with a 7:3 hexanes:ethyl acetate mobile phase). If the reaction is sluggish, warm the mixture to 40 °C.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into an equal volume of cold water.

  • Isolation: The crude product should precipitate. Collect the solid by vacuum filtration and wash the filter cake with cold water.

  • Purification: Dry the crude solid. Perform a recrystallization from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.[9] Filter and dry the final product under vacuum.

Table 2: Optimized Conditions for Route B (Kolbe-Schmitt)
ParameterConditionRationale & Key Citation
Starting Material 2-Bromo-3-fluorophenolPrecursor phenol for carboxylation.
Base Sodium Hydroxide (NaOH)The Na⁺ counter-ion favors ortho-carboxylation.[6]
Stoichiometry 1.0 eq. NaOHEnsures complete formation of the sodium phenoxide salt.
Carboxylating Agent Carbon Dioxide (CO₂)The source of the carboxyl group.[4]
Pressure 80-100 atmHigh pressure is required to drive the carboxylation.[10]
Temperature 125-135 °COptimal temperature for ortho-product formation.[4]
Work-up Acidification with HCl (aq)Protonates the carboxylate salt to precipitate the final product.[5]
Purification RecrystallizationRemoves unreacted phenol and potential para-isomer.
Protocol 2: Synthesis via Route B
  • Phenoxide Formation: In a high-pressure autoclave, add 2-Bromo-3-fluorophenol (1.0 eq.) and sodium hydroxide (1.0 eq.). Heat the mixture to 100-120 °C under vacuum for 1-2 hours to remove all traces of water and form the dry sodium phenoxide salt.[5]

  • Carboxylation: Cool the vessel, then charge it with carbon dioxide gas to a pressure of 80-100 atm.[4] Heat the sealed vessel to 125-135 °C with vigorous stirring for 4-8 hours.

  • Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mass in water.

  • Isolation: Transfer the aqueous solution to a beaker. While stirring, slowly add concentrated hydrochloric acid until the pH is ~1-2. A precipitate of the crude 4-Bromo-3-fluoro-2-hydroxybenzoic acid will form.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Purify by recrystallization as described in Protocol 1.

Troubleshooting Workflow Diagram

The following diagram provides a decision-making process for addressing low yield in the bromination reaction (Route A).

Troubleshooting_Bromination start Problem: Low Yield in Bromination check_tlc Analyze TLC/HPLC of Crude Product start->check_tlc sm_present High % of Starting Material (SM) Remains check_tlc->sm_present Incomplete Conversion byproduct_present Significant Byproduct Formation check_tlc->byproduct_present Poor Selectivity action_sm1 Increase Reaction Time or Temperature (to 40°C) sm_present->action_sm1 action_byproduct1 Identify Byproduct (e.g., Di-bromo via Mass Spec) byproduct_present->action_byproduct1 action_sm2 Check Purity/Activity of NBS action_sm1->action_sm2 If no improvement solution Optimized Conditions Achieved action_sm2->solution action_byproduct2 Reduce Temperature to 0-5°C action_byproduct1->action_byproduct2 action_byproduct3 Add NBS Solution Dropwise Over Longer Period action_byproduct2->action_byproduct3 action_byproduct3->solution

Caption: Decision tree for troubleshooting low yield in bromination.

IV. References

  • Regal Remedies Limited (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Indian Patent Application INA 30/2025.

  • BenchChem (2025). Technical Support Center: 4-Fluoro-3-hydroxybenzoic Acid Industrial Production. BenchChem Technical Document.

  • Google Patents (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

  • ChemicalBook. 4-Bromo-2-hydroxybenzoic acid synthesis.

  • J&K Scientific LLC (2025). Kolbe-Schmitt Reaction.

  • Wikipedia. Kolbe–Schmitt reaction.

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. (Sourced via Future4200).

  • BenchChem (2025). Minimizing byproduct formation in the synthesis of 4-Fluoro-3-hydroxybenzoic acid. BenchChem Technical Document.

  • BenchChem (2025). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. BenchChem Technical Document.

  • Chemistry Stack Exchange (2023). How do I synthesize salicylic acid?.

  • Theochem @ Mercer University. Synthesis of Salicylic Acid.

  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid.

  • ResearchGate (2024). Methods for the synthesis of salicylic acid. A review.

  • Organic Syntheses. Resorcinol, 4-bromo-.

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

Welcome to the technical support center for 4-Bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of 4-Bromo-3-fluoro-2-hydroxybenzoic acid that influence its behavior during separation processes.

PropertyValueImpact on Purification
Molecular Formula C₇H₄BrFO₃[1]-
Molecular Weight 235.01 g/mol [1]Influences diffusion rates and behavior in size-based separations.
Appearance Powder or crystalsPhysical form can indicate the presence of amorphous impurities.
pKa (Predicted) ~2.3[2]The acidic nature of the carboxylic acid and phenolic hydroxyl groups allows for manipulation of solubility through pH adjustment (acid-base extraction).
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.[3]Critical for selecting appropriate recrystallization and chromatography solvents.
Thermal Stability Stable under normal conditions.[4] Thermal decomposition can generate hazardous products like carbon oxides and hydrogen fluoride.[4][5]High temperatures during purification (e.g., distillation, prolonged reflux) should be approached with caution to prevent degradation.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, providing potential causes and actionable solutions.

Issue 1: Persistent Impurities After Recrystallization

Symptoms:

  • The final product shows extra peaks in HPLC or NMR analysis.

  • The melting point is broad or lower than expected.

  • The product has a noticeable color (e.g., off-white, yellow, or brown).

Potential Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent or solvent pair may not provide a sufficient solubility differential between the desired product and the impurities.

    • Solution: Conduct small-scale solvent screening to identify an optimal system. A common and effective solvent system for similar compounds is an ethanol-water mixture.[6] The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either highly soluble or insoluble at both temperatures.

  • Co-precipitation of Isomeric Impurities: Regioisomers, such as 2-bromo-3-fluoro-6-hydroxybenzoic acid or other positional isomers, can have very similar solubility profiles, leading to their co-crystallization with the target compound.

    • Solution:

      • Slow Cooling: Allow the recrystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath. This promotes the formation of purer crystals.

      • Fractional Crystallization: If significant amounts of isomers are present, a multi-step fractional crystallization may be necessary.

      • Chromatography: For challenging separations, column chromatography may be required.[6][7]

  • Presence of Starting Materials or Intermediates: Incomplete reactions can leave unreacted starting materials or stable intermediates in the crude product.

    • Solution:

      • Reaction Monitoring: Ensure the synthesis reaction has gone to completion using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

      • Acid-Base Extraction: Utilize the acidic nature of the product to separate it from neutral or basic impurities.[8][9][10]

Issue 2: Low Recovery After Purification

Symptoms:

  • The final yield of the purified product is significantly lower than expected.

Potential Causes & Solutions:

  • Product Loss in Mother Liquor: The product may have significant solubility in the recrystallization solvent even at low temperatures.

    • Solution:

      • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Optimize Solvent Composition: In a mixed solvent system like ethanol-water, adjusting the ratio can decrease the product's solubility at low temperatures.

      • Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.

  • Premature Crystallization During Hot Filtration: If the solution cools too quickly during the removal of insoluble impurities, the product can crystallize on the filter paper.

    • Solution:

      • Pre-heat Funnel and Flask: Warm the filtration apparatus (funnel and receiving flask) before use.

      • Keep Solution Hot: Perform the filtration as quickly as possible and keep the solution near its boiling point.

  • Degradation of the Product: Although generally stable, prolonged exposure to high temperatures or harsh pH conditions could lead to some degradation.

    • Solution:

      • Temperature Control: Avoid unnecessarily high temperatures or prolonged heating during recrystallization.

      • Inert Atmosphere: If sensitivity to oxidation is suspected, perform the purification under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Oily or Gummy Precipitate Instead of Crystals

Symptoms:

  • Upon cooling, the product separates as an oil or a sticky solid rather than fine crystals.

Potential Causes & Solutions:

  • Supersaturation: The solution is too concentrated, leading to rapid precipitation out of solution as an amorphous solid or oil.

    • Solution:

      • Re-heat and Add Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.

      • Seed Crystals: Introduce a small crystal of the pure product to induce proper crystallization.

  • Presence of Impurities: Certain impurities can inhibit crystal lattice formation.

    • Solution:

      • Pre-purification: Consider a preliminary purification step, such as an acid-base extraction, to remove impurities that may be interfering with crystallization.

      • Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.[11] Be aware that excessive charcoal can adsorb the desired product, reducing the yield.[11]

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the recrystallization of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

  • Solvent Selection: Begin by identifying a suitable solvent system. An ethanol-water mixture is a good starting point.

  • Dissolution: In a flask, add the crude 4-Bromo-3-fluoro-2-hydroxybenzoic acid and the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same ethanol-water ratio used for crystallization).

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This technique is effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][12] The 4-Bromo-3-fluoro-2-hydroxybenzoic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Repeat the extraction 2-3 times.

    • Note: Vent the separatory funnel frequently, as the reaction between the acid and bicarbonate will produce carbon dioxide gas.[8]

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded or processed separately.

  • Acidification: Cool the combined aqueous extracts in an ice bath and carefully acidify with a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (test with pH paper).[9][12] The 4-Bromo-3-fluoro-2-hydroxybenzoic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

IV. Visualization of Purification Workflows

Purification_Workflow crude_product Crude 4-Bromo-3-fluoro- 2-hydroxybenzoic acid dissolve Dissolve in Organic Solvent crude_product->dissolve extraction Acid-Base Extraction (aq. NaHCO3) dissolve->extraction organic_layer Organic Layer (Neutral/Basic Impurities) extraction->organic_layer aqueous_layer Aqueous Layer (Product as Salt) extraction->aqueous_layer waste1 Waste organic_layer->waste1 acidify Acidify (e.g., HCl) aqueous_layer->acidify precipitate Precipitated Product acidify->precipitate filtration1 Vacuum Filtration precipitate->filtration1 recrystallization Recrystallization (e.g., Ethanol/Water) filtration1->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 pure_product Pure Product filtration2->pure_product waste2 Mother Liquor (Soluble Impurities) filtration2->waste2

Caption: Workflow for purification via acid-base extraction followed by recrystallization.

V. Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final product?

A1: High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.[13] It allows for the separation and quantification of the main compound from potential impurities.[13] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, and Differential Scanning Calorimetry (DSC) to determine the melting point and detect the presence of impurities, which can cause a broadening of the melting endotherm.[13]

Q2: My HPLC chromatogram shows a tailing peak for the product. What could be the cause?

A2: Peak tailing for acidic compounds like this is often due to interactions with the stationary phase.[13] To resolve this, try lowering the pH of the mobile phase by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid.[13] This suppresses the ionization of the carboxylic acid group, leading to more symmetrical peaks.[13]

Q3: Can I use column chromatography for purification?

A3: Yes, column chromatography can be an effective method, especially for separating closely related isomers that are difficult to remove by recrystallization.[6][7] A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a common starting point for separating benzoic acid derivatives.

Q4: What are the main safety precautions when handling this compound?

A4: 4-Bromo-3-fluoro-2-hydroxybenzoic acid may cause skin and serious eye irritation, and respiratory irritation.[14] It is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of fire, thermal decomposition can produce hazardous gases such as carbon oxides and hydrogen fluoride.[4][5]

VI. References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

  • University of California, Irvine. (n.d.). Acid-Base Extraction.

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid.

  • REGAL REMEDIES LIMITED. (2025, July 4). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Indian Patent Application 30/2025.

  • BenchChem. (n.d.). Technical Support Center: 4-Fluoro-3-hydroxybenzoic Acid Industrial Production.

  • BenchChem. (n.d.). Minimizing byproduct formation in the synthesis of 4-Fluoro-3-hydroxybenzoic acid.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid.

  • St. Norbert College. (n.d.). The Extraction of Benzoic Acid from a Mixture.

  • PubChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzoic acid.

  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-5-hydroxybenzoic acid.

  • Scribd. (n.d.). Lab 6: Base Extraction of Benzoic Acid From Acetanilide Followed by Recrystallization and MP Determination.

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.

  • BenchChem. (n.d.). Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid.

  • Google Patents. (n.d.). WO2016167225A1 - Method for producing 2-halogenated benzoic acids.

  • ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.

  • ChemicalBook. (n.d.). 4-Bromo-5-fluoro-2-hydroxy-benzoic acid.

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

  • ResearchGate. (2025, November). The chromatograms of the halogen derivatives of benzoic acids on the....

  • Google Patents. (n.d.). CA2110085A1 - Process for the preparation of halogenated benzoic acids.

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.

  • BenchChem. (n.d.). A Comparative Analysis of 4-Fluoro-3-hydroxybenzoic Acid and Its Positional Isomers.

  • ChemicalBook. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID.

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluoro-3-hydroxybenzoic acid.

  • PubMed. (2005, September). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites.

  • BenchChem. (n.d.). 4-Fluoro-3-hydroxybenzoic acid.

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.

  • ResearchGate. (2016, March 11). 4-Bromo-2-hydroxybenzoic acid.

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.

  • Beijing Golden Olive Technology Co., Ltd. (n.d.). 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid.

  • Chemeo. (n.d.). 4-Fluoro-2-hydroxybenzoic acid Properties vs Temperature.

  • BLD Pharm. (n.d.). 1429321-82-3|4-Bromo-3-fluoro-2-hydroxybenzoic acid.

  • ChemicalBook. (n.d.). 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis.

  • Synquest Labs. (n.d.). 4-Fluoro-3-hydroxybenzoic acid.

  • BLD Pharm. (n.d.). 91659-03-9|4-Bromo-2-fluoro-3-hydroxybenzoic acid.

  • BenchChem. (2025, December 22). The Versatility of 4-Fluoro-3-hydroxybenzoic Acid: A Comprehensive Technical Guide for Researchers.

Sources

Troubleshooting

minimizing regioisomer formation in 4-Bromo-3-fluoro-2-hydroxybenzoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, with a primary focus on minimizing the formation of undesired regioisomers. By understanding the underlying principles of electrophilic aromatic substitution and carefully controlling reaction parameters, you can significantly improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid?

A1: The main challenge is controlling the regioselectivity of the bromination step. The starting material, 3-fluoro-2-hydroxybenzoic acid, has three substituents on the benzene ring, each influencing the position of the incoming electrophile (bromine). The hydroxyl (-OH) and carboxyl (-COOH) groups have competing directing effects, which can lead to the formation of a mixture of regioisomers, primarily the desired 4-bromo product and the undesired 5-bromo isomer.

Q2: Why is regioisomer formation a concern?

A2: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of their atoms. In the context of drug development, different regioisomers can have vastly different pharmacological activities and toxicity profiles. Therefore, it is crucial to synthesize the desired regioisomer with high purity to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of regioisomeric impurities can also complicate downstream processing and purification, leading to lower overall yields and increased costs.

Q3: What are the directing effects of the substituents on the starting material?

A3: The directing effects of the substituents on 3-fluoro-2-hydroxybenzoic acid are as follows:

  • Hydroxyl (-OH) group: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.[1][2]

  • Carboxyl (-COOH) group: This is a meta-directing, deactivating group because it withdraws electron density from the ring.[3][4]

  • Fluorine (-F) atom: Halogens are weakly deactivating but are ortho-, para-directing.[3]

The interplay of these directing effects determines the position of bromination.

Troubleshooting Guide: Minimizing Regioisomer Formation

This section provides a structured approach to troubleshooting and optimizing the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Issue 1: Low Yield of the Desired 4-Bromo Isomer and High Formation of the 5-Bromo Isomer

Root Cause Analysis:

The formation of the 5-bromo isomer is a common problem. This occurs because the powerful ortho-, para-directing effect of the hydroxyl group can direct the bromine to the position para to it (C5), competing with the desired substitution at C4.

Corrective and Preventive Actions (CAPA):

  • Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.

    • Avoid using elemental bromine (Br₂) , especially with a strong Lewis acid catalyst, as this is a highly reactive system that can lead to poor regioselectivity and over-bromination.

    • Utilize N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent for electron-rich aromatic rings.[5][6] It generates a low concentration of bromine in situ, which can favor the desired kinetic product.

  • Solvent Selection: The solvent can influence the reaction pathway.

    • Polar Aprotic Solvents: Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can be effective. Acetonitrile, in particular, has been shown to promote high para-selectivity in the bromination of activated arenes with NBS.[5]

  • Temperature Control: Reaction temperature is a critical parameter.

    • Low Temperatures: Running the reaction at lower temperatures (e.g., -10°C to 0°C) can enhance selectivity.[5][7] Lower temperatures favor the thermodynamically more stable product and can help to control the reaction rate, preventing runaway reactions and the formation of side products.

  • Steric Hindrance: While electronic effects are dominant, steric hindrance can also play a role.[8][9] The carboxyl group at C1 and the fluorine at C3 may create some steric hindrance around the C4 position. However, the electronic directing effects are generally the primary drivers of regioselectivity in this system.

Data Summary Table: Impact of Reaction Conditions on Regioselectivity
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Brominating Agent Br₂ / FeBr₃N-Bromosuccinimide (NBS)Increased selectivity for the 4-bromo isomer with NBS.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)Acetonitrile can enhance para-selectivity.
Temperature Room Temperature (20-25°C)0°CLower temperature improves selectivity.
Catalyst Strong Lewis Acid (FeBr₃)No catalyst or mild acidAvoids over-activation of the brominating agent.

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

Materials:

  • 3-Fluoro-2-hydroxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃), aqueous solution

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-fluoro-2-hydroxybenzoic acid (1.0 mmol) in acetonitrile (10 mL) at 0°C, add N-bromosuccinimide (1.0 mmol) in one portion.[5]

  • Stir the resulting mixture at 0°C for 4-8 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with a 10% aqueous solution of sodium sulfite to destroy any remaining NBS.

  • Add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with 1M HCl (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Protocol 2: Analysis of Regioisomer Ratio by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient:

Time (min)% A% B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of the desired 4-Bromo-3-fluoro-2-hydroxybenzoic acid and, if available, the 5-bromo regioisomer.

  • Prepare a solution of the crude reaction mixture.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to the starting material and the different regioisomers based on their retention times.

  • Quantify the ratio of the regioisomers by integrating the peak areas.

Visualizations

Reaction Mechanism and Regioisomer Formation

The following diagram illustrates the electrophilic aromatic substitution mechanism and the competing pathways leading to the formation of the 4-bromo and 5-bromo regioisomers.

G cluster_intermediates Arenium Ion Intermediates cluster_products Products 3-Fluoro-2-hydroxybenzoic acid 3-Fluoro-2-hydroxybenzoic acid NBS NBS (N-Bromosuccinimide) Intermediate_4-Bromo Wheland Intermediate (Attack at C4) 3-Fluoro-2-hydroxybenzoic acid->Intermediate_4-Bromo Electrophilic Attack at C4 (Favored Pathway) Intermediate_5-Bromo Wheland Intermediate (Attack at C5) 3-Fluoro-2-hydroxybenzoic acid->Intermediate_5-Bromo Electrophilic Attack at C5 (Competing Pathway) Solvent Acetonitrile (MeCN) 0°C 4-Bromo 4-Bromo-3-fluoro-2-hydroxybenzoic acid (Desired Product) Intermediate_4-Bromo->4-Bromo Deprotonation 5-Bromo 5-Bromo-3-fluoro-2-hydroxybenzoic acid (Undesired Regioisomer) Intermediate_5-Bromo->5-Bromo Deprotonation

Caption: Competing pathways in the bromination of 3-fluoro-2-hydroxybenzoic acid.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting and optimizing the synthesis.

G start Start: Low Regioselectivity check_brominating_agent Is the brominating agent NBS? start->check_brominating_agent use_nbs Action: Switch to NBS check_brominating_agent->use_nbs No check_temperature Is the reaction temperature ≤ 0°C? check_brominating_agent->check_temperature Yes use_nbs->check_temperature lower_temp Action: Lower temperature to 0°C check_temperature->lower_temp No check_solvent Is the solvent Acetonitrile? check_temperature->check_solvent Yes lower_temp->check_solvent use_acetonitrile Action: Switch to Acetonitrile check_solvent->use_acetonitrile No analyze_product Analyze regioisomer ratio by HPLC check_solvent->analyze_product Yes use_acetonitrile->analyze_product end End: Optimized Synthesis analyze_product->end

Caption: A step-by-step workflow for optimizing regioselectivity.

References

  • BenchChem. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • ChemTalk. (n.d.). Directing Effects.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
  • Sparkl. (n.d.). Revision Notes - Directing Effects of Substituents in Electrophilic Substitution.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Electrophilic Aromatic Substitution.
  • JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives.
  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions.
  • National Institutes of Health. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!.
  • ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
  • Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts.
  • UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.
  • BenchChem. (n.d.). Technical Support Center: 4-Fluoro-3-hydroxybenzoic Acid Industrial Production.
  • ResearchGate. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • YouTube. (2019). introduction to regioselectivity in aromatic reactions.
  • BenchChem. (n.d.). 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2.
  • Royal Society of Chemistry. (n.d.). RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning.
  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution.
  • ChemicalBook. (n.d.). 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis.
  • Guidechem. (n.d.). What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?.
  • ResearchGate. (2025). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
  • ResearchGate. (n.d.). Electrochemical Regioselective Bromination of Electron-Rich Aromatic Rings Using n Bu4NBr | Request PDF.
  • YouTube. (2019). Regioselectivity in Radical Bromination in Organic Chemistry.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
  • Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • Pharmaceutical Synthesis Insights. (2026). The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis.
  • CECRI, Karaikudi. (n.d.). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis.
  • ResearchGate. (2025). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde | Request PDF.
  • PubChem. (n.d.). 3-Fluoro-2-hydroxybenzeneboronic acid.

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

Welcome to the technical support center for the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this imp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Bromo-3-fluoro-2-hydroxybenzoic acid?

A1: The primary industrial synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid and similar structures often involves the Kolbe-Schmitt reaction or modifications thereof.[1][2] This carboxylation reaction uses a phenoxide intermediate, which reacts with carbon dioxide under pressure to introduce a carboxylic acid group.[1][3]

An alternative and increasingly common route starts from more complex, substituted precursors like 4-bromo-1-fluoro-2-methoxybenzene. This multi-step synthesis involves stages such as cyanation, amination, and Sandmeyer reactions, followed by hydrolysis and demethylation to yield the final product.[4][5][6]

Q2: I am observing a significant amount of a non-acidic byproduct in my reaction mixture. What could it be?

A2: A common non-acidic byproduct is the decarboxylated precursor, 2-bromo-6-fluorophenol . This occurs when the salicylic acid derivative loses carbon dioxide, a reaction that can be promoted by excessive heat or the presence of certain metal catalysts.[7][8] The stability of salicylic acids is variable; electron-donating groups can increase the rate of decarboxylation, while electron-withdrawing groups tend to decrease it.[7][9]

Q3: My final product is showing impurities with multiple bromine atoms. How can I prevent this?

A3: The formation of di- or poly-brominated species is a common issue, especially when the synthesis involves the bromination of a phenolic precursor. The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution.[10][11] To avoid over-bromination, it is crucial to control the stoichiometry of the brominating agent and maintain a low reaction temperature.[10][12] Using a less polar solvent can also help to moderate the reactivity of the bromine.[11]

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a detailed breakdown of specific side reactions, their mechanisms, and actionable solutions to mitigate their occurrence.

Issue 1: Unwanted Decarboxylation

Symptoms:

  • Lower than expected yield of the desired carboxylic acid.

  • Presence of a significant peak corresponding to 2-bromo-6-fluorophenol in analytical data (e.g., GC-MS, LC-MS).

  • Difficulty in purification due to the similar polarity of the byproduct to starting materials or intermediates.

Root Cause Analysis: Decarboxylation is the loss of CO₂ from the carboxylic acid group.[13] For salicylic acid derivatives, this process can be thermally induced or catalyzed.[7][8] The reaction proceeds through a mechanism that is sensitive to the electronic properties of the substituents on the aromatic ring.[7][9]

Proposed Mechanism for Decarboxylation:

G 4-Bromo-3-fluoro-2-hydroxybenzoic_acid 4-Bromo-3-fluoro-2-hydroxybenzoic acid Intermediate Protonated Intermediate 4-Bromo-3-fluoro-2-hydroxybenzoic_acid->Intermediate Heat / H⁺ Product 2-Bromo-6-fluorophenol + CO₂ Intermediate->Product Decarboxylation G cluster_0 Reaction Conditions cluster_1 Products Phenoxide Bromofluorophenoxide Ortho_Product Ortho-carboxylated product (Desired) Phenoxide->Ortho_Product Lower Temp. Na⁺ cation Para_Product Para-carboxylated product (Isomeric Impurity) Phenoxide->Para_Product Higher Temp. K⁺ cation CO2 CO₂

Caption: Factors influencing ortho vs. para carboxylation.

Solutions & Preventative Measures:

ParameterRecommended ActionScientific Rationale
Counter-ion Use sodium phenoxide instead of potassium phenoxide.The smaller sodium ion forms a tighter complex with the phenoxide oxygen, favoring electrophilic attack by CO₂ at the sterically accessible ortho position. [14]
Temperature Conduct the reaction at lower temperatures (around 125°C).At higher temperatures, the reaction becomes thermodynamically controlled, favoring the formation of the more stable para isomer. [1]
Solvent Ensure anhydrous conditions.The presence of water can decrease the yield and affect the selectivity of the reaction. [14]
Issue 3: Incomplete Hydrolysis or Demethylation

Symptoms:

  • In syntheses starting from a methoxy-protected precursor, the presence of 4-Bromo-3-fluoro-2-methoxybenzoic acid or 4-Bromo-3-fluoro-2-hydroxybenzonitrile.

  • Complex purification profiles, requiring chromatographic separation.

Root Cause Analysis: The cleavage of a methyl ether (demethylation) or the hydrolysis of a nitrile to a carboxylic acid requires harsh conditions, typically strong acid and heat. [6]Incomplete reaction can result from insufficient reaction time, inadequate temperature, or a suboptimal concentration of the hydrolyzing agent.

Workflow for Complete Conversion:

G Start 4-Bromo-3-fluoro-2-methoxybenzonitrile Step1 Hydrolysis & Demethylation (e.g., HBr, Heat) Start->Step1 Check Reaction Complete? Step1->Check End Final Product Check->End Yes Recycle Extend Reaction Time or Increase Temp. Check->Recycle No Recycle->Step1

Caption: Iterative workflow for ensuring complete hydrolysis.

Solutions & Preventative Measures:

ParameterRecommended ActionScientific Rationale
Reagent Choice Use a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) for demethylation.These reagents are highly effective for cleaving aryl methyl ethers via a nucleophilic substitution mechanism.
Reaction Time & Temp Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reflux time or cautiously increasing the temperature. [6]Both hydrolysis and demethylation are kinetically controlled processes that require sufficient energy and time for completion.
Concentration Use a sufficiently high concentration of the acid (e.g., 48% HBr).A higher concentration of the nucleophile (Br⁻) and acid catalyst drives the reaction towards completion.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of 4-Bromo-3-fluoro-2-hydroxybenzoic acid and detecting common impurities. [5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-15 min: 10% B to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: 90% B to 10% B

    • 18-21 min: Equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the final product and removing many of the common side products. [5]

  • Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture to create a saturated solution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

References

  • Kaeding, W. W. (1964). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. ACS Publications. Available at: [Link]

  • Brainly.in. (2023). Salicylic acid decarbodxylation. Available at: [Link]

  • US Patent US3061651A. (1962). Manufacture of phenols by decarboxylation of salicylic acids. Google Patents.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Available at: [Link]

  • Grokipedia. (n.d.). Salicylate decarboxylase. Available at: [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Available at: [Link]

  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Available at: [Link]

  • Quora. (2018). What is the Kolbe–Schmitt reaction?. Available at: [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Available at: [Link]

  • RSC Publishing. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. RSC Sustainability. Available at: [Link]

  • YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Available at: [Link]

  • Ruhr-Universität Bochum. (n.d.). Catalytic carboxylation reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Available at: [Link]

  • NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Available at: [Link]

  • Google Patents. (1969). US3449443A - Method for selectively brominating phenols.
  • RSC Publishing. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

An in-depth guide to the recrystallization of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a crucial intermediate in pharmaceutical synthesis. This technical support center provides detailed protocols, troubleshooting guides,...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the recrystallization of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a crucial intermediate in pharmaceutical synthesis. This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions to assist researchers in achieving high purity for this compound.

As a Senior Application Scientist, this guide is designed to provide both foundational protocols and advanced troubleshooting insights for the purification of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. The methodologies described herein are grounded in established chemical principles and validated through extensive experience with substituted aromatic carboxylic acids.

I. Understanding the Molecule and the Importance of Purity

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a hydroxyl group, a bromine atom, and a fluorine atom, gives it specific solubility characteristics that are key to its purification. High purity is essential as this compound often serves as a critical building block in the synthesis of complex pharmaceutical agents where impurities can lead to significant side reactions, lower yields, and potential toxicological issues in the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for removing by-products, unreacted starting materials, and other contaminants from the crude solid.[1]

Key Physicochemical Properties (Predicted & Reported for Similar Compounds)

PropertyValueSource
Molecular FormulaC₇H₄BrFO₃[2][3]
Molecular Weight235.01 g/mol N/A
AppearanceWhite to off-white or pale brown crystalline powder[2][3][4]
Melting PointExpected >200 °C (e.g., 4-Bromo-3-hydroxybenzoic acid: 225-227 °C)[5]
SolubilitySparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, DMSO.[6][7]
II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 4-Bromo-3-fluoro-2-hydroxybenzoic acid?

A1: There is no single "best" solvent, as the optimal choice depends on the impurity profile. However, for substituted benzoic acids, mixed solvent systems are often ideal.[8] An excellent starting point is an ethanol-water or methanol-water mixture. The compound should be highly soluble in the alcohol (the "soluble solvent") at high temperatures and poorly soluble in water (the "anti-solvent" or "poor solvent"). This differential solubility is the basis for effective recrystallization.[9] Acetic acid-water can also be effective, but residual acetic acid can be difficult to remove.[8]

Q2: How do I choose the correct ratio for a mixed solvent system?

A2: The goal is to dissolve the crude compound in the minimum amount of the hot soluble solvent (e.g., ethanol).[10] Then, hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of the hot soluble solvent are then added to redissolve the precipitate, resulting in a clear, saturated solution ready for slow cooling.

Q3: What level of purity can I expect to achieve?

A3: A successful recrystallization should elevate the purity of 4-Bromo-3-fluoro-2-hydroxybenzoic acid to >98-99%.[11][12] Purity should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. A pure compound will exhibit a sharp melting point range (typically <2 °C), whereas an impure sample will melt over a broader range and at a lower temperature.[13]

Q4: Should I use activated charcoal?

A4: Activated charcoal is effective for removing colored, high-molecular-weight impurities.[1] It should be used if your hot, dissolved solution has a noticeable color. However, use it sparingly (a small spatula tip), as excessive amounts can adsorb your target compound, leading to a significant reduction in yield.[14] Always add charcoal to the hot solution before the hot filtration step.

III. Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the experimental workflow.

Troubleshooting

Q: My compound has "oiled out," forming liquid droplets instead of crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the solute is precipitated from the solution at a temperature above its melting point. This is common when the solution is highly impure (causing significant melting point depression) or when it cools too rapidly.[15]

  • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount (5-10% of total volume) of the "soluble" solvent (e.g., ethanol) to ensure the saturation temperature is below the compound's melting point.[14] Allow the flask to cool very slowly by insulating it (e.g., covering it with a beaker) to promote the formation of well-ordered crystals.[9]

Q: The solution is cold, but no crystals have formed. What should I do?

A: This is a classic case of either using too much solvent or the solution becoming supersaturated.[15]

  • Solution 1 (Too Much Solvent): This is the most common reason for crystallization failure.[15] Gently heat the solution and boil off a portion of the solvent to increase the concentration of the solute. Then, allow it to cool again.

  • Solution 2 (Supersaturation): Crystal growth requires a nucleation site to begin.[15] You can induce crystallization by scratching the inside of the flask below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for crystal formation. Alternatively, if you have a small amount of pure product, you can "seed" the solution by adding a tiny crystal.[8]

Q: My final yield is very low. Where did my product go?

A: A low yield can result from several factors:[14]

  • Using too much solvent: A significant portion of your compound will remain dissolved in the mother liquor. You can try to recover more product by concentrating the filtrate (mother liquor) by boiling off some solvent and cooling again for a second crop of crystals.

  • Filtering the crystals too soon: If the solution is not thoroughly cooled in an ice bath, a considerable amount of product will remain dissolved. Ensure the flask is ice-cold before vacuum filtration.

  • Premature crystallization: The product may have crystallized in the funnel during hot filtration. To prevent this, use a stemless funnel and keep the filtration apparatus and the receiving flask hot.[8]

IV. Detailed Experimental Protocols

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all operations in a well-ventilated fume hood.

Protocol 1: Recrystallization using an Ethanol-Water Mixed Solvent System

This is the recommended starting protocol for purifying 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Workflow

Methodology:

  • Dissolution: Place the crude 4-Bromo-3-fluoro-2-hydroxybenzoic acid in an Erlenmeyer flask. Add a magnetic stir bar and the minimum volume of ethanol required to create a slurry. Heat the mixture to boiling on a hot plate with stirring. Continue adding ethanol in small portions until the solid just dissolves.[10]

  • Saturation: While maintaining the boil, add hot deionized water dropwise until the solution turns faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. At this point, the solution is saturated.

  • (Optional) Decolorization & Hot Filtration: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes. To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[8][9]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass or beaker and allow it to cool slowly to room temperature on the benchtop. Slow cooling is critical for the formation of large, pure crystals.[9] Do not disturb the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.[10]

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as your final solvent composition) to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

V. References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.). Retrieved from

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from

  • Recrystallization and Crystallization. (n.d.). Retrieved from

  • 4-BROMO-3-HYDROXYBENZOIC ACID CAS#: 14348-38-0. (n.d.). ChemicalBook. Retrieved from

  • Technical Support Center: 4-Fluoro-3-hydroxybenzoic Acid Industrial Production. (n.d.). Benchchem. Retrieved from

  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry. Retrieved from

  • Purification of benzoic acid. (1966). US3235588A. Google Patents. Retrieved from

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • 4-FLUORO-3-HYDROXYBENZOIC ACID. (n.d.). HANGZHOU HONGQIN PHARMTECH CO.,LTD. Retrieved from

  • Minimizing byproduct formation in the synthesis of 4-Fluoro-3-hydroxybenzoic acid. (n.d.). Benchchem. Retrieved from

  • An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. (n.d.). Benchchem. Retrieved from

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007). CN101020628A. Google Patents. Retrieved from

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

  • Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid. (n.d.). Benchchem. Retrieved from

  • 4-Bromo-2-fluoro-3-hydroxybenzoic acid. (n.d.). Sigma-Aldrich. Retrieved from

  • 4-Bromo-3-fluoro-5-hydroxybenzoic acid. (n.d.). Sigma-Aldrich. Retrieved from

  • 4-Bromo-2-hydroxybenzoic acid. (2016). ResearchGate. Retrieved from

  • 4-Bromo-3-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from

  • 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis. (n.d.). ChemicalBook. Retrieved from

  • The Versatility of 4-Fluoro-3-hydroxybenzoic Acid: A Comprehensive Technical Guide for Researchers. (2025). Benchchem. Retrieved from

  • 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2. (n.d.). Benchchem. Retrieved from

  • A Comparative Analysis of 4-Fluoro-3-hydroxybenzoic Acid and Its Positional Isomers. (n.d.). Benchchem. Retrieved from

Sources

Optimization

Technical Support Center: HPLC Purity Analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

Welcome to the technical support center for the HPLC analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during purity analysis.

Introduction

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity by High-Performance Liquid Chromatography (HPLC) is critical for ensuring the quality and safety of the final drug product. This guide provides practical, field-proven insights to help you develop robust HPLC methods, troubleshoot common problems, and ensure the integrity of your analytical data. The principles discussed here are grounded in established chromatographic theory and regulatory expectations.[1][2][3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the HPLC analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Q1: What is the most common cause of peak tailing for 4-Bromo-3-fluoro-2-hydroxybenzoic acid and how can I resolve it?

A1: Peak tailing for acidic compounds like 4-Bromo-3-fluoro-2-hydroxybenzoic acid is frequently caused by secondary interactions between the analyte and the stationary phase.[5][6] The primary culprits are often residual silanol groups on the silica-based stationary phase.[6]

  • Causality: At mobile phase pH values near or above the pKa of the silanol groups (typically around 4-5), these groups become ionized (-SiO⁻) and can interact with any positive character on the analyte, leading to a secondary retention mechanism that causes peak tailing.[6] While 4-Bromo-3-fluoro-2-hydroxybenzoic acid is acidic, interactions can still occur.

  • Solution: The most effective solution is to suppress the ionization of the silanol groups by lowering the pH of the mobile phase.[7] Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase is a standard practice.[8] This ensures that the silanol groups remain protonated (-SiOH), minimizing secondary interactions and resulting in more symmetrical peaks.

Q2: I'm observing peak fronting in my chromatogram. What are the likely causes and solutions?

A2: Peak fronting is often indicative of column overloading or issues with the sample solvent.[9][10]

  • Column Overloading: Injecting too much sample can saturate the stationary phase at the column inlet, causing some analyte molecules to travel down the column more quickly, leading to a fronting peak.[10]

    • Solution: Reduce the injection volume or dilute the sample.[9][10]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to move through the initial part of the column too rapidly, resulting in peak fronting.[10][11]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[11] If the sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility.

Q3: My retention times are shifting between injections. How can I improve reproducibility?

A3: Retention time variability can stem from several factors, including insufficient column equilibration, changes in mobile phase composition, and temperature fluctuations.[9]

  • Insufficient Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence of injections.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between any changes in mobile phase composition.[9]

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the more volatile component) can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[7]

  • Temperature Fluctuations: Column temperature can significantly impact retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[9]

Q4: I have unexpected peaks in my chromatogram. How can I identify them?

A4: Unexpected peaks could be impurities from the synthesis, degradation products, or contaminants from the HPLC system or sample preparation.

  • Synthetic Impurities: Potential impurities could include starting materials or byproducts from the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

  • Degradation Products: The compound may degrade under certain conditions (e.g., exposure to light, high temperatures, or extreme pH).

  • System Contamination: Ghost peaks can arise from contaminants in the mobile phase, injection system, or from previous analyses.

    • Identification Strategy:

      • Blank Injection: Run a blank (injection of the sample solvent) to rule out system contamination.

      • Diode Array Detector (DAD): A DAD can provide the UV spectrum of the unknown peak, which can be compared to the main peak to assess similarity.

      • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique as it provides the molecular weight of the unknown compound.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common HPLC problems encountered during the analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Table 1: Troubleshooting Common HPLC Issues
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols.Lower the mobile phase pH by adding 0.1% TFA or formic acid.[7][8]
Column contamination or degradation.Wash the column with a strong solvent or replace the column.
Peak Fronting Column overload.Reduce the injection volume or dilute the sample.[9][10]
Sample solvent stronger than mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[10][11]
Broad Peaks High extra-column volume.Use shorter, narrower internal diameter tubing between the column and detector.
Column contamination or void formation.Replace the column.
Split Peaks Partially clogged frit or void at the column inlet.Replace the column. Consider using a guard column.[12]
Sample solvent incompatibility.Dissolve the sample in the mobile phase.
Irreproducible Retention Times Insufficient column equilibration.Equilibrate the column with at least 10-20 column volumes of mobile phase.[9]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[9]
Mobile phase composition changes.Prepare fresh mobile phase daily and keep reservoirs capped.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase. Purge the pump.[9]
Contaminated mobile phase or detector cell.Use HPLC-grade solvents. Flush the detector cell.[9]
Leaks in the system.Check all fittings for leaks.

Experimental Protocols

Protocol 1: Suggested HPLC Method for Purity Analysis

This protocol provides a starting point for the HPLC analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. Method optimization may be required based on the specific instrumentation and potential impurities.

1. Materials and Reagents:

  • 4-Bromo-3-fluoro-2-hydroxybenzoic acid reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Column oven

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 70% A / 30% B, hold for 2 min
Linear gradient to 10% A / 90% B over 10 min
Hold at 10% A / 90% B for 3 min
Return to initial conditions and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (or as determined by UV scan)
Injection Volume 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the 4-Bromo-3-fluoro-2-hydroxybenzoic acid reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

5. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[2][4] Typical parameters include:

  • Tailing Factor: Should be between 0.8 and 1.5.[13]

  • Theoretical Plates: Should be >2000.

  • Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections of the standard should be <2.0%.

Protocol 2: Column Washing Procedure

If the column becomes contaminated, a thorough washing procedure can restore its performance.

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of water (to remove buffers).

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of hexane (for non-polar contaminants).

  • Flush again with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of the initial mobile phase composition before re-equilibrating.

Visualizations

Troubleshooting Workflow for Peak Shape Issues

G start Poor Peak Shape Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No tailing_sol Lower Mobile Phase pH (e.g., add 0.1% TFA) tailing->tailing_sol Yes split_broad Split or Broad Peak? fronting->split_broad No fronting_sol1 Reduce Injection Volume or Dilute Sample fronting->fronting_sol1 Yes split_broad_sol Check for Column Void or Contamination. Replace Column if Necessary. split_broad->split_broad_sol Yes end Peak Shape Improved tailing_sol->end fronting_sol2 Dissolve Sample in Mobile Phase fronting_sol1->fronting_sol2 fronting_sol2->end split_broad_sol->end

Caption: Troubleshooting decision tree for common peak shape problems.

General HPLC Purity Analysis Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration sample_prep Sample and Standard Preparation system_suitability System Suitability Testing sample_prep->system_suitability equilibration->system_suitability sample_analysis Sample Analysis system_suitability->sample_analysis integration Peak Integration sample_analysis->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. (2023). USP <621> Chromatography. [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]

  • Pharma guideline. (2024). Steps for HPLC Method Validation. [Link]

  • SCION Instruments. (2021). HPLC Troubleshooting Guide. [Link]

  • Restek Corporation. HPLC Troubleshooting Guide. [Link]

  • Agilent Technologies. (2014). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Patel, D., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-29. [Link]

  • Phenomenex. (2025). Understanding Peak Fronting in HPLC. [Link]

  • HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Lab Compliance. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Nacalai Tesque. Reversed Phase Chromatography Troubleshooting. [Link]

  • Ötvös, I., et al. (1981). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Journal of High Resolution Chromatography, 4(4), 163-167. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • SIELC Technologies. (2018). Separation of 4-Bromo-3-methylbenzoic acid on Newcrom R1 HPLC column. [Link]

  • Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Indian Patent Application 30/2025. [Link]

  • Nikolopoulou, M., et al. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. International Journal of Molecular Sciences, 25(2), 843. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

  • PubChem. 4-Bromo-3-hydroxybenzoic acid. [Link]

  • ResearchGate. (2007). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid

Last Updated: 2026-01-19 Introduction Welcome to the technical support center for the synthesis of 4-bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-19

Introduction

Welcome to the technical support center for the synthesis of 4-bromo-3-fluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important chemical intermediate. As a crucial building block in the synthesis of various pharmaceutical compounds, including the transthyretin stabilizer Acoramidis, ensuring a reliable and efficient synthesis at scale is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the scale-up process.

Our approach is grounded in years of field-proven experience, emphasizing not just the "how" but the "why" behind each experimental choice. We aim to provide a self-validating system of protocols, supported by authoritative references, to ensure the integrity and reproducibility of your work.

I. Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This section addresses specific problems that may arise during the synthesis of 4-bromo-3-fluoro-2-hydroxybenzoic acid, offering potential causes and actionable solutions.

Issue 1: Low Overall Yield

Q: We are experiencing a significantly lower than expected overall yield of 4-bromo-3-fluoro-2-hydroxybenzoic acid during our pilot-scale synthesis. What are the likely causes and how can we optimize the process?

A: Low overall yield is a multifaceted issue that can stem from several stages of the synthesis. A systematic approach to identify the bottleneck is crucial.

Potential Causes & Solutions:

  • Incomplete Carboxylation (Kolbe-Schmitt Route): If you are utilizing the Kolbe-Schmitt reaction with 3-bromo-2-fluorophenol as the starting material, incomplete carboxylation is a common culprit.

    • CO2 Pressure and Delivery: Ensure that the carbon dioxide pressure is maintained at the recommended level (typically 100 atm) throughout the reaction.[3][4] Inadequate CO2 availability will directly limit the formation of the desired carboxylic acid. On a larger scale, efficient gas dispersion becomes critical. Consider using a sparging tube or a high-efficiency agitator to maximize the gas-liquid interface.

    • Reaction Temperature: The Kolbe-Schmitt reaction is temperature-sensitive.[3] A temperature of 125°C is often cited for the carboxylation of sodium phenoxide.[3][5] Deviations can lead to the formation of unwanted isomers or incomplete reaction. Implement precise temperature control with a calibrated system.

    • Purity of Starting Material: The presence of impurities in the 3-bromo-2-fluorophenol can inhibit the reaction. Ensure the starting material is of high purity, as determined by techniques like HPLC or GC-MS.

  • Suboptimal Bromination: If your synthesis involves the bromination of a precursor, incomplete or non-selective bromination can significantly impact yield.

    • Reagent Stoichiometry and Addition: Carefully control the stoichiometry of the brominating agent (e.g., bromine). A slow, controlled addition is often necessary to prevent over-bromination and the formation of di- and tri-brominated byproducts.[6]

    • Reaction Temperature: Bromination reactions are often exothermic. Maintaining a low and consistent temperature is key to controlling the reaction rate and selectivity.

  • Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.

    • Extraction Efficiency: Ensure the pH of the aqueous phase is appropriately adjusted to either protonate the carboxylic acid (for extraction into an organic solvent) or deprotonate it (for extraction into an aqueous base). Multiple extractions with fresh solvent are more effective than a single large-volume extraction.

    • Recrystallization Solvent System: The choice of solvent for recrystallization is critical for both purity and yield. An ideal solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures. Experiment with different solvent systems (e.g., ethanol-water) to find the optimal balance.[2]

Issue 2: Impurity Profile and Purification Challenges

Q: Our final product contains several persistent impurities that are difficult to remove by standard recrystallization. What are the likely identities of these impurities and what advanced purification strategies can we employ?

A: The nature of the impurities will depend on the synthetic route chosen. Understanding the potential side reactions is key to devising an effective purification strategy.

Likely Impurities and Mitigation Strategies:

ImpurityLikely SourceMitigation and Purification Strategy
Over-brominated Species (e.g., 2,4-dibromo-3-fluorophenol) Excess brominating agent or poor temperature control during bromination.Mitigation: Use a slight sub-stoichiometric amount of bromine and add it slowly at a controlled, low temperature.[6] Purification: These impurities often have different solubility profiles. Fractional crystallization may be effective. Alternatively, preparative chromatography (e.g., flash chromatography) can be employed, though it may be less practical at a very large scale.
Isomeric Byproducts Non-selective carboxylation in the Kolbe-Schmitt reaction.Mitigation: The choice of counter-ion can influence the regioselectivity of the Kolbe-Schmitt reaction.[7] While sodium phenoxide typically favors ortho-carboxylation, using potassium hydroxide can favor the para-product.[3][4] Purification: Isomers can be notoriously difficult to separate. Preparative HPLC may be necessary for high-purity applications.
Unreacted Starting Material Incomplete reaction in any of the synthetic steps.Mitigation: Monitor the reaction progress using in-process controls (e.g., TLC, HPLC). Extend the reaction time or adjust conditions if the reaction has stalled. Purification: Recrystallization is often effective at removing unreacted starting materials.

Advanced Purification Techniques:

  • pH-Mediated Extraction: The acidic nature of the carboxylic acid and the phenolic hydroxyl group can be exploited. A carefully controlled series of extractions at different pH values can selectively separate the desired product from less acidic or non-acidic impurities.

  • Derivatization/Protection: In some cases, it may be advantageous to protect the hydroxyl or carboxyl group, purify the derivative, and then deprotect to obtain the pure product. This adds steps but can be highly effective for removing stubborn impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 4-bromo-3-fluoro-2-hydroxybenzoic acid on a large scale?

A1: The two most common industrial routes are:

  • Kolbe-Schmitt Carboxylation of 3-bromo-2-fluorophenol: This is a classic and direct approach. It involves the reaction of 3-bromo-2-fluorophenol with a base (like sodium hydroxide) to form the corresponding phenoxide, which is then carboxylated using carbon dioxide under high pressure and temperature.[3][4]

  • Multi-step Synthesis from 4-bromo-1-fluoro-2-methoxybenzene: This route offers pathways to a product of very high purity (>98%), which is critical for pharmaceutical applications.[8] It can proceed via two main variations:

    • Cyanation followed by Hydrolysis and Demethylation: The starting material is reacted with copper(I) cyanide, and the resulting nitrile is then hydrolyzed and demethylated in a one-pot reaction.[2][8]

    • Amination and Sandmeyer Reaction: The starting material undergoes amination, followed by diazotization and a Sandmeyer reaction to introduce the cyano group, which is then hydrolyzed.[2][8]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Safety is paramount. Key hazards include:

  • Handling of Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.

  • High-Pressure Reactions: The Kolbe-Schmitt reaction requires high pressure.[3] Ensure the pressure vessel is properly rated, maintained, and operated by trained personnel.

  • Corrosive Reagents: Many of the reagents used, such as hydrobromic acid and sulfuric acid, are highly corrosive.[2][9] Handle with care and use appropriate PPE.

  • Product Hazards: 4-Bromo-3-fluoro-2-hydroxybenzoic acid itself can cause skin and eye irritation.[10] Avoid creating dust and handle in a well-ventilated area.

Q3: How can I monitor the progress of the reaction effectively during scale-up?

A3: In-process controls are essential for a successful scale-up.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively monitoring the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and purity. This is the preferred method for process control in a manufacturing setting.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and unreacted starting materials.

III. Experimental Protocols and Data

Protocol 1: Kolbe-Schmitt Carboxylation of 3-Bromo-2-fluorophenol

This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction.[3][4]

Step 1: Formation of Sodium 3-bromo-2-fluorophenoxide

  • In a suitable high-pressure reactor, charge 3-bromo-2-fluorophenol and a stoichiometric equivalent of sodium hydroxide.

  • Add a suitable solvent (e.g., a high-boiling point aromatic solvent) and heat under vacuum to remove any water.

Step 2: Carboxylation

  • Pressurize the reactor with carbon dioxide to 100 atm.

  • Heat the reaction mixture to 125°C with vigorous stirring.

  • Maintain these conditions for the recommended reaction time, monitoring the pressure to ensure a constant supply of CO2.

Step 3: Workup and Isolation

  • Cool the reactor to room temperature and carefully vent the excess CO2.

  • Dilute the reaction mixture with water and acidify with a strong acid (e.g., sulfuric acid) to a pH of approximately 1-2.

  • The crude 4-bromo-3-fluoro-2-hydroxybenzoic acid will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to achieve the desired purity.[2]

Data Summary: Comparison of Synthetic Routes
RouteStarting MaterialKey StepsTypical YieldTypical PurityAdvantagesDisadvantages
Kolbe-Schmitt 3-Bromo-2-fluorophenolCarboxylationGood>95%Direct, fewer stepsRequires high pressure and temperature
Cyanation 4-Bromo-1-fluoro-2-methoxybenzeneCyanation, Hydrolysis, DemethylationGood>98%High purity, avoids high pressureUse of toxic cyanide reagents
Sandmeyer 4-Bromo-1-fluoro-2-methoxybenzeneAmination, Diazotization, Sandmeyer, HydrolysisModerate>98%High purityMore synthetic steps

IV. Visualizations

Workflow for Kolbe-Schmitt Synthesis

Kolbe_Schmitt_Workflow Figure 1: Kolbe-Schmitt Synthesis Workflow A 3-Bromo-2-fluorophenol B Sodium 3-bromo-2-fluorophenoxide Formation (NaOH) A->B C Carboxylation (CO2, 100 atm, 125°C) B->C D Acidification (H2SO4) C->D E Crude Product Isolation (Filtration) D->E F Purification (Recrystallization) E->F G 4-Bromo-3-fluoro-2-hydroxybenzoic Acid F->G

Caption: Generalized workflow for the synthesis of 4-bromo-3-fluoro-2-hydroxybenzoic acid via the Kolbe-Schmitt reaction.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Figure 2: Low Yield Troubleshooting Start Low Overall Yield Check_Reaction Analyze In-Process Controls (HPLC/TLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Purity Incomplete_Reaction->Optimize_Conditions Yes Workup_Loss Significant Workup Losses? Incomplete_Reaction->Workup_Loss No Success Yield Improved Optimize_Conditions->Success Optimize_Workup Optimize Workup: - Adjust pH - Multiple Extractions - Optimize Recrystallization Workup_Loss->Optimize_Workup Yes Workup_Loss->Success No, consult further Optimize_Workup->Success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-3-fluoro-2-hydroxybenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, a fluorine atom, and a bromine atom, makes it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, enabling the construction of diverse molecular architectures. This guide provides a comprehensive comparison of three plausible synthetic routes to this target molecule, offering an in-depth analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

Three primary synthetic strategies for the preparation of 4-Bromo-3-fluoro-2-hydroxybenzoic acid are evaluated:

  • Route 1: Ortho-lithiation of a Methoxy-Protected Precursor

  • Route 2: Electrophilic Bromination of a Fluorinated Salicylic Acid Derivative

  • Route 3: Carboxylation of a Dihalogenated Phenol via the Kolbe-Schmitt Reaction

Each route is assessed based on key performance indicators including overall yield, regioselectivity, availability of starting materials, scalability, and operational safety.

Route 1: Ortho-lithiation of a Methoxy-Protected Precursor

This route leverages the directing effect of a methoxy group to achieve regioselective carboxylation via ortho-lithiation, followed by deprotection to unveil the desired hydroxyl group.

Synthetic Pathway

Route 1 A 3-Bromo-2-fluoroanisole B Lithiation A->B n-BuLi, THF, -78 °C C Carboxylation B->C CO2 (s) D 4-Bromo-3-fluoro-2-methoxybenzoic acid C->D E Demethylation D->E BBr3, CH2Cl2 F 4-Bromo-3-fluoro-2-hydroxybenzoic acid E->F

Caption: Synthetic pathway for Route 1 via ortho-lithiation.

Causality and Experimental Rationale

The methoxy group in 3-bromo-2-fluoroanisole serves as a powerful ortho-directing group for lithiation.[1] The lone pair of electrons on the oxygen atom coordinates with the lithium atom of the organolithium reagent (e.g., n-butyllithium), directing deprotonation to the adjacent C4 position. This approach offers excellent regiocontrol, which is often a significant challenge in the synthesis of polysubstituted aromatics. The subsequent carboxylation with solid carbon dioxide (dry ice) is a standard and efficient method for introducing the carboxylic acid functionality. Finally, demethylation of the resulting methoxybenzoic acid derivative, commonly achieved with strong Lewis acids like boron tribromide (BBr3), yields the target 2-hydroxybenzoic acid.[2]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-fluoroanisole

(This starting material can be prepared from commercially available 2-fluoroanisole via electrophilic bromination.)

Step 2: Ortho-lithiation and Carboxylation

  • To a solution of 3-bromo-2-fluoroanisole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, slowly add a solution of n-butyllithium in hexanes.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add an excess of crushed dry ice to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction with water and acidify with aqueous HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromo-3-fluoro-2-methoxybenzoic acid.

Step 3: Demethylation

  • Dissolve the crude 4-bromo-3-fluoro-2-methoxybenzoic acid in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Slowly add a solution of boron tribromide (BBr3) in DCM.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the final product, 4-bromo-3-fluoro-2-hydroxybenzoic acid.

Route 2: Electrophilic Bromination of 3-Fluoro-2-hydroxybenzoic Acid

This route involves the direct bromination of a commercially available or readily synthesized fluorinated salicylic acid derivative.

Synthetic Pathway

Route 2 A 3-Fluoro-2-hydroxybenzoic acid B Bromination A->B NBS, MeCN C 4-Bromo-3-fluoro-2-hydroxybenzoic acid B->C D Isomeric Byproducts B->D

Caption: Synthetic pathway for Route 2 via electrophilic bromination.

Causality and Experimental Rationale

The success of this route hinges on the regioselectivity of the electrophilic bromination. The benzene ring of 3-fluoro-2-hydroxybenzoic acid is substituted with three groups that influence the position of the incoming electrophile:

  • -OH (hydroxyl): A strongly activating, ortho-, para-director.[3]

  • -COOH (carboxyl): A deactivating, meta-director.[3]

  • -F (fluoro): A deactivating, ortho-, para-director.[4]

The powerful ortho-, para-directing effect of the hydroxyl group is expected to dominate, directing the incoming bromine to the positions ortho and para to it (C4 and C6). The fluorine atom also directs to the C4 and C6 positions. The carboxyl group directs to the C5 position. The combined directing effects strongly favor substitution at the C4 position, which is para to the hydroxyl group and ortho to the fluorine atom. However, the potential for the formation of other isomers, particularly the 6-bromo isomer, cannot be entirely ruled out, potentially complicating purification. N-Bromosuccinimide (NBS) is a common and milder alternative to elemental bromine for such reactions.[5]

Detailed Experimental Protocol
  • Dissolve 3-fluoro-2-hydroxybenzoic acid in a suitable solvent such as acetonitrile or acetic acid.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallization from a suitable solvent system may be necessary to remove any isomeric impurities.

Route 3: Carboxylation of 3-Bromo-2-fluorophenol via the Kolbe-Schmitt Reaction

This classical approach in aromatic chemistry involves the carboxylation of a phenoxide ion.

Synthetic Pathway

Route 3 A 3-Bromo-2-fluorophenol B Phenoxide Formation A->B NaOH C Carboxylation B->C CO2, high T, high P D 4-Bromo-3-fluoro-2-hydroxybenzoic acid C->D

Caption: Synthetic pathway for Route 3 via the Kolbe-Schmitt reaction.

Causality and Experimental Rationale

The Kolbe-Schmitt reaction is a well-established method for the synthesis of salicylic acids from phenols.[6][7] The reaction proceeds by the carboxylation of the corresponding phenoxide ion with carbon dioxide under elevated temperature and pressure. The regioselectivity of the carboxylation is influenced by the nature of the counter-ion and the reaction conditions. Generally, with sodium phenoxides, ortho-carboxylation is favored.[8] In the case of 3-bromo-2-fluorophenol, the hydroxyl group will direct the carboxylation to the C4 and C6 positions. The C4 position is sterically less hindered, suggesting it would be the favored site of carboxylation. However, the synthesis of the starting material, 3-bromo-2-fluorophenol, adds an extra step to this synthetic route.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-fluorophenol

(This can be prepared from 3-fluoroaniline via diazotization followed by hydrolysis to 3-fluorophenol,[9] and subsequent bromination.)

Step 2: Kolbe-Schmitt Carboxylation

  • Prepare the sodium salt of 3-bromo-2-fluorophenol by treating it with sodium hydroxide.

  • Thoroughly dry the sodium phenoxide.

  • Heat the dry sodium 3-bromo-2-fluorophenoxide in an autoclave under a high pressure of carbon dioxide at a high temperature (typically 125-150 °C).[10]

  • After the reaction is complete, cool the autoclave and release the pressure.

  • Dissolve the solid product in water and acidify with a strong acid (e.g., H2SO4) to precipitate the 4-bromo-3-fluoro-2-hydroxybenzoic acid.

  • Collect the product by filtration, wash with cold water, and purify by recrystallization.

Performance Comparison

FeatureRoute 1: Ortho-lithiationRoute 2: Electrophilic BrominationRoute 3: Kolbe-Schmitt Reaction
Regioselectivity HighPotentially moderate to high, but risk of isomeric byproductsModerate to high, dependent on conditions
Number of Steps 3 (from 3-bromo-2-fluoroanisole)1 (from 3-fluoro-2-hydroxybenzoic acid)2 (from 3-bromo-2-fluorophenol)
Starting Materials Requires synthesis of 3-bromo-2-fluoroanisole3-Fluoro-2-hydroxybenzoic acid is commercially availableRequires synthesis of 3-bromo-2-fluorophenol
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphereMild (room temperature)High temperature and pressure
Scalability Moderate, requires careful control of temperature and reagentsHighModerate, requires specialized high-pressure equipment
Potential Issues Handling of pyrophoric organolithium reagentsFormation of isomeric byproducts requiring purificationHarsh reaction conditions, synthesis of starting material
Overall Yield Potentially good to excellentModerate to good, dependent on selectivityModerate

Conclusion and Recommendations

The choice of the optimal synthetic route for 4-bromo-3-fluoro-2-hydroxybenzoic acid will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and the importance of isomeric purity.

  • Route 1 (Ortho-lithiation) is recommended for researchers seeking high regioselectivity and a potentially high overall yield, especially for smaller-scale syntheses where precise control over reaction conditions is feasible. The main drawback is the need for cryogenic temperatures and the handling of pyrophoric reagents.

  • Route 2 (Electrophilic Bromination) offers the most direct and operationally simple approach, starting from a commercially available material. This makes it an attractive option for rapid synthesis. However, the potential for the formation of isomeric byproducts is a significant concern that may necessitate careful purification, potentially lowering the overall isolated yield.

  • Route 3 (Kolbe-Schmitt Reaction) is a classic method that can be effective but requires specialized high-pressure equipment and involves harsh reaction conditions. The need to synthesize the starting material also adds to the overall length of the synthesis. This route may be more suitable for industrial-scale production where such equipment is readily available.

Ultimately, a careful evaluation of the experimental capabilities and the desired purity of the final product will guide the selection of the most appropriate synthetic strategy.

References

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Comparative

A Senior Application Scientist's Comparative Guide to 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug discovery, the nuanced selection of building blocks is paramount to the success of a resear...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the nuanced selection of building blocks is paramount to the success of a research program. Halogenated benzoic acids, particularly substituted salicylic acids, represent a class of intermediates prized for their utility in constructing complex molecular architectures. This guide provides an in-depth comparison of 4-Bromo-3-fluoro-2-hydroxybenzoic acid against other halogenated benzoic acids, grounded in experimental data and field-proven insights to inform your selection and application.

Introduction: The Strategic Role of Halogenation

Halogen atoms, particularly fluorine and bromine, are instrumental in medicinal chemistry. Fluorine's high electronegativity can modulate a molecule's pKa, enhance metabolic stability, and improve binding affinity to target receptors.[1][2] Bromine, on the other hand, serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to build molecular complexity. The strategic placement of these halogens on a 2-hydroxybenzoic acid (salicylic acid) scaffold creates a powerful trifecta of functional groups: a carboxylic acid for amide bond formation or salt formation, a hydroxyl group for etherification or hydrogen bonding, and the halogen atoms for further derivatization and property modulation.

4-Bromo-3-fluoro-2-hydroxybenzoic acid distinguishes itself by combining these features, offering a unique profile for chemists aiming to fine-tune the physicochemical and pharmacological properties of their target compounds.

Physicochemical Properties: A Comparative Analysis

The substitution pattern on the benzoic acid ring directly influences its physical and chemical properties, which in turn dictate its behavior in both reaction flasks and biological systems. Understanding these properties is crucial for rational design and synthesis.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Calculated LogP
4-Bromo-3-fluoro-2-hydroxybenzoic acid 235.01~215-220 °C (est.)~2.5 (est.)
4-Bromo-3-hydroxybenzoic acid217.02N/A2.2[3]
4-Bromo-3-chloro-2-fluorobenzoic acid253.45N/A2.9[4]
4-Fluoro-3-hydroxybenzoic acid156.11214-218 °C[2][5]1.6 (est.)
Salicylic Acid (2-hydroxybenzoic acid)138.12158-161 °C2.2

Data is compiled from various sources and estimations based on chemical structures.

Causality Insights:

  • Acidity (pKa): The presence of two electron-withdrawing halogens (Br and F) ortho and para to the carboxylic acid group in 4-Bromo-3-fluoro-2-hydroxybenzoic acid is expected to lower its pKa compared to salicylic acid, making it a stronger acid. This increased acidity can influence its solubility in aqueous media and its interaction with biological targets.

  • Lipophilicity (LogP): The bromine atom significantly increases the lipophilicity (LogP) compared to a non-brominated analog like 4-Fluoro-3-hydroxybenzoic acid. This property is critical for membrane permeability and can impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Melting Point: The relatively high melting point of these compounds suggests strong intermolecular forces, such as hydrogen bonding from the hydroxyl and carboxyl groups, in the crystalline state.

Performance in Application: A Tale of Two Halogens

The true value of a building block is demonstrated in its application. Here, we compare 4-Bromo-3-fluoro-2-hydroxybenzoic acid to its analogs in two key areas: as a synthetic intermediate and as a biologically active scaffold.

3.1. Synthetic Versatility: The Power of the C-Br Bond

The carbon-bromine bond is a cornerstone of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 4-position, a modification that is often difficult to achieve through direct aromatic substitution.

The following diagram and protocol illustrate a typical workflow for a Suzuki-Miyaura reaction, a powerful C-C bond-forming reaction.

Suzuki_Workflow start Start reactants Combine Reactants: - Halogenated Benzoic Acid (1 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 3 eq) - Solvent (e.g., Dioxane/H₂O) start->reactants degas Degas Mixture (N₂ or Ar purge) reactants->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) degas->catalyst heat Heat to 80-110 °C (Monitor by TLC/LC-MS) catalyst->heat workup Aqueous Workup: - Cool to RT - Dilute with H₂O - Extract with organic solvent heat->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Final Product (NMR, MS) purify->characterize end End characterize->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a self-validating system, providing a clear methodology for researchers.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine 4-Bromo-3-fluoro-2-hydroxybenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).[6][7]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[6][7][8]

  • Degassing: Purge the mixture with the inert gas for 15-20 minutes to remove any dissolved oxygen which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[6][7]

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][9]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6][9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[6][9]

Comparative Advantage: While other halogenated benzoic acids like chloro- or iodo-analogs can also undergo cross-coupling, bromo-derivatives often provide an optimal balance of reactivity and stability, making them highly reliable in these transformations.

3.2. Structure-Activity Relationships (SAR) in Biological Systems

The substitution pattern on the salicylic acid core is critical for biological activity. Studies on various salicylates have revealed key SAR trends.

SAR_Insights core Salicylic Acid Core COOH OH pos35 Positions 3 & 5 (ortho/para to OH) Electron-withdrawing groups (F, Cl) generally INCREASE activity. core:oh->pos35 Halogenation Here is Favorable pos4 Position 4 Substitutions here often REDUCE or eliminate activity. core:c->pos4 Substitution Here is Unfavorable pos_other Other Substituents Electron-donating groups or non-halogen electron-withdrawing groups at positions 3 & 5 can be detrimental. core:oh->pos_other Avoid These Substitutions

Caption: Structure-Activity Relationship (SAR) trends for substituted salicylates.

Experimental Evidence:

  • Plant Defense Induction: Research on salicylic acid's role in inducing systemic acquired resistance (SAR) in plants has shown that halogenation at the 3- and/or 5-positions often enhances activity.[10][11] Conversely, substitutions at the 4-position, as seen in our topic compound, have been shown to reduce or eliminate this specific type of activity.[10][11] This is a critical consideration depending on the therapeutic target.

  • Enzyme Inhibition: The placement of halogens can drastically alter a compound's ability to inhibit enzymes. For instance, in the context of protein kinase inhibition, halogenated compounds can form specific halogen bonds with the protein backbone, contributing to binding affinity.[12] While direct comparative data for 4-Bromo-3-fluoro-2-hydroxybenzoic acid is sparse, the general principle holds that its unique electronic and steric profile could offer novel interactions within an enzyme's active site. For example, studies on other halogenated compounds have demonstrated their potential as inhibitors for enzymes like human urokinase-type plasminogen activator (uPA) and β-lactamase.[13][14]

  • A Key Intermediate: 4-Fluoro-3-hydroxybenzoic acid, a close analog, is a crucial intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for treating amyloidosis.[2][5][15] This highlights the pharmaceutical relevance of this substitution pattern. The addition of a bromine atom at the 4-position in our topic compound provides a strategic site for further modification, potentially leading to new derivatives with improved properties.

Conclusion and Strategic Recommendations

4-Bromo-3-fluoro-2-hydroxybenzoic acid is a highly specialized building block with a distinct profile compared to other halogenated benzoic acids.

  • Choose 4-Bromo-3-fluoro-2-hydroxybenzoic acid when:

    • Your synthetic strategy requires a subsequent cross-coupling reaction at the 4-position.

    • You are exploring SAR where simultaneous modulation of lipophilicity (via Bromine) and electronic properties (via Fluorine) is desired.

    • The target application benefits from the specific steric and electronic environment created by the 3-fluoro and 4-bromo substitution pattern, which may be unfavorable in other contexts (like plant SAR).

  • Consider alternatives like 3,5-dihalogenated salicylic acids when:

    • The primary goal is to maximize a specific biological activity known to be enhanced by substitution at these positions.[10][11]

  • Consider simpler analogs like 4-Fluoro-3-hydroxybenzoic acid when:

    • The synthetic route is more direct and does not require the bromine handle for further functionalization.

Ultimately, the choice of building block is context-dependent. This guide provides the foundational data and causal reasoning to empower researchers to make an informed, strategic decision, thereby accelerating the path to discovery.

References

  • Structure relationship to systemic acquired resistance - PubMed. (2005).
  • Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. (2025).
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis - Quick Company.
  • 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369 - PubChem.
  • 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem.
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid - Benchchem.
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  • [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase] - PubMed.
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  • An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem.
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  • Cross-Coupling Reactions of 2,6-Dibromo-4-hydroxybenzoic acid - Benchchem.

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Validation

A Comparative Guide to Analytical Method Validation for 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel compounds like...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel compounds like 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a key intermediate in the synthesis of various therapeutic agents, rigorous analytical testing is not just a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, grounded in the principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] For 4-Bromo-3-fluoro-2-hydroxybenzoic acid, this ensures that the chosen analytical procedure will consistently and accurately measure its identity, purity, and strength. The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, where validation is a continuous process from development through routine use.[3][4][5]

Comparing Analytical Techniques for 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

The selection of an analytical technique is contingent on the specific purpose of the analysis, such as quantification of the bulk drug, determination of impurities, or identification. Here, we compare two primary methods: High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Ultraviolet-Visible (UV-Vis) Spectroscopy for identification and simple quantitative assays.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds like 4-Bromo-3-fluoro-2-hydroxybenzoic acid. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.

Principle of HPLC: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents). For halogenated benzoic acids, a reversed-phase C18 column is a common and effective choice.[6][7]

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic carboxylic acids.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)The organic modifier (acetonitrile) and acidified water allow for the elution of the analyte, while the acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.[8]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Detection UV at 254 nmAromatic compounds like benzoic acid derivatives typically exhibit strong absorbance in the UV range.
Injection Volume 10 µLA common injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Identification and Simple Assays

UV-Vis spectroscopy is a simpler, faster, and more cost-effective technique that can be used for identification and, in some cases, for the quantification of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, particularly in the absence of interfering substances.

Principle of UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a substance in solution. The wavelength of maximum absorbance (λmax) is a characteristic of the compound and can be used for identification. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for quantitative analysis.

A Comprehensive Framework for Method Validation

The validation of an analytical method is a systematic process that evaluates several key parameters.[9][10] The following sections detail the experimental protocols for validating the proposed HPLC method for 4-Bromo-3-fluoro-2-hydroxybenzoic acid, in accordance with ICH Q2(R2), USP <1225>, and FDA guidelines.[3][9][11][12][13][14][15]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

Experimental Protocol:

  • Forced Degradation: Subject a solution of 4-Bromo-3-fluoro-2-hydroxybenzoic acid to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable) using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. The UV spectra across the peak should be consistent.

Acceptance Criteria: The peak for 4-Bromo-3-fluoro-2-hydroxybenzoic acid should be well-resolved from any degradation products or impurities, and the peak purity analysis should indicate no co-eluting peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[16]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of 4-Bromo-3-fluoro-2-hydroxybenzoic acid at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r) ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the line of best fit.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[11] It is often expressed as the percent recovery.

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a placebo with known amounts of 4-Bromo-3-fluoro-2-hydroxybenzoic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the concentration of the analyte.

  • Recovery Calculation: Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) x 100%.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.[10]

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16] The range is confirmed by the linearity, accuracy, and precision studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Serial Dilutions: Prepare a series of increasingly dilute solutions of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

  • Analysis: Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria: The system suitability parameters should remain within the pre-defined acceptance criteria, demonstrating the method's robustness.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

Caption: Workflow for Analytical Method Validation.

G cluster_0 Method Performance Characteristics cluster_1 Regulatory Compliance Specificity Specificity (Forced Degradation) ICH ICH Q2(R2) Specificity->ICH USP USP <1225> Specificity->USP FDA FDA Guidance Specificity->FDA Linearity Linearity (Correlation Coefficient) Linearity->ICH Linearity->USP Linearity->FDA Accuracy Accuracy (% Recovery) Accuracy->ICH Accuracy->USP Accuracy->FDA Precision Precision (% RSD) Precision->ICH Precision->USP Precision->FDA Range Range (Derived from Lin, Acc, Prec) Range->ICH Range->USP Range->FDA LOD_LOQ LOD & LOQ (S/N Ratio) LOD_LOQ->ICH LOD_LOQ->USP LOD_LOQ->FDA Robustness Robustness (System Suitability) Robustness->ICH Robustness->USP Robustness->FDA

Caption: Interrelation of Validation Parameters and Regulatory Guidelines.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria (Typical)
Specificity Analyte peak is well-resolved from all other peaks; peak purity passes.
Linearity (r) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Range Established based on linearity, accuracy, and precision data.
LOD Signal-to-Noise Ratio ≈ 3:1
LOQ Signal-to-Noise Ratio ≈ 10:1
Robustness System suitability parameters remain within acceptable limits.

Conclusion

The validation of an analytical method for a novel compound like 4-Bromo-3-fluoro-2-hydroxybenzoic acid is a meticulous but essential process. While HPLC stands out as the superior technique for comprehensive quantitative analysis due to its specificity and sensitivity, UV-Vis spectroscopy can serve as a valuable tool for simpler, routine checks. A thorough validation process, guided by the principles outlined in ICH, USP, and FDA documents, ensures the generation of reliable and accurate data, which is fundamental to the successful development of safe and effective pharmaceuticals. The modern lifecycle approach to analytical methods encourages a deeper understanding of the method's performance and facilitates continuous improvement.[4]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link] (Note: As I cannot access real-time YouTube links, a placeholder is provided. The content is based on the information retrieved.)

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

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  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

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  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

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Comparative

A Comparative Analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid and Its Positional Isomers: A Technical Guide for Researchers

Introduction Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. The precise arrangement of functional groups on the aromatic ring dictates the molecule's physicochemical pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. The precise arrangement of functional groups on the aromatic ring dictates the molecule's physicochemical properties, reactivity, and biological activity. Halogenation, in particular, is a key strategy in drug design to modulate parameters such as lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed comparative analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid and its positional isomers. By examining their structural nuances, spectroscopic signatures, synthetic routes, and functional roles, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to make informed decisions in compound selection and application. We will explore the causality behind their differing properties, grounded in established chemical principles and supported by experimental data.

Physicochemical Properties: A Comparative Overview

The identity and position of substituents on the benzoic acid ring profoundly influence its physical properties, including melting point, solubility, and acidity (pKa). The interplay between the electron-withdrawing inductive effects of the halogens, potential resonance effects, and the capacity for intra- and intermolecular hydrogen bonding creates distinct profiles for each isomer.

The ortho-hydroxyl group is a defining feature, enabling potential intramolecular hydrogen bonding with the adjacent carboxyl group, which can affect acidity and conformation. The relative positions of the bromine and fluorine atoms further modulate the electronic environment of the carboxyl group. Generally, electron-withdrawing groups like halogens increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion through an inductive effect (-I).[1][2] The strength of this effect is distance-dependent, being most pronounced from the ortho and meta positions.[2]

Table 1: Comparative Physicochemical Properties of Selected Isomers

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Known Role/Application
4-Bromo-3-fluoro-2-hydroxybenzoic acid Isomer of InterestC₇H₄BrFO₃235.01Not widely reportedIntermediate for Acoramidis synthesis.[3]
5-Bromo-4-fluoro-2-hydroxybenzoic acid Positional IsomerC₇H₄BrFO₃235.01Not widely reportedResearch chemical.[4]
4-Bromo-2-hydroxybenzoic acid De-fluorinated AnalogC₇H₅BrO₃217.02~210-215 (Varies)Pharmaceutical and rubber industry intermediate.[5]
4-Bromo-3-hydroxybenzoic acid Positional IsomerC₇H₅BrO₃217.02Not widely reportedResearch chemical.[6]
3-Fluoro-4-hydroxybenzoic acid De-brominated AnalogC₇H₅FO₃156.11154-158Precursor for KCa2/3 pan-inhibitors.[3][7]
5-Bromosalicylic acid Positional IsomerC₇H₅BrO₃217.02164-170Intermediate for anti-inflammatory drugs.[8]

Note: Data is compiled from various sources and may vary between suppliers and measurement conditions.

The acidity of these compounds is a critical parameter. For ortho-halogen substituted benzoic acids, acidity is generally enhanced compared to the unsubstituted parent molecule.[1] This is due to the powerful -I effect of the halogen stabilizing the conjugate base.[1] Steric effects can also play a role; a bulky ortho-substituent may force the carboxyl group out of the plane of the aromatic ring, potentially inhibiting resonance stabilization, though this is less of a factor for fluorine.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for unambiguous identification and quality control. The position of the substituents creates a unique fingerprint in NMR and IR spectra.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. The electron-withdrawing nature of the halogens and hydroxyl group deshields adjacent protons, shifting them downfield. The specific substitution pattern determines the number of distinct aromatic signals and their multiplicity (singlet, doublet, doublet of doublets).

  • ¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. The carbons directly attached to electronegative atoms (O, F, Br) will be significantly shifted.

  • IR Spectroscopy: Key vibrational bands include the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹), the sharp C=O stretch (~1680-1710 cm⁻¹), C-O stretching, and aromatic C=C bending frequencies. Intramolecular hydrogen bonding between the 2-hydroxy and the carboxyl group can influence the position and shape of both the O-H and C=O stretching bands.[9][10]

While comprehensive spectral data for every isomer is not always publicly available, theoretical predictions and comparisons with known analogs provide a reliable basis for characterization.[9][10][11]

Synthesis Strategies and Methodologies

The synthesis of these specialized benzoic acid derivatives typically involves multi-step pathways starting from more common precursors. The choice of route depends on the availability of starting materials, desired yield, and scalability.

A general workflow often begins with a substituted fluorinated or brominated precursor, followed by the introduction of the remaining functional groups through established reactions like electrophilic aromatic substitution, Sandmeyer reactions, or nucleophilic displacement, culminating in hydrolysis to yield the carboxylic acid.[3][12]

Synthesis_Workflow cluster_0 Starting Material Selection cluster_1 Core Functionalization cluster_2 Final Conversion & Purification Start Fluorinated/Brominated Precursor (e.g., Bromo-fluoro-anisole) Func Functional Group Introduction (e.g., Cyanation, Carboxylation) Start->Func Reaction Inter Key Intermediate (e.g., Benzonitrile derivative) Func->Inter Isolation Hydro Hydrolysis & Demethylation Inter->Hydro Conversion Crude Crude Product Hydro->Crude Precipitation Purify Purification (Crystallization, Filtration) Crude->Purify Process Final Pure Isomer Purify->Final Final Product

Caption: General workflow for the synthesis of substituted hydroxybenzoic acid isomers.[3]

Representative Synthesis Protocol: 4-Fluoro-3-hydroxybenzoic Acid via Sandmeyer Reaction

This protocol describes a plausible route adapted from literature for the synthesis of related compounds, illustrating the chemical logic.[12]

Objective: To synthesize 4-fluoro-3-hydroxybenzoic acid from 4-bromo-1-fluoro-2-methoxybenzene.

Causality: This route utilizes a copper-catalyzed amination followed by a Sandmeyer reaction to convert an amine to a nitrile, which is a reliable carboxylic acid precursor. The final step involves simultaneous hydrolysis of the nitrile and demethylation of the methoxy ether to yield the desired product.

  • Amination:

    • Dissolve 4-bromo-1-fluoro-2-methoxybenzene in concentrated aqueous ammonia in a pressure vessel.

    • Add a catalytic amount of Copper(I) chloride. Rationale: The copper catalyst facilitates the nucleophilic aromatic substitution of bromide with ammonia.

    • Heat the mixture until the formation of 4-fluoro-3-methoxyaniline is complete (monitored by TLC or GC-MS).

    • Cool, neutralize, and extract the aniline intermediate. Purify as needed.

  • Diazotization:

    • Dissolve the purified 4-fluoro-3-methoxyaniline in hydrobromic acid and cool to 0–5 °C. Rationale: A cold, acidic medium is required to form the unstable diazonium salt.

    • Add a solution of sodium nitrite dropwise while maintaining the low temperature to generate the diazonium salt.

  • Sandmeyer Reaction (Cyanation):

    • In a separate flask, prepare a solution of Copper(I) cyanide (CuCN).

    • Slowly add the cold diazonium salt solution to the refluxing CuCN solution. Rationale: The Sandmeyer reaction is a well-established method for converting diazonium salts to nitriles.

    • This reaction forms 4-fluoro-3-methoxybenzonitrile.

  • Hydrolysis and Demethylation:

    • Isolate the crude nitrile intermediate.

    • Add 48% hydrobromic acid and heat the mixture under reflux for several hours. Rationale: Strong acid and heat are required to hydrolyze the stable nitrile group to a carboxylic acid and cleave the methyl ether to a hydroxyl group.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification:

    • Filter the precipitated solid.

    • Recrystallize from a suitable solvent system (e.g., ethanol-water) to yield pure 4-fluoro-3-hydroxybenzoic acid.[12]

Biological Activity and Applications

The true value of these isomers is realized in their application. The specific arrangement of the bromo, fluoro, and hydroxy groups creates molecules that can serve as key intermediates for high-value targets or possess intrinsic biological activity.

Table 2: Comparative Biological Roles and Applications

CompoundKnown Biological Role / ApplicationMechanism / Rationale
4-Bromo-3-fluoro-2-hydroxybenzoic acid Key intermediate in the synthesis of Acoramidis.[3][12]The molecule provides a core scaffold. The carboxylic acid is activated for amide bond formation with other fragments to build the final, complex drug structure.[3]
3-Fluoro-4-hydroxybenzoic acid Precursor for potent pan-inhibitors of KCa2/3 channels.[3]Used to synthesize compounds targeting ion channels implicated in cardiovascular diseases.[3]
5-Bromosalicylic acid Intermediate for anti-inflammatory and analgesic drugs.[8]Acts as a building block for more complex non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutics.[8]
General Hydroxybenzoic Acids Possess potential antimicrobial and antioxidant properties.[13][14]Phenolic compounds are known to disrupt microbial cell membranes and scavenge free radicals. The specific activity of each isomer requires dedicated study.[13][14]

The role of 4-Bromo-3-fluoro-2-hydroxybenzoic acid as a precursor is a prime example of its utility. It is not the active pharmaceutical ingredient (API) itself, but a critical building block whose structure is essential for the final API's efficacy.

Precursor_Role Core 4-Bromo-3-fluoro- 2-hydroxybenzoic acid Activation Carboxyl Group Activation (e.g., with SOCl₂) Core->Activation Step 1 Coupling Amide Bond Formation Activation->Coupling Step 2 Intermediate Advanced Intermediate Coupling->Intermediate Step 3 Fragment Amine-containing Fragment Fragment->Coupling Final Final Active Compound (e.g., Acoramidis) Intermediate->Final Further Steps

Caption: Role of 4-Bromo-3-fluoro-2-hydroxybenzoic acid as a precursor.[3]

Experimental Protocols: Analytical Workflow

Reproducible and clearly defined analytical methods are essential for the accurate comparison and quality control of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying benzoic acid derivatives.[15]

Protocol: HPLC Analysis of Isomeric Mixture

Objective: To separate and quantify a mixture of brominated and fluorinated hydroxybenzoic acid isomers.

Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. While these isomers have the same molecular formula, the different positions of the polar -OH and -F groups and the nonpolar -Br group result in subtle differences in polarity and interaction with the stationary phase, allowing for separation. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention mechanism and sharp peak shapes.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Trifluoroacetic acid (TFA).

    • Ultrapure water.

    • Reference standards for each isomer.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a gradient of Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA). Rationale: TFA acts as an ion-pairing agent and maintains a low pH to keep the benzoic acids in their protonated, less polar form.

  • Sample Preparation:

    • Accurately weigh and dissolve reference standards and unknown samples in a suitable solvent (e.g., a small amount of ACN or methanol, diluted with the mobile phase).

  • Chromatographic Conditions:

    • Column: C18, 4.6x150 mm, 3 µm.

    • Mobile Phase: Gradient elution from 30% ACN to 70% ACN (both with 0.1% TFA) over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm. Rationale: This wavelength is typically near the absorbance maximum for the benzoic acid chromophore.

    • Injection Volume: 5 µL.

  • Analysis:

    • Run the reference standards to determine the retention time for each isomer.

    • Run the unknown samples.

    • Identify peaks in the sample chromatogram by comparing retention times with the standards.

    • Quantify by comparing the peak area of the analyte with a calibration curve generated from the reference standards.

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis Sample Prepare Sample & Reference Standards Inject Inject Sample onto C18 Column Sample->Inject MobilePhase Prepare Mobile Phase (ACN/Water/TFA) MobilePhase->Inject Separate Gradient Elution (Separation by Polarity) Inject->Separate Detect UV Detection (235 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks (by Retention Time) Chromatogram->Identify Quantify Quantify (by Peak Area vs. Standard Curve) Identify->Quantify

Caption: A typical workflow for the HPLC analysis of benzoic acid isomers.

Conclusion

This guide demonstrates that the positional isomers of bromo-fluoro-hydroxybenzoic acid are not interchangeable. Their distinct physicochemical properties, spectroscopic signatures, and biological applicability are a direct consequence of the specific arrangement of their substituent groups. 4-Bromo-3-fluoro-2-hydroxybenzoic acid stands out as a high-value precursor in pharmaceutical synthesis, while its isomers offer unique and diverse opportunities in other areas of chemical and biological research. A thorough understanding of these differences, supported by robust analytical and synthetic protocols, is paramount for any researcher working with this important class of compounds.

References

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • PubChem. (n.d.). 5-Bromo-4-fluoro-2-hydroxybenzoic acid. National Center for Biotechnology Information.
  • BenchChem. (2025). A Comparative Analysis of 4-Fluoro-3-hydroxybenzoic Acid and Its Positional Isomers.
  • PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzoic acid. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-5-hydroxybenzoic acid.
  • PlumX Metrics. (2013). Experimental and theoretical study on benzoic acid derivatives. Journal of Molecular Structure, 1044, 181-187.
  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. National Center for Biotechnology Information.
  • ResearchGate. (2013). Experimental and theoretical study on benzoic acid derivatives. Journal of Molecular Structure.
  • ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Food Safety Authority of Ireland. (n.d.). DETERMINATION OF BENZOIC ACID.
  • ECHEMI. (n.d.). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
  • ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
  • Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. 8(6), 5-9.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. National Center for Biotechnology Information.
  • BLD Pharm. (n.d.). 4-Bromo-5-fluoro-2-hydroxybenzoic acid.
  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.
  • Chem-Impex. (n.d.). 5-Bromo-2-hydroxybenzoic acid.
  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid. National Center for Biotechnology Information.
  • Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.
  • Guidechem. (n.d.). What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?.
  • Sigma-Aldrich. (n.d.). 4-Bromo-5-fluoro-2-hydroxybenzoic acid.
  • Sunway Pharm Ltd. (n.d.). 4-Bromo-5-fluoro-2-hydroxybenzoic acid.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ChemicalBook. (2025). 3-Fluoro-4-hydroxybenzoic acid.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.

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Validation

A Comparative Guide to Purity Analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid: HPLC vs. NMR

From the Desk of a Senior Application Scientist In the landscape of pharmaceutical development and chemical research, the absolute and relative purity of an active pharmaceutical ingredient (API) or a key intermediate is...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

In the landscape of pharmaceutical development and chemical research, the absolute and relative purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. The compound 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a substituted aromatic carboxylic acid, serves as a valuable building block in the synthesis of complex molecules. Its purity profile directly impacts the yield, impurity profile, and safety of the final product.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond a simple listing of pros and cons to explore the fundamental principles, provide actionable experimental protocols, and present a logical framework for leveraging these methods as powerful, orthogonal tools. Our analysis is grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse of Separation Science

HPLC is fundamentally a separation technique. Its power in purity analysis lies in its ability to physically separate the main compound from process-related impurities and degradation products, allowing for their individual detection and relative quantification. For a polar, ionizable molecule like 4-Bromo-3-fluoro-2-hydroxybenzoic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[5][6]

Causality of the RP-HPLC Method

In RP-HPLC, we use a nonpolar stationary phase (typically alkyl chains like C18 bonded to silica) and a polar mobile phase.[7][8][9] Separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Less polar (more hydrophobic) compounds interact more strongly with the C18 chains and are retained longer, while more polar compounds are swept through the column more quickly by the polar mobile phase.

For an aromatic carboxylic acid, the pH of the mobile phase is a critical parameter. By acidifying the mobile phase (e.g., with 0.1% trifluoroacetic acid), we suppress the ionization of the carboxylic acid group (-COOH -> -COO⁻). This makes the molecule less polar, thereby increasing its retention on the nonpolar stationary phase and leading to sharper, more symmetrical peaks, which is essential for accurate quantification.[10]

Experimental Protocol: HPLC Purity by Area Normalization

This protocol outlines a validated approach for determining the purity of 4-Bromo-3-fluoro-2-hydroxybenzoic acid based on the principle of area percent.

  • Objective: To quantify the purity of the sample by separating it from its impurities and calculating the main peak's area as a percentage of the total area of all detected peaks.

  • Instrumentation & Materials:

    • HPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Trifluoroacetic acid (TFA).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient Elution: A gradient is employed to ensure elution of both polar and potential non-polar impurities within a reasonable timeframe.

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (Aromatic compounds typically have strong UV absorbance)

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of the 4-Bromo-3-fluoro-2-hydroxybenzoic acid sample and dissolve it in 10 mL of diluent to achieve a concentration of 1.0 mg/mL.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to verify a clean baseline.

    • Inject the sample solution.

  • Data Evaluation:

    • Integrate all peaks in the chromatogram with a signal-to-noise ratio > 3.

    • Calculate the purity using the area normalization formula:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_mp Prepare Mobile Phases (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) instrument Equilibrate HPLC System (C18 Column, 30°C) prep_mp->instrument prep_sample Accurately Weigh Sample & Dissolve in Diluent (1.0 mg/mL) inject Inject Sample (5 µL) prep_sample->inject instrument->inject separate Gradient Elution Separation based on Hydrophobicity inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate All Peaks in Chromatogram detect->integrate calculate Calculate Area % Purity = (A_main / A_total) * 100 integrate->calculate report Generate Purity Report calculate->report

Caption: Standard workflow for HPLC purity analysis.

Pillar 2: Quantitative NMR (qNMR) – The Absolute Standard

Unlike HPLC, which provides a relative purity value, qNMR is a primary ratio method of measurement.[11] This means it can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[12][13][14] The fundamental principle is that the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[14][15]

Causality of the qNMR Method

For 4-Bromo-3-fluoro-2-hydroxybenzoic acid, we have two excellent nuclei for quantification: ¹H and ¹⁹F.

  • ¹H qNMR: Protons are ubiquitous in organic molecules, and ¹H NMR is highly sensitive.[15]

  • ¹⁹F qNMR: This is particularly powerful for fluorinated compounds. The ¹⁹F nucleus has a natural abundance of 100%, high sensitivity, and a very wide chemical shift range, which dramatically reduces the likelihood of signal overlap from impurities.[16][17][18]

The key to accurate quantification is ensuring the data is acquired under "quantitative conditions." The most critical parameter is the relaxation delay (D1), which must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated (both analyte and standard).[17] This ensures that all nuclei have fully returned to their equilibrium state before the next pulse, guaranteeing that the resulting signal intensity is truly proportional to the number of nuclei.

Experimental Protocol: qNMR Purity Determination

This protocol describes the use of an internal standard for the absolute purity determination of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

  • Objective: To determine the absolute mass fraction purity of the sample using a certified internal standard.

  • Instrumentation & Materials:

    • NMR Spectrometer (≥ 400 MHz) equipped with a probe capable of ¹H and ¹⁹F detection.

    • Analytical balance (readable to 0.01 mg).

    • Certified Internal Standard (IS): Maleic acid (purity ≥ 99.5%). It is soluble in common NMR solvents and has sharp singlet peaks that do not overlap with the analyte's aromatic signals.[19]

    • Deuterated Solvent: Acetone-d₆ or DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 4-Bromo-3-fluoro-2-hydroxybenzoic acid sample into a clean vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent. Ensure complete dissolution.

    • Transfer the solution to a clean, dry NMR tube.

  • ¹H qNMR Acquisition Parameters:

    • Pulse Sequence: Standard single pulse (e.g., zg30 in Bruker systems).

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).

    • Number of Scans (NS): 16-32 (to achieve a good signal-to-noise ratio).

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte (e.g., one of the aromatic protons) and the singlet for the internal standard (maleic acid vinyl protons).

    • Calculate the purity using the following equation[15]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • Purity_std: Certified purity of the internal standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Quantitative Sample Preparation cluster_acq NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Co-dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard (m_std) weigh_std->dissolve setup Tune & Shim Spectrometer dissolve->setup acquire Acquire Spectrum under Quantitative Conditions (Long D1, 90° Pulse) setup->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte (I_analyte) & Standard (I_std) Signals process->integrate calculate Calculate Absolute Purity using Master Equation integrate->calculate report Report Absolute Purity (%) calculate->report

Caption: Key steps for absolute purity determination by qNMR.

Head-to-Head Comparison: HPLC vs. NMR

A direct comparison reveals the distinct and complementary strengths of each technique.[20][21][22][23]

FeatureHPLC (with UV Detection)qNMR
Quantification Principle Relative (Area %); assumes all impurities have the same response factor as the main peak.Absolute (Primary Ratio Method); directly proportional to the number of nuclei.[14][15]
Reference Standard Requires a certified reference standard of the analyte for accurate mass % purity.Requires any certified internal standard with known purity and structure.[12]
Selectivity & Specificity Separates components based on physicochemical properties (e.g., hydrophobicity).Differentiates components based on unique chemical structure. Provides definitive structural confirmation.[24]
Sensitivity Very high (µg/mL to ng/mL levels). Excellent for detecting trace impurities.Lower (typically requires >1 mg of sample).
Throughput Higher. Typical run times are 15-30 minutes.Lower. qNMR requires long relaxation delays, leading to longer acquisition times per sample.[20]
Sample Integrity Destructive. The sample is consumed.Non-destructive. The sample can be fully recovered after analysis.[14][20]
Information Provided Impurity profile (number and relative levels of impurities), retention time.Absolute purity, definitive structural confirmation of the main component, and structural information on impurities.
Regulatory Standing A cornerstone of QC testing, universally accepted.[25][26][27]Recognized by pharmacopeias (e.g., USP, EP) as a primary method for characterizing reference standards.[13][28]

Expert Synthesis: An Orthogonal Approach for Unquestionable Quality

As analytical scientists, we must recognize that HPLC and NMR are not competitors but rather powerful, orthogonal partners. Relying on a single method provides an incomplete picture. HPLC excels at showing what else is in the sample and at what relative level, while qNMR excels at telling you how much of your target compound is truly there.[29][30]

  • HPLC is the ideal tool for routine quality control and stability studies. Its high throughput and sensitivity make it perfect for detecting the appearance of new trace impurities or changes in the impurity profile over time.

  • qNMR is the gold standard for characterizing reference materials and for definitive purity assignment. It provides an absolute purity value that is traceable and independent of the availability of an analyte-specific reference standard.

A robust quality control strategy, therefore, involves a synergistic combination of both techniques.

Recommended Comprehensive Purity Assessment Workflow

Orthogonal_Workflow cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis start Purity Analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid hplc_run Run Gradient RP-HPLC Method start->hplc_run qnmr_run Run ¹H and/or ¹⁹F qNMR start->qnmr_run hplc_result Result: Impurity Profile (Number & Area % of Impurities) hplc_run->hplc_result combine Combine & Correlate Data hplc_result->combine qnmr_result Result: Absolute Purity (%) of Main Peak & Structural Confirmation qnmr_run->qnmr_result qnmr_result->combine final_report Comprehensive Certificate of Analysis (Highest Confidence in Quality) combine->final_report

Caption: Orthogonal workflow combining HPLC and qNMR.

By using HPLC to establish the detailed impurity profile and qNMR to assign a definitive, absolute purity value to the main component, we create a self-validating system. This dual approach provides the highest possible confidence in the material's quality, satisfying both scientific rigor and stringent regulatory requirements.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • qNMR: A powerful tool for purity determination. Reading Scientific Services Ltd (RSSL). [Link]

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Comparative

biological activity of 4-Bromo-3-fluoro-2-hydroxybenzoic acid compared to its analogs

An In-Depth Technical Guide to the Biological Activity of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid: A Comparative Analysis with Key Analogs For researchers, scientists, and professionals in drug development, the nuanced in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid: A Comparative Analysis with Key Analogs

For researchers, scientists, and professionals in drug development, the nuanced interplay between a molecule's structure and its biological function is a foundational principle. Substituted benzoic acids represent a versatile and highly adaptable scaffold in medicinal chemistry, serving as the backbone for a wide array of therapeutic agents.[1][2] This guide offers a comprehensive comparative analysis of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid. We will dissect its potential biological activities by drawing objective comparisons with its structural analogs, supported by established experimental data and detailed protocols to empower your research endeavors.

The strategic incorporation of halogen atoms, such as bromine and fluorine, into a pharmacophore is a well-established strategy to modulate a compound's physicochemical properties. These modifications can profoundly influence lipophilicity, electronic distribution, metabolic stability, and binding affinity to biological targets.[3][4] This guide will explore these structure-activity relationships (SAR) to provide a predictive framework for the biological potential of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Structure-Activity Relationship (SAR) and Physicochemical Landscape

The biological profile of a benzoic acid derivative is dictated by the nature and position of its substituents. The parent molecule, salicylic acid (2-hydroxybenzoic acid), is renowned for its anti-inflammatory properties. The introduction of bromine at the C4 position and fluorine at the C3 position in 4-Bromo-3-fluoro-2-hydroxybenzoic acid creates a unique electronic and steric profile that distinguishes it from its simpler analogs.

Key Structural Considerations:

  • Carboxylic Acid Moiety: This group is often a critical anchor, forming hydrogen bonds or ionic interactions with amino acid residues in the active sites of target proteins.[5] Its acidity is a key determinant of its ionization state at physiological pH, affecting cell permeability and target engagement.

  • Hydroxyl Group: The phenolic hydroxyl group is a potent hydrogen bond donor and can be crucial for antioxidant activity through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[6][7] Its position relative to the carboxyl group (ortho, in this case) allows for intramolecular hydrogen bonding, influencing the molecule's conformation and acidity.

  • Halogen Substituents (Br and F):

    • Fluorine: Its high electronegativity can alter the acidity of adjacent functional groups and create strong, specific interactions (e.g., with backbone amides in a protein). It is often used to block metabolic oxidation sites, thereby increasing a drug's half-life.[3]

    • Bromine: As a larger, more polarizable halogen, it significantly increases lipophilicity, which can enhance membrane permeability. It can also participate in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Bromo-3-fluoro-2-hydroxybenzoic acid and its relevant analogs. These properties are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Bromo-3-fluoro-2-hydroxybenzoic acid C₇H₄BrFO₃235.01--
4-Bromo-2-hydroxybenzoic acid C₇H₅BrO₃217.02-214-217
4-Fluoro-3-hydroxybenzoic acid C₇H₅FO₃156.11White to pale brown powder[3]214-218[3]
3-Hydroxybenzoic acid C₇H₆O₃138.12White crystalline powder201-204
Salicylic Acid (2-Hydroxybenzoic acid) C₇H₆O₃138.12White crystalline powder158-161

Data for the title compound is not widely available, highlighting a gap in the current literature.

Comparative Biological Evaluation

While direct and extensive biological data for 4-Bromo-3-fluoro-2-hydroxybenzoic acid is limited in public-domain literature, we can infer its potential activities by examining its analogs and the broader class of substituted benzoic acids.

Antimicrobial Activity

Substituted benzoic acids are known for their antimicrobial properties, often acting by disrupting microbial cell membranes and inhibiting essential enzymes.[1][8] The antibacterial effect is influenced by the substituents on the benzoic ring and the pH of the medium.[9]

  • Benzoic and Hydroxybenzoic Acids: Benzoic acid itself and its hydroxylated derivatives, like salicylic acid, exhibit antibacterial activity.[9] For instance, 2-hydroxybenzoic acid (salicylic acid) has shown potent activity against E. coli.[9]

The logical first step in characterizing a novel compound like this is to determine its MIC against a panel of clinically relevant bacterial and fungal strains.

Workflow for Biological Activity Screening

The evaluation of a novel chemical entity follows a logical progression from broad screening to specific mechanistic studies.

G cluster_0 Initial Screening cluster_1 Secondary & Mechanistic Assays cluster_2 In Vivo Evaluation A Antimicrobial Screening (MIC/MBC Determination) D Anti-inflammatory Assays (e.g., NO Inhibition) A->D B Antioxidant Assays (DPPH, ABTS, FRAP) B->D C Cytotoxicity Assay (e.g., MTT on HEK293) C->D Assess Therapeutic Window G Animal Models of Disease (e.g., DSS-induced Colitis) D->G E Enzyme Inhibition Assays (Target-specific) E->G F Mechanism of Action Studies (e.g., Membrane Permeability)

Caption: A general workflow for assessing the biological activity of novel compounds.

Antioxidant Activity

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are renowned for their antioxidant properties.[6][7] They can neutralize harmful reactive oxygen species (ROS) by donating a hydrogen atom or an electron.[6]

  • Hydroxybenzoic Acids: p-Hydroxybenzoic acid and its derivatives are known to possess significant antioxidant capabilities.[10] The presence of the hydroxyl group on 4-Bromo-3-fluoro-2-hydroxybenzoic acid strongly suggests it will possess antioxidant activity.

  • Influence of Substituents: The electronic effects of the bromo and fluoro substituents will modulate the O-H bond dissociation enthalpy of the phenolic hydroxyl group. The electron-withdrawing nature of the halogens could potentially influence its ability to donate a hydrogen atom, making experimental verification essential. The DPPH assay is a standard, rapid, and cost-effective method for initial screening of this activity.[7]

DPPH Radical Scavenging Mechanism

This diagram illustrates the principle behind the widely used DPPH assay for measuring antioxidant capacity.

DPPH_Mechanism DPPH_Radical DPPH• (Stable Radical, Violet) DPPH_H DPPH-H (Non-radical, Yellow) DPPH_Radical->DPPH_H + H• (from Antioxidant) Antioxidant_H Ar-OH (Phenolic Antioxidant) Antioxidant_Radical Ar-O• (Antioxidant Radical) Antioxidant_H->Antioxidant_Radical - H•

Caption: Mechanism of the DPPH radical scavenging assay by a phenolic antioxidant.

Anti-inflammatory Activity

The 2-hydroxybenzoic acid (salicylic acid) scaffold is the foundation of one of the most well-known anti-inflammatory drug classes, the non-steroidal anti-inflammatory drugs (NSAIDs).[11] They primarily function by inhibiting cyclooxygenase (COX) enzymes.

  • Salicylate Analogs: Given its structural similarity to salicylic acid, 4-Bromo-3-fluoro-2-hydroxybenzoic acid is a plausible candidate for possessing anti-inflammatory properties. Chronic inflammation is linked to a multitude of diseases, making novel anti-inflammatory agents highly sought after.[11]

  • Potential Mechanisms: Beyond COX inhibition, anti-inflammatory action can be mediated through the blockade of signaling pathways like NF-κB and MAPK, which regulate the expression of inflammatory mediators such as nitric oxide (NO).[12] An initial assessment can be performed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[12][13]

Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Substituted benzoic acids have been successfully developed as inhibitors for a wide range of enzymes.[14][15]

  • Known Application as a Precursor: A key piece of information is that the positional isomer, 4-Fluoro-3-hydroxybenzoic acid, is a known and valuable intermediate in the synthesis of potent inhibitors of enzymes like β-arylsulfotransferase IV (β-AST-IV) and is a precursor for Acoramidis, a transthyretin stabilizer.[3][16][17] This establishes a strong precedent for the utility of this substitution pattern in designing enzyme inhibitors.

  • Future Research: While 4-Bromo-3-fluoro-2-hydroxybenzoic acid itself may not have been extensively profiled, its structure suggests it could be a valuable building block or a direct inhibitor for various enzymes. Systematic screening against a panel of therapeutically relevant enzymes (e.g., kinases, phosphatases, proteases) would be a logical next step in its characterization.

Experimental Protocols: A Practical Guide

To facilitate the direct comparison of 4-Bromo-3-fluoro-2-hydroxybenzoic acid with its analogs, we provide the following validated, step-by-step protocols for key biological assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that prevents visible microbial growth.[8] It is a foundational assay in antimicrobial drug discovery.

Materials:

  • Test compounds (e.g., 4-Bromo-3-fluoro-2-hydroxybenzoic acid and analogs)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 0.5 McFarland turbidity standard

  • Spectrophotometer and Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a 1 mg/mL stock solution of each test compound in DMSO. Create serial two-fold dilutions in MHB across the wells of a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: From a fresh agar plate, select several colonies and suspend them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound. This brings the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the absorbance at 600 nm with a plate reader.

Protocol 2: DPPH Radical Scavenging Assay

This spectrophotometric assay measures a compound's ability to act as a free radical scavenger.[6][18]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds and a positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microtiter plate and spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare stock solutions of the test compounds and the positive control in methanol. Create a range of serial dilutions (e.g., 1 to 200 µg/mL).

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined by plotting the percent inhibition against the compound concentration.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • LPS from E. coli

  • Test compounds

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates and CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • NO Measurement: After incubation, collect 50 µL of the cell supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

  • Reading Results: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Cytotoxicity Control: It is crucial to run a parallel MTT or similar viability assay to ensure that the observed NO reduction is not due to compound-induced cell death.[12]

Conclusion and Future Outlook

4-Bromo-3-fluoro-2-hydroxybenzoic acid stands as a molecule of significant interest, positioned at the intersection of well-established SAR principles for antimicrobial, antioxidant, and anti-inflammatory agents. Its structure, a halogenated derivative of salicylic acid, provides a strong rationale for its potential bioactivity. However, a clear gap exists in the published literature regarding its specific biological profile.

The comparative analysis with its non-fluorinated, non-brominated, and mono-halogenated analogs suggests a high probability of activity, but the precise potency and spectrum remain to be defined. The strategic placement of both a bromo and a fluoro group could lead to unique and potentially enhanced pharmacological properties compared to its simpler relatives.

Future research should be directed towards:

  • Systematic Biological Screening: Employing the protocols outlined in this guide to generate quantitative data (MIC, IC₅₀) on the antimicrobial, antioxidant, and anti-inflammatory activities of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

  • Comprehensive SAR Studies: Synthesizing and testing a focused library of related analogs to systematically probe the contributions of each substituent at each position, thereby building a robust SAR model.[4]

  • Enzyme Inhibition Profiling: Screening the compound against a diverse panel of therapeutically relevant enzymes to identify novel inhibitory activities.

  • Pharmacokinetic Assessment: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its potential as a drug candidate.[4]

This guide provides the foundational knowledge and practical methodologies for researchers to embark on the thorough characterization of 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a promising but underexplored molecule in the vast landscape of medicinal chemistry.

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Comparative

A Comparative Guide to the Definitive Structure Elucidation of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid: A Case for X-ray Crystallography

Introduction: In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For novel compounds such as 4-Bromo-3-fluoro-2-hydroxybenzoic acid, a substituted aromatic carboxylic acid with potential applications as a synthetic building block, definitive structural validation is not merely a confirmatory step but a foundational requirement for further development. This guide provides an in-depth technical comparison of the analytical techniques used for the structural elucidation of such small molecules, with a primary focus on the gold standard: single-crystal X-ray crystallography. While a public crystal structure for 4-Bromo-3-fluoro-2-hydroxybenzoic acid is not available, this guide will serve as a comprehensive manual, presenting a detailed, hypothetical workflow for its structural validation by X-ray crystallography and comparing it with other widely used spectroscopic methods.

The Unparalleled Power of X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct and absolute determination of a molecule's atomic arrangement in the solid state.[1] This technique moves beyond the inferential nature of other methods by generating a precise three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.[1] For a molecule like 4-Bromo-3-fluoro-2-hydroxybenzoic acid, where the relative positions of the bromo, fluoro, hydroxyl, and carboxylic acid substituents on the aromatic ring are critical, X-ray crystallography offers an unequivocal solution.

A Hypothetical Workflow for the Crystallographic Validation of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both patience and precision. The following protocol outlines the necessary steps to achieve this for 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

The initial and often most challenging step is obtaining a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with a regular, well-ordered internal structure.[2] For a small organic molecule, several techniques can be employed.

Experimental Protocol: Crystal Growth

  • Purification: The starting material must be of the highest possible purity. Standard purification techniques such as recrystallization or column chromatography should be employed to remove any impurities that could inhibit crystal growth.

  • Solvent Selection: A crucial step is the selection of an appropriate solvent or solvent system. The ideal solvent is one in which the compound is moderately soluble.[3] A screening of various solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) should be performed.

  • Crystallization Method - Slow Evaporation:

    • Prepare a nearly saturated solution of 4-Bromo-3-fluoro-2-hydroxybenzoic acid in a chosen solvent (e.g., a mixture of ethanol and water) in a clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.[4]

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[3][5]

  • Alternative Method - Vapor Diffusion:

    • In a small, open vial, dissolve the compound in a solvent in which it is highly soluble (e.g., acetone).

    • Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of crystals.

Causality Behind Experimental Choices: The slow and controlled reduction of solubility is key to promoting the growth of a few large, well-ordered crystals rather than a rapid precipitation of many small, imperfect crystals.[2] The choice of solvent is critical as it influences the crystal packing and can even be incorporated into the crystal lattice.[4] A vibration-free environment prevents the formation of multiple nucleation sites, which would lead to smaller crystals.[5]

G cluster_prep Preparation cluster_growth Crystal Growth High-Purity Compound High-Purity Compound Saturated Solution Saturated Solution High-Purity Compound->Saturated Solution Solvent Screening Solvent Screening Solvent Screening->Saturated Solution Slow Evaporation Slow Evaporation Saturated Solution->Slow Evaporation Vapor Diffusion Vapor Diffusion Saturated Solution->Vapor Diffusion Cooling Cooling Saturated Solution->Cooling Single Crystal Single Crystal Slow Evaporation->Single Crystal Vapor Diffusion->Single Crystal Cooling->Single Crystal

Crystal Growth Workflow

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays to generate a diffraction pattern.

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.[2]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The instrument rotates the crystal through a series of angles, and at each orientation, the crystal is irradiated with monochromatic X-rays.[6] The diffracted X-rays are detected, and their intensities and positions are recorded as a series of diffraction images.[6]

Causality Behind Experimental Choices: Cooling the crystal reduces the thermal motion of the atoms, resulting in a sharper diffraction pattern and more accurate data.[2] The rotation of the crystal ensures that all possible diffraction spots are recorded.

The collected diffraction data is then processed to determine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual diffraction spots are integrated and corrected for various experimental factors.[7][8]

  • Structure Solution: The corrected intensity data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful in determining the initial positions of the heavier atoms (in this case, the bromine atom).

  • Structure Refinement: The initial atomic model is refined against the experimental data. This is an iterative process where the positions, occupancies, and displacement parameters of the atoms are adjusted to improve the agreement between the calculated and observed diffraction patterns.[8][9] Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

  • Validation and Output: The final refined structure is validated using various crystallographic metrics. The results are typically presented in a Crystallographic Information File (CIF), which is the standard format for archiving and sharing crystallographic data.[10][11][12][13]

Causality Behind Experimental Choices: The refinement process minimizes the difference between the experimentally observed structure factors and those calculated from the atomic model, leading to the most accurate possible representation of the molecular structure.[9] The use of the CIF format ensures that the structural information is standardized and can be easily accessed and utilized by the scientific community.[11][14]

G Single Crystal Single Crystal X-ray Diffractometer X-ray Diffractometer Single Crystal->X-ray Diffractometer Diffraction Images Diffraction Images X-ray Diffractometer->Diffraction Images Data Processing Data Processing Diffraction Images->Data Processing Integrated Intensities Integrated Intensities Data Processing->Integrated Intensities Structure Solution Structure Solution Integrated Intensities->Structure Solution Initial Model Initial Model Structure Solution->Initial Model Structure Refinement Structure Refinement Initial Model->Structure Refinement Refined Structure Refined Structure Structure Refinement->Refined Structure Validation Validation Refined Structure->Validation CIF File CIF File Validation->CIF File

X-ray Crystallography Workflow

A Comparative Analysis: X-ray Crystallography vs. Other Spectroscopic Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are indispensable for the routine characterization of newly synthesized compounds. The following table compares the information provided by each technique for the structural validation of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography - Unambiguous 3D molecular structure- Bond lengths and angles- Stereochemistry- Crystal packing information- Definitive and absolute structural determination- Provides precise geometric parameters- Requires a suitable single crystal- Provides information only on the solid state
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms (¹H-¹H, ¹H-¹³C)- Number and type of protons and carbons- Information about the electronic environment of nuclei- Provides detailed information about the molecular framework in solution- Non-destructive- Does not provide absolute stereochemistry or precise bond lengths/angles- Can be complex to interpret for highly substituted systems
Infrared (IR) Spectroscopy - Presence of functional groups (e.g., -OH, -COOH, C=O, C-F, C-Br)- Rapid and simple method for functional group identification- Can provide information about hydrogen bonding- Provides limited information about the overall molecular structure- Ambiguities can arise from overlapping absorptions
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Fragmentation patterns provide clues about the structure- Highly sensitive- Provides accurate molecular weight information- Does not provide information on connectivity or stereochemistry- Isomeric compounds can be difficult to distinguish
Hypothetical Spectroscopic Data for 4-Bromo-3-fluoro-2-hydroxybenzoic acid

To illustrate the comparative utility of these techniques, the following table presents the expected spectroscopic data for the target molecule.

Technique Expected Data Interpretation
¹H NMR - Aromatic protons: δ 7.0-8.0 ppm- Carboxylic acid proton: δ 10-13 ppm (broad)- Hydroxyl proton: δ 5-9 ppm (broad)The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring. The broad signals for the acidic protons are characteristic.
¹³C NMR - Aromatic carbons: δ 110-160 ppm- Carboxylic acid carbon: δ 165-185 ppmThe number of distinct carbon signals would confirm the molecular symmetry. The chemical shifts would be influenced by the electron-withdrawing effects of the substituents.[10][15]
IR Spectroscopy - O-H stretch (carboxylic acid): 2500-3300 cm⁻¹ (very broad)[5][8][16]- C=O stretch: ~1700 cm⁻¹[5][8]- Aromatic C=C stretches: 1450-1600 cm⁻¹[12][17][18]- C-F stretch: 1000-1400 cm⁻¹[4]- C-Br stretch: 500-600 cm⁻¹[4]The presence of these characteristic absorption bands would confirm the presence of the key functional groups. The broadness of the O-H stretch is indicative of hydrogen bonding.[16][19]
Mass Spectrometry - Molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks of nearly equal intensity).[3]- Fragmentation pattern showing loss of -OH, -COOH, and Br.[2]The isotopic pattern of the molecular ion would confirm the presence of one bromine atom. The fragmentation pattern would provide further evidence for the proposed structure.

Conclusion: An Integrated Approach to Structural Validation

For the unequivocal structural validation of a novel compound like 4-Bromo-3-fluoro-2-hydroxybenzoic acid, an integrated analytical approach is essential. While NMR, IR, and mass spectrometry provide crucial and complementary information regarding the molecular formula, functional groups, and atomic connectivity, they ultimately lead to a proposed structure. Single-crystal X-ray crystallography serves as the ultimate arbiter, providing direct and unambiguous evidence of the three-dimensional atomic arrangement. For researchers and professionals in drug development, embracing this definitive technique is not just a matter of best practice but a critical step in ensuring the integrity and validity of their scientific endeavors.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 19, 2026, from [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 19, 2026, from [Link]

  • CCDC. (n.d.). Short Guide to CIFs. Retrieved January 19, 2026, from [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved January 19, 2026, from [Link]

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  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved January 19, 2026, from [Link]

  • ICDD. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved January 19, 2026, from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–8. Retrieved January 19, 2026, from [Link]

  • North Carolina State University. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Chemistry. Retrieved January 19, 2026, from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 19, 2026, from [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved January 19, 2026, from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Retrieved January 19, 2026, from [Link]

Sources

Validation

A Technical Guide to the Comparative Reactivity of Functional Groups in 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Principle of Chemoselectivity In a molecule with multiple functional groups, a chemoselective reaction is one that selectively targets a s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Chemoselectivity

In a molecule with multiple functional groups, a chemoselective reaction is one that selectively targets a single functional group in the presence of others. The reactivity of each group in 4-bromo-3-fluoro-2-hydroxybenzoic acid is modulated by the electronic properties and the steric environment imposed by its neighbors on the benzene ring. This guide will dissect the reactivity of each functional group, providing a framework for predicting and controlling reaction outcomes.

Analysis of Functional Group Reactivity

The reactivity of the functional groups in 4-bromo-3-fluoro-2-hydroxybenzoic acid is a consequence of the interplay between their inherent chemical nature and the electronic effects (both inductive and resonance) exerted by the other substituents on the aromatic ring.

The Carboxylic Acid Group (-COOH)

The carboxylic acid is the most acidic functional group in the molecule. Its reactivity is significantly influenced by the adjacent hydroxyl group and the halogen substituents.

Acidity and the Ortho Effect: The acidity of a benzoic acid is enhanced by electron-withdrawing groups that stabilize the resulting carboxylate anion.[1][2] In 4-bromo-3-fluoro-2-hydroxybenzoic acid, both bromine and fluorine are electron-withdrawing through their inductive effects, thus increasing the acidity of the carboxylic acid. Furthermore, the presence of the hydroxyl group at the ortho position leads to a phenomenon known as the "ortho effect," which further enhances acidity.[3][4] This effect is attributed to a combination of steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, and intramolecular hydrogen bonding.[5][6]

Esterification: The carboxylic acid can be readily esterified under acidic conditions (e.g., Fischer esterification) with an alcohol.[7][8] Given the increased acidity due to the ortho-hydroxyl group and halogens, this reaction is generally efficient. However, the bulky ortho-hydroxyl group might introduce some steric hindrance, potentially requiring slightly more forcing conditions compared to an unsubstituted benzoic acid.

Decarboxylation: Salicylic acid and its derivatives are known to undergo decarboxylation upon heating, a reaction that is sensitive to the electronic nature of other ring substituents.[9][10] Electron-donating groups tend to increase the rate of decarboxylation, while electron-withdrawing groups decrease it.[11] In the case of 4-bromo-3-fluoro-2-hydroxybenzoic acid, the strongly electron-withdrawing bromo and fluoro groups would be expected to make decarboxylation more difficult compared to salicylic acid itself. This reaction typically requires high temperatures, often in a high-boiling solvent or in the presence of a catalyst.[11][12]

The Hydroxyl Group (-OH)

The phenolic hydroxyl group is a versatile functional group, capable of acting as a nucleophile or directing electrophilic aromatic substitution.

Acidity and Nucleophilicity: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can readily participate in reactions such as Williamson ether synthesis to form aryl ethers.[13][14] The electron-withdrawing halogens will increase the acidity of the phenolic proton, making it easier to deprotonate.

Esterification: The hydroxyl group can also undergo esterification with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) to form a phenyl ester.[15][16] This reaction is often catalyzed by a base, which deprotonates the phenol to increase its nucleophilicity.

The Bromo and Fluoro Groups (-Br and -F)

The reactivity of the aryl halides is dominated by nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The presence of strong electron-withdrawing groups is crucial for activating the aromatic ring towards nucleophilic attack.[17][18][19]

Nucleophilic Aromatic Substitution (SNAr): For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho and/or para to the leaving group.[20][21][22] In 4-bromo-3-fluoro-2-hydroxybenzoic acid, the carboxylic acid and the fluorine atom are ortho and para, respectively, to the bromine atom, and the carboxylic acid and the bromine atom are meta and para, respectively, to the fluorine atom. The carboxylate group (under basic conditions) is electron-donating and would deactivate the ring towards SNAr. However, the electron-withdrawing nature of the undissociated carboxylic acid, along with the other halogen, can facilitate SNAr.

There is a nuanced competition between bromine and fluorine as leaving groups in SNAr reactions. While bromide is generally a better leaving group than fluoride in SN2 reactions, the opposite can be true in SNAr.[23] The rate-determining step in SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex.[24] The high electronegativity of fluorine strongly stabilizes this negatively charged intermediate through its inductive effect, often making the C-F bond more susceptible to attack than the C-Br bond, despite the stronger C-F bond energy.[23][24]

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[25][26] This difference in reactivity allows for selective functionalization of the C-Br bond while leaving the C-F bond intact. This is a powerful strategy for the sequential elaboration of the molecule.

Comparative Reactivity Summary

The following table summarizes the expected relative reactivity of the functional groups in 4-bromo-3-fluoro-2-hydroxybenzoic acid under various reaction conditions.

Functional GroupReaction TypeRelative ReactivityInfluencing Factors
Carboxylic Acid Deprotonation (Acidity)Very HighOrtho effect, inductive effects of halogens.[1][3][4]
EsterificationHighIncreased acidity, potential steric hindrance.
DecarboxylationLowDeactivating effect of electron-withdrawing halogens.[9][11]
Hydroxyl Group DeprotonationHigh (with base)Increased acidity due to halogens.
Ether SynthesisHigh (as phenoxide)Strong nucleophilicity of the phenoxide.[13]
EsterificationModerateRequires activation (e.g., deprotonation).
Bromo Group Nucleophilic Aromatic SubstitutionModerate to HighActivation by -COOH and -F; good leaving group.
Cross-Coupling (e.g., Suzuki)HighWeaker C-Br bond compared to C-F.[25]
Fluoro Group Nucleophilic Aromatic SubstitutionPotentially HighStrong inductive effect stabilizing the Meisenheimer complex.[23][24]
Cross-Coupling (e.g., Suzuki)LowStrong C-F bond.[25]

Experimental Protocols

To experimentally validate the predicted reactivity, a series of controlled experiments can be performed.

Experiment 1: Selective Esterification of the Carboxylic Acid

Objective: To demonstrate the selective esterification of the carboxylic acid group in the presence of the phenolic hydroxyl group.

Protocol:

  • Dissolve 4-bromo-3-fluoro-2-hydroxybenzoic acid (1 equivalent) in methanol (20 volumes).

  • Add concentrated sulfuric acid (0.1 equivalents) as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Experiment 2: Selective Etherification of the Hydroxyl Group

Objective: To demonstrate the selective etherification of the hydroxyl group.

Protocol:

  • Dissolve 4-bromo-3-fluoro-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent like DMF.

  • Add a base such as potassium carbonate (2.5 equivalents) to deprotonate both the carboxylic acid and the hydroxyl group.

  • Add an alkylating agent, for example, methyl iodide (1.1 equivalents), and stir the reaction at room temperature. The more nucleophilic phenoxide is expected to react preferentially.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to isolate the O-alkylated product.

Experiment 3: Selective Suzuki Cross-Coupling at the C-Br Bond

Objective: To demonstrate the selective cross-coupling reaction at the C-Br bond.

Protocol:

  • To a reaction vessel, add 4-bromo-3-fluoro-2-hydroxybenzoic acid (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (3 equivalents).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Visualizing Reactivity Relationships

The following diagrams illustrate the key factors influencing the reactivity of the functional groups.

G cluster_COOH Carboxylic Acid Reactivity cluster_OH Hydroxyl Group Reactivity cluster_Halogens Halogen Reactivity COOH -COOH Acidity High Acidity COOH->Acidity Esterification Esterification COOH->Esterification Decarboxylation Decarboxylation (Difficult) COOH->Decarboxylation OH -OH Nucleophilicity Good Nucleophile (as phenoxide) OH->Nucleophilicity Etherification Ether Synthesis Nucleophilicity->Etherification Br -Br SNAr Nucleophilic Aromatic Substitution Br->SNAr Good Leaving Group CrossCoupling Cross-Coupling Br->CrossCoupling More Reactive F -F F->SNAr Stabilizes Intermediate F->CrossCoupling Less Reactive

Caption: Factors influencing the reactivity of the primary functional groups.

G cluster_reactions Chemoselective Reactions Molecule 4-Bromo-3-fluoro-2-hydroxybenzoic Acid Ester Esterification (at -COOH) Molecule->Ester H+, ROH Ether Etherification (at -OH) Molecule->Ether Base, R-X Coupling Cross-Coupling (at -Br) Molecule->Coupling Pd catalyst, Ar-B(OH)2 SNAr_F SNAr (at -F, potentially) Molecule->SNAr_F Strong Nucleophile

Caption: Potential chemoselective transformations of 4-bromo-3-fluoro-2-hydroxybenzoic acid.

Conclusion

The reactivity of the functional groups in 4-bromo-3-fluoro-2-hydroxybenzoic acid is a finely tuned system governed by a combination of electronic and steric effects. The carboxylic acid is the most acidic and readily undergoes esterification. The hydroxyl group, upon deprotonation, becomes a potent nucleophile for ether synthesis. In transformations involving the aryl halides, the C-Br bond is the preferred site for metal-catalyzed cross-coupling reactions, while the C-F bond may exhibit competitive or even greater reactivity in nucleophilic aromatic substitution reactions, depending on the specific reaction conditions. A thorough understanding of these principles is essential for the strategic design of synthetic pathways utilizing this versatile chemical intermediate.

References

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

This document provides an in-depth, procedural guide for the proper and safe disposal of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. As a halogenated aromatic carboxylic acid, this compound requires meticulous handling and d...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the proper and safe disposal of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. As a halogenated aromatic carboxylic acid, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain strict regulatory compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to foster a culture of safety and scientific integrity.

Hazard Characterization and Risk Assessment

Inferred Hazards:

  • Irritant: Like similar benzoic acid derivatives, it is expected to be irritating to the eyes, skin, and respiratory system.[1][2][3] Inhalation of dust or direct contact can cause inflammation and discomfort.

  • Toxicity: While acute toxicity data is limited, halogenated organic compounds can present long-term health and environmental risks.

  • Reactivity: As an acid, it can react with bases, oxidizing agents, and certain metals. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[4]

  • Hazardous Decomposition: During thermal decomposition, as in a fire, it can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2][4]

This hazard profile mandates that 4-Bromo-3-fluoro-2-hydroxybenzoic acid be treated as a hazardous chemical waste .[5][6]

Hazard CategoryDescriptionRecommended Precautions
Skin/Eye Irritation Causes skin and serious eye irritation.[1][7]Wear appropriate protective gloves, clothing, and chemical safety goggles.[1][8]
Respiratory Irritation Dust may irritate the respiratory tract.[1][2]Handle in a well-ventilated area or a chemical fume hood to minimize dust generation.[1]
Chemical Reactivity Acidic nature; incompatible with strong bases and oxidizing agents.[4]Segregate from incompatible chemicals during storage and waste accumulation.[9]
Environmental Hazard Halogenated organic compounds can be persistent environmental pollutants.Do not dispose of down the drain or in regular trash.[10][11]

Personal Protective Equipment (PPE) Mandates

A foundational principle of laboratory safety is the consistent and correct use of PPE. The following PPE is mandatory when handling 4-Bromo-3-fluoro-2-hydroxybenzoic acid in any form, including waste.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against dust and splashes. Standard safety glasses are insufficient. These must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron may be necessary.

  • Respiratory Protection: If handling outside of a fume hood where dust generation is possible, a NIOSH-approved respirator is necessary.[1]

The Cardinal Rule: Waste Minimization

Before disposal, the first step is always minimization. Federal and state regulations require laboratories to implement strategies to reduce the volume of chemical waste generated.[12]

  • Inventory Management: Keep a precise inventory of chemicals to avoid ordering duplicates and to track expiration dates.[5][12]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[12]

  • Source Substitution: If possible, substitute with less hazardous chemicals.[12]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

Disposal is not a single action but a systematic process. All chemical waste must be tracked from its point of generation to its final disposal.[13]

Step 1: Waste Classification and Segregation

This is the most critical step to prevent dangerous chemical reactions.

  • Identify as Halogenated Organic Waste: Due to the presence of bromine and fluorine, this compound must be classified as a halogenated organic waste.[14]

  • Segregate Immediately: At the point of generation, this waste must be kept separate from all other waste streams, especially:

    • Non-halogenated organic solvents.[15]

    • Acids and bases.[9]

    • Aqueous solutions.

    • Oxidizing and reducing agents.[9]

The causality is clear: mixing halogenated waste with other solvents complicates and increases the cost of disposal. More dangerously, mixing with incompatible materials like bases or reactive metals can cause violent reactions.[9]

Step 2: Select the Appropriate Waste Container

Container integrity is non-negotiable.

  • Material Compatibility: Use a container made of a material compatible with the waste. For acidic solids and solutions, glass or high-density polyethylene (HDPE) containers are appropriate. Never use metal containers for acidic waste.[5][16]

  • Condition and Closure: The container must be in good condition, free of cracks or leaks, and have a secure, screw-top lid to prevent spills and vapor release.[10][15]

  • Venting: Do not use containers that can build up pressure if there is any possibility of gas generation.

Step 3: Proper Labeling

Unlabeled chemical containers are a severe safety violation. Every waste container must be properly labeled the moment the first drop of waste is added.[12][15] The label must include:

  • The words "Hazardous Waste" .[13]

  • The full chemical name: "Waste 4-Bromo-3-fluoro-2-hydroxybenzoic acid" . Do not use abbreviations or chemical formulas.[15]

  • A clear indication of the hazards (e.g., "Irritant," "Corrosive").[13]

  • The full composition of the container if it's a mixture, including percentages of each component.[9]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate specific locations for waste storage, known as Satellite Accumulation Areas (SAAs).[9]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][13]

  • Storage: Keep the waste container closed at all times except when adding waste.[12][15] Store within secondary containment (such as a chemical-resistant tub) to contain potential leaks.

  • Volume Limits: A lab cannot store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA at any one time.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

G cluster_lab Laboratory Operations cluster_ehs EH&S / Waste Management gen Waste Generation (4-Bromo-3-fluoro-2-hydroxybenzoic acid) assess Hazard Assessment (Halogenated, Acidic, Irritant) gen->assess Step 1 ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe Step 2 segregate Segregate as Halogenated Organic Waste ppe->segregate Step 3 container Select Compatible Container (Glass or HDPE) segregate->container Step 4 label_waste Label Container ('Hazardous Waste', Full Name, Hazards) container->label_waste Step 5 store Store in SAA (Closed, Secondary Containment) label_waste->store Step 6 pickup Request Waste Pickup (Contact EH&S or Contractor) store->pickup Step 7 (When full or >1 yr) transport Transport to Central Accumulation Area (CAA) pickup->transport Step 8 dispose Final Disposal (Licensed TSDF) transport->dispose Step 9 (Incineration)

Caption: Workflow for the safe disposal of 4-Bromo-3-fluoro-2-hydroxybenzoic acid.

Final Disposal and Emergency Procedures

Arranging for Final Disposal

Once the waste container is full or has been in storage for the maximum allowed time (typically one year for SAAs), it must be removed by trained professionals.[9]

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or your contracted hazardous waste disposal company to schedule a pickup.[12]

  • Documentation: Ensure all necessary paperwork, such as waste tags or manifests, is completed accurately.

  • Disposal Method: As a halogenated organic compound, the most probable disposal method is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][14] This method is designed to destroy the organic molecule and scrub the resulting acid gases (HBr, HF) from the exhaust. Landfilling is generally not an option for this type of waste.

Emergency Spill Procedures

Immediate and correct response to a spill is vital to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: Prevent the spread of the solid material. Avoid generating dust.

  • Cleanup:

    • For small spills, use proper PPE and gently sweep or vacuum the material into a designated hazardous waste container.[1]

    • Use an inert absorbent material for cleanup; do not use combustible materials like paper towels without first wetting the material if it's a solution.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, etc.) must be disposed of as hazardous waste in the same container as the spilled chemical.[6]

By adhering to these rigorous, well-documented procedures, you ensure that your handling and disposal of 4-Bromo-3-fluoro-2-hydroxybenzoic acid meet the highest standards of safety, responsibility, and scientific integrity.

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Handling

Personal protective equipment for handling 4-Bromo-3-fluoro-2-hydroxybenzoic acid

Comprehensive Safety and Handling Guide: 4-Bromo-3-fluoro-2-hydroxybenzoic Acid This document provides essential safety protocols and operational guidance for the handling of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. As a...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Bromo-3-fluoro-2-hydroxybenzoic Acid

This document provides essential safety protocols and operational guidance for the handling of 4-Bromo-3-fluoro-2-hydroxybenzoic acid. As a substituted aromatic carboxylic acid, this compound requires stringent safety measures to mitigate risks to laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety and experimental integrity. The procedures outlined herein are built upon the foundational principles of risk assessment and the hierarchy of controls.

Hazard Assessment and Risk Mitigation

While a specific, comprehensive Safety Data Sheet (SDS) for 4-Bromo-3-fluoro-2-hydroxybenzoic acid is not widely available, its hazard profile can be reliably inferred from structurally analogous compounds. Data from related chemicals such as 4-bromo-3-hydroxybenzoic acid[1], 4-fluoro-3-hydroxybenzoic acid[2], and other substituted benzoic acids[3][4][5] consistently indicate a primary hazard profile of irritation.

Anticipated Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation, with potential for damage if not addressed immediately.

  • Respiratory Irritation (H335): May cause respiratory irritation if dust or aerosols are inhaled.

These hazards are classified under GHS07 (Warning) for similar compounds[6]. Therefore, all handling procedures must be designed to prevent contact and inhalation. The most effective safety strategy follows the Hierarchy of Controls , a system established by the National Institute for Occupational Safety and Health (NIOSH) to minimize or eliminate exposure to hazards[7][8].

Control Level Application for 4-Bromo-3-fluoro-2-hydroxybenzoic acid
Elimination/Substitution If the experimental design allows, consider using a less hazardous chemical. (Often not feasible in discovery research).
Engineering Controls Mandatory. All handling of the solid compound and its solutions must occur within a certified chemical fume hood to control dust and vapors[7]. Ensure safety showers and eyewash stations are readily accessible[2][9].
Administrative Controls Adhere to standard operating procedures (SOPs), provide thorough training on this guide, and restrict access to authorized personnel only. Implement strict hygiene practices, such as washing hands thoroughly after handling[5][10].
Personal Protective Equipment (PPE) The last line of defense. Required for all personnel handling the compound. Detailed specifications are provided in the following section.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical for preventing exposure. All PPE must meet the standards set by the Occupational Safety and Health Administration (OSHA)[11][12][13][14][15].

Core PPE Requirements
Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect from dust particles. A face shield worn over goggles is required when there is a risk of splashing, in compliance with OSHA 29 CFR 1910.133[2][12].
Hands Chemically Resistant Gloves (Double-Gloved)Inner Glove: Standard nitrile exam glove. Outer Glove: A thicker, chemically resistant glove such as neoprene or butyl rubber should be used for direct handling or when preparing solutions. Nitrile alone offers poor resistance to some acids and is suitable only for brief, incidental contact[16][17]. Always change gloves immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing. Ensure it is made of a material appropriate for handling irritants[18].
Respiratory NIOSH-Approved Respirator (As needed)While a fume hood is the primary engineering control, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if work must be performed outside a hood or if there is a risk of generating significant dust[19].
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.

Caption: PPE selection workflow based on task-specific risks.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing exposure during routine handling.

Protocol for Weighing and Transferring Solid Compound
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh boats, containers) within the hood.

  • Don PPE: Put on all required PPE as specified in Section 2, ensuring gloves are properly fitted.

  • Handling: Perform all manipulations of the solid compound at least 6 inches inside the fume hood sash[7].

  • Minimize Dust: Handle the container and powder gently to minimize dust generation. If transferring, do so slowly and close to the surface of the receiving container[3][5].

  • Container Sealing: Keep the primary container tightly sealed when not in use to prevent contamination and accidental spills[5][20].

  • Post-Handling: After transfer, decontaminate any surfaces that may have come into contact with the compound.

  • Doff PPE: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and immediately wash hands thoroughly with soap and water[7][10].

Emergency Procedures and Waste Disposal

Preparedness is key to managing accidental exposures and spills effectively.

Emergency Response
Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open[18]. Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes[5]. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention[21].
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention[5].
Spill Response Protocol

The response to a spill depends on its scale. For any major spill, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

Caption: Emergency response protocol for a chemical spill.

Disposal Plan

Improper disposal can harm the environment and violate regulations[10].

  • Waste Segregation: All solid waste contaminated with 4-Bromo-3-fluoro-2-hydroxybenzoic acid (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container[4][18].

  • Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain[4][5].

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal environmental protection regulations. Consult your institution's EHS department for specific guidelines.

References

  • Vertex AI Search. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE).
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
  • Centers for Disease Control and Prevention. (n.d.).
  • Tucker Safety. (n.d.). PPE Requirements – OSHA.
  • Creative Safety Supply. (n.d.). What are OSHA's requirements when it comes to PPE?.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Fluoro-3-hydroxybenzoic acid.
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  • Johns Hopkins University. (2015). NIOSH pocket guide to chemical hazards.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-5-hydroxybenzoic acid.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Benzoic Acid.
  • A&A Pharmachem. (2023).
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  • Fisher Scientific. (2025).
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6420973, 4-Bromo-3-hydroxybenzoic acid.
  • Thermo Fisher Scientific. (2025).
  • Apollo Scientific. (n.d.).
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  • Flinn Scientific. (2024).
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  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
  • Oakland Unified School District. (n.d.). NIOSH School Chemistry Lab Safety Guide.
  • University of Pennsylvania EHRS. (n.d.).
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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